molecular formula C7H14ClNO4 B079792 H-DL-Glu(Ome)-OMe.HCl CAS No. 13515-99-6

H-DL-Glu(Ome)-OMe.HCl

Cat. No.: B079792
CAS No.: 13515-99-6
M. Wt: 211.64 g/mol
InChI Key: MFUPLHQOVIUESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While extracellular glutamic acid is an excitatory neurotransmitter, intracellular glutamic acid is an amino acid that serves numerous metabolic roles. Dimethyl DL-glutamate is a cell-permeant glutamic acid derivative that enhances insulin release in response to glucose in isolated islets and in animal models of diabetes. It also potentiates the insulinotropic potential of glyburide and glucagon-like peptide 1.2,3 Dimethyl DL-glutamate is used as a cell-permeable form of glutamate in studies of glutamate action in β-cells. However, it can be cytotoxic to myeloid cells and act as an antagonist of glutamate-mediated neurosignaling.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUPLHQOVIUESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388975
Record name dimethyl 2-aminopentanedioate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13515-99-6, 23150-65-4
Record name Dimethyl DL-glutamate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23150-65-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl 2-aminopentanedioate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL DL-GLUTAMATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16247QSY33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to H-DL-Glu(Ome)-OMe.HCl (Dimethyl DL-glutamate hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Glu(Ome)-OMe.HCl, scientifically known as Dimethyl DL-glutamate hydrochloride, is the hydrochloride salt of the dimethyl ester of the racemic mixture of glutamic acid. As a cell-permeant derivative of glutamate (B1630785), this compound serves as a valuable tool in a variety of research fields, most notably in neuropharmacology and metabolic disease research. Its ability to cross cell membranes and be intracellularly hydrolyzed to release glutamate allows for the study of glutamate-dependent signaling pathways in a controlled manner.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, experimental applications, and its role in key signaling pathways.

Physicochemical Properties

A summary of the key quantitative data for this compound and its individual stereoisomers is presented below.

Table 1: General and Chemical Properties
PropertyValueReference
Chemical Name Dimethyl DL-glutamate hydrochloride[1]
Synonyms This compound, DL-Glutamic acid dimethyl ester hydrochloride[1]
CAS Number 13515-99-6[2]
Molecular Formula C₇H₁₄ClNO₄[2]
Molecular Weight 211.64 g/mol [2]
Appearance White to off-white crystalline solid/powder[3][4]
Purity ≥97%[2]
Table 2: Physicochemical Data
PropertyValueReference
Melting Point 89-90°C (L-isomer)[5]
Solubility Water (≥ 100 mg/mL), Methanol (B129727) (50 mg/mL), DMSO (100 mg/mL, requires sonication), Ethanol, PBS (pH 7.2) (~10 mg/mL)[1][6]
Storage Temperature 2-8°C, sealed from moisture[3][4]
Hygroscopicity Hygroscopic[5]
Topological Polar Surface Area (TPSA) 78.62 Ų[2]
logP -0.1383[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 5[2]
Rotatable Bonds 4[2]

Synthesis Protocol

The following is a representative protocol for the synthesis of Dimethyl L-glutamate hydrochloride, which can be adapted for the DL-form by using DL-glutamic acid as the starting material.[7][8]

Materials:

  • DL-Glutamic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Methyl tert-butyl ether (MTBE)

  • Nitrogen gas

  • Four-necked flask with stirrer, thermometer, and reflux condenser

  • Sodium hydroxide (B78521) solution (for absorption unit)

Procedure:

  • To a 500 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser (connected to a sodium hydroxide absorption unit), add 300 g of anhydrous methanol.

  • Sequentially add 14.7 g (0.10 mol) of DL-glutamic acid and 30.0 g (0.25 mol) of thionyl chloride to the methanol with stirring.

  • Heat the reaction mixture to 60-63°C and maintain this temperature with stirring for 7 hours.[8]

  • After the reaction is complete, cool the system to 20-25°C.

  • Pass nitrogen gas through the system for 30 minutes to displace any remaining hydrogen chloride gas.[8]

  • Recover the excess thionyl chloride and methanol by distillation.[8]

  • To the resulting residue, add 100 g of methyl tert-butyl ether and triturate the solid.

  • Collect the solid product by filtration.

  • Dry the solid to obtain Dimethyl DL-glutamate hydrochloride as a white solid.

  • The purity of the product can be analyzed by High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

In Vitro Islet Insulin (B600854) Secretion Assay

This protocol describes the use of Dimethyl DL-glutamate hydrochloride to study its effects on glucose-stimulated insulin secretion (GSIS) in isolated pancreatic islets.

Materials:

  • Isolated pancreatic islets (from mouse or rat)

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

  • Dimethyl DL-glutamate hydrochloride (stock solution prepared in an appropriate solvent like water or DMSO)

  • Insulin ELISA kit

Procedure:

  • Islet Isolation: Isolate pancreatic islets from rodents using a standard collagenase digestion method.[9][10]

  • Islet Culture: Culture the isolated islets in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

  • Pre-incubation: Hand-pick islets of similar size and pre-incubate them in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1 hour at 37°C to allow them to equilibrate.

  • Stimulation: Transfer groups of islets (e.g., 10 islets per tube) to fresh KRB buffer containing:

    • Low glucose (2.8 mM)

    • High glucose (e.g., 16.7 mM)

    • High glucose + varying concentrations of Dimethyl DL-glutamate hydrochloride

  • Incubate the islets for 1 hour at 37°C.

  • Sample Collection: After incubation, collect the supernatant from each tube.

  • Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the number of islets per group and express the results as fold-change relative to the low glucose control.

Assessment of Neuronal Activity via NMDA Receptor Modulation

This protocol outlines a general approach to investigate the effect of Dimethyl DL-glutamate hydrochloride on N-methyl-D-aspartate (NMDA) receptor-mediated neuronal activity in primary neuronal cultures or brain slices.

Materials:

  • Primary neuronal culture or acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Dimethyl DL-glutamate hydrochloride

  • NMDA receptor antagonist (e.g., AP5)

  • Calcium imaging dye (e.g., Fura-2 AM) or electrophysiology setup

Procedure:

  • Preparation: Prepare primary neuronal cultures or acute brain slices from a region of interest (e.g., hippocampus).

  • Loading (for calcium imaging): If using calcium imaging, load the cells or slices with a calcium-sensitive dye according to the manufacturer's protocol.

  • Baseline Recording: Perfuse the cells/slices with aCSF and record baseline neuronal activity (calcium levels or postsynaptic currents).

  • Application of Compound: Perfuse the cells/slices with aCSF containing a specific concentration of Dimethyl DL-glutamate hydrochloride.

  • Recording of Effects: Record the changes in neuronal activity in response to the compound. An increase in intracellular calcium or an inward current would be indicative of neuronal excitation.

  • Antagonist Application: To confirm the involvement of NMDA receptors, co-apply an NMDA receptor antagonist with Dimethyl DL-glutamate hydrochloride and observe if the previously recorded effects are blocked or reduced.

  • Data Analysis: Analyze the changes in fluorescence intensity or electrophysiological recordings to quantify the effect of Dimethyl DL-glutamate hydrochloride on neuronal activity.

Signaling Pathways and Logical Relationships

Role in Glucose-Stimulated Insulin Secretion

Dimethyl DL-glutamate hydrochloride acts as a cell-permeable precursor to glutamate. Once inside the pancreatic β-cell, it is hydrolyzed to glutamate, which then participates in the amplification of glucose-stimulated insulin secretion.

insulin_secretion_pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport D-DL-G_ext This compound D-DL-G_int Intracellular H-DL-Glu(Ome)-OMe D-DL-G_ext->D-DL-G_int Cell Permeation Metabolism Glycolysis & Citric Acid Cycle GLUT2->Metabolism Glutamate Glutamate D-DL-G_int->Glutamate Hydrolysis ATP Increased ATP/ADP Ratio Metabolism->ATP K_ATP K-ATP Channel Closure ATP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Amplification Amplification of Exocytosis Ca_influx->Amplification Insulin_release Insulin Release Ca_influx->Insulin_release Triggers Glutamate->Amplification Amplification->Insulin_release

Caption: Signaling pathway of this compound in insulin secretion.

Experimental Workflow for Investigating Neuronal Effects

The following diagram illustrates a typical workflow for studying the neuropharmacological effects of this compound.

experimental_workflow Start Start: Hypothesis Formulation Preparation Prepare Neuronal Culture or Brain Slices Start->Preparation Baseline Record Baseline Neuronal Activity Preparation->Baseline Application Apply this compound Baseline->Application Record_Effect Record Changes in Neuronal Activity Application->Record_Effect Analysis Data Analysis and Quantification Record_Effect->Analysis Antagonist Co-apply with NMDA Antagonist Record_Effect->Antagonist Compare Compare Effects Analysis->Compare Record_Antagonist Record Activity with Antagonist Antagonist->Record_Antagonist Record_Antagonist->Compare Conclusion Conclusion on NMDA Receptor Involvement Compare->Conclusion

Caption: Workflow for studying neuropharmacological effects.

Conclusion

This compound is a versatile and valuable research tool for scientists in neuropharmacology and metabolic research. Its ability to act as a cell-permeant precursor for glutamate allows for the targeted investigation of glutamate-mediated cellular processes. The information provided in this guide, including the detailed physicochemical data, synthesis and experimental protocols, and pathway diagrams, is intended to support researchers in the effective design and execution of their studies involving this compound. As with any research chemical, appropriate safety precautions should be taken during handling and use.

References

An In-Depth Technical Guide to H-DL-Glu(Ome)-OMe.HCl: Chemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Glu(Ome)-OMe.HCl, or Dimethyl DL-glutamate hydrochloride, is a synthetic derivative of the non-essential amino acid glutamic acid. Its cell-permeant nature makes it a valuable tool in neuroscience and metabolic research. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are illustrated with detailed diagrams.

Chemical Properties

This compound is the hydrochloride salt of the dimethyl ester of DL-glutamic acid. The presence of the methyl esters on both the alpha and gamma carboxylic acid groups increases its lipophilicity compared to glutamic acid, facilitating its passage across cell membranes.

General Information
PropertyValueReference
Chemical Name Dimethyl DL-2-aminopentanedioate hydrochloride
Synonyms This compound, DL-Glutamic acid dimethyl ester hydrochloride[1]
CAS Number 13515-99-6[1]
Molecular Formula C₇H₁₄ClNO₄[1]
Molecular Weight 211.64 g/mol [1]
Appearance White to off-white crystalline solid
Purity ≥97%[1]
Physicochemical Properties
PropertyValueReference
Melting Point Not available
Solubility Soluble in water and methanol (B129727). Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.
Storage Store at 4°C.[1]
Stability Stable under recommended storage conditions.
Spectroscopic Data

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D₂O): δ 4.24 - 4.19 (m, 1H, α-CH), 3.85 (s, 3H, α-COOCH₃), 3.73 (s, 3H, γ-COOCH₃), 2.65 (t, J = 7.3 Hz, 2H, γ-CH₂), 2.37 - 2.13 (m, 2H, β-CH₂).

  • ¹³C NMR (101 MHz, D₂O): δ 174.8 (γ-C=O), 170.2 (α-C=O), 53.6 (α-CH), 52.4 (γ-OCH₃), 52.0 (α-OCH₃), 29.2 (γ-CH₂), 24.7 (β-CH₂).

1.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

A representative FTIR spectrum of a glutamic acid derivative would exhibit the following characteristic peaks:

Wavenumber (cm⁻¹)Assignment
~3400-2500O-H and N-H stretching (broad, from carboxylic acid and amine hydrochloride)
~1735C=O stretching (ester)
~1600N-H bending (amine hydrochloride)
~1200C-O stretching (ester)

1.3.3. Mass Spectrometry (MS)

The fragmentation of protonated glutamic acid esters is characterized by specific losses. For this compound, the expected fragmentation pattern would involve the neutral loss of methanol (CH₃OH) and the loss of the methoxycarbonyl group (-COOCH₃). A characteristic fragment would be the glutamic acid immonium ion.[2][3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the L-enantiomer and is applicable for the preparation of the DL-racemic mixture.[4]

Materials:

  • DL-Glutamic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

  • Ethyl acetate (B1210297)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend DL-Glutamic acid in anhydrous methanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride or trimethylchlorosilane dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the excess methanol and volatile reagents under reduced pressure using a rotary evaporator.

  • The resulting oily residue is L-glutamic acid dimethyl ester hydrochloride.

  • To obtain a solid product, add ethyl acetate to the oily residue and stir to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

G Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Suspend DL-Glutamic Acid in Methanol cool Cool to 0°C start->cool add_reagent Add Thionyl Chloride or TMSCl cool->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor by TLC react->monitor evaporate Evaporate Solvent monitor->evaporate Reaction Complete crystallize Crystallize from Ethyl Acetate evaporate->crystallize filtrate Filter and Dry crystallize->filtrate product This compound filtrate->product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound serves as a cell-permeable prodrug of glutamate (B1630785). Once inside the cell, esterases can hydrolyze the methyl esters to release glutamate. This property allows for the manipulation of intracellular glutamate levels and the study of its downstream effects.

Modulation of Insulin (B600854) Secretion

Dimethyl glutamate has been shown to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[5][6] This effect is thought to be mediated by the intracellular metabolism of glutamate, which can enter the mitochondria and participate in the TCA cycle, leading to an increase in ATP production. The elevated ATP/ADP ratio closes ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis. It can also enhance the insulinotropic action of glucagon-like peptide-1 (GLP-1).[5]

G Modulation of Insulin Secretion by Dimethyl Glutamate DMG This compound Cell Pancreatic β-cell DMG->Cell Glutamate Intracellular Glutamate Cell->Glutamate Esterase Hydrolysis Mitochondrion Mitochondrion Glutamate->Mitochondrion TCA TCA Cycle Mitochondrion->TCA ATP ↑ ATP/ADP Ratio TCA->ATP K_ATP K-ATP Channel Closure ATP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_influx ↑ Ca²⁺ Influx Depolarization->Ca_influx Insulin Insulin Exocytosis Ca_influx->Insulin G Glutamate Excitotoxicity Pathway Glutamate Excess Extracellular Glutamate Receptors NMDA/AMPA Receptor Overactivation Glutamate->Receptors Ca_influx ↑↑ Ca²⁺ Influx Receptors->Ca_influx Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys ROS ↑ Oxidative Stress (ROS) Ca_influx->ROS Apoptosis Apoptotic Pathway Activation Mito_dys->Apoptosis ROS->Apoptosis Death Neuronal Cell Death Apoptosis->Death DMG This compound (Antagonist) DMG->Receptors Inhibits

References

H-DL-Glu(Ome)-OMe.HCl molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to H-DL-Glu(Ome)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Dimethyl DL-glutamate hydrochloride, is a derivative of the non-essential amino acid glutamic acid. With both the alpha and gamma carboxylic acid groups protected as methyl esters, this compound serves as a valuable building block in synthetic chemistry and as a research tool in cell biology. Its primary applications are in solution-phase peptide synthesis and as a cell-permeant form of glutamate (B1630785) for studying cellular signaling pathways, particularly in the context of metabolism and neuroscience.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with experimental protocols and pathway diagrams to support its use in a research and development setting.

Core Molecular Information

This compound is the hydrochloride salt of the dimethyl ester of DL-glutamic acid, indicating it is a racemic mixture of its D and L stereoisomers.

Physicochemical and Computational Data

The fundamental properties of this compound are summarized below. These values are crucial for experimental design, including solvent selection and reaction condition optimization.

PropertyValueReference(s)
Molecular Formula C₇H₁₄ClNO₄[4]
Molecular Weight 211.64 g/mol [1][4]
CAS Number 13515-99-6[4][5]
Appearance Crystalline solid[1][5]
Purity ≥95-97%[1][4]
Solubility Soluble in Water, DMF, DMSO, Ethanol[1][5][6]
Storage Temperature 4°C or -20°C[4][5]
SMILES COC(=O)CCC(C(=O)OC)N.Cl[4]
Topological Polar Surface Area (TPSA) 78.62 Ų[4]
logP -0.1383[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 5[4]
Rotatable Bonds 4[4]

Synthesis Protocol

The synthesis of this compound is typically achieved through a Fischer esterification of DL-glutamic acid. The following protocol is adapted from established methods for the synthesis of its L-isomer.[7][8]

Materials
  • DL-Glutamic Acid

  • Methanol (B129727) (Anhydrous)

  • Thionyl Chloride (SOCl₂)

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (B1210297)

  • Nitrogen gas

  • Reaction vessel with reflux condenser, stirrer, and thermometer

Experimental Procedure
  • Reaction Setup : In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add anhydrous methanol.

  • Reagent Addition : While stirring, add DL-Glutamic acid to the methanol. Subsequently, cool the mixture (e.g., to 0°C) and slowly add thionyl chloride dropwise. Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.

  • Reaction : Heat the mixture to reflux (approximately 60-65°C) and maintain for several hours (e.g., 7 hours) to ensure complete esterification of both carboxylic acid groups.[7]

  • Work-up : After the reaction is complete, cool the system to room temperature. Purge the vessel with nitrogen gas to remove excess dissolved HCl gas.[7]

  • Isolation : Remove excess methanol and thionyl chloride by distillation under reduced pressure. This will yield an oily residue.[7][8]

  • Precipitation & Purification : Add a non-polar solvent like methyl tert-butyl ether or ethyl acetate to the residue and stir. This will cause the hydrochloride salt product to precipitate as a solid.[7][8]

  • Drying : Collect the solid product by filtration, wash with a small amount of the non-polar solvent, and dry under vacuum to yield this compound as a white solid.

G cluster_synthesis Synthesis Workflow reagents DL-Glutamic Acid Methanol (MeOH) Thionyl Chloride (SOCl₂) reaction Fischer Esterification (Reflux, ~65°C, 7h) reagents->reaction 1. Add Reagents workup Distillation (Remove excess MeOH, SOCl₂) reaction->workup 2. Reaction Completion precipitation Precipitation (Add Ethyl Acetate) workup->precipitation 3. Isolate Crude Oil product This compound (White Solid) precipitation->product 4. Purify & Dry G cluster_coupling Solution-Phase Peptide Coupling aa1 Nα-Protected Amino Acid (e.g., Boc-Ala-OH) activation Activate Carboxyl Group (EDC, Oxyma in DMF) aa1->activation coupling Peptide Bond Formation (Mix and stir overnight) activation->coupling aa2 This compound neutralization Neutralize HCl (DIPEA in DMF) aa2->neutralization neutralization->coupling purification Work-up & Purification (Extraction, Chromatography) coupling->purification Forms Diastereomeric Dipeptide G cluster_cell Mechanism of Action in Pancreatic β-Cell cluster_cyto Cytoplasm cluster_mito Mitochondrion ext Extracellular Space glu_ester Dimethyl DL-Glutamate glu_ester_in Dimethyl DL-Glutamate glu_ester->glu_ester_in Cellular Uptake hydrolysis Esterases glu_ester_in->hydrolysis glutamate Glutamate hydrolysis->glutamate Hydrolysis gc1 Glutamate Carrier (GC1) glutamate->gc1 krebs TCA Cycle & Metabolism gc1->krebs Transport atp ↑ ATP/ADP Ratio krebs->atp insulin ↑ Insulin Secretion atp->insulin Triggers

References

H-DL-Glu(Ome)-OMe.HCl CAS number 13515-99-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to H-DL-Glu(Ome)-OMe.HCl (CAS Number: 13515-99-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 13515-99-6, is the hydrochloride salt of the dimethyl ester of DL-glutamic acid. This compound serves as a valuable tool in biomedical research, particularly in the fields of metabolism, endocrinology, and neuroscience. As a cell-permeant derivative of glutamic acid, it can effectively cross cell membranes to deliver glutamate (B1630785) intracellularly, making it instrumental in studying the metabolic and signaling pathways of this crucial amino acid.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, biological activity with a focus on its insulinotropic effects, and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases and computational models.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 13515-99-6ChemScene[1]
Molecular Formula C₇H₁₄ClNO₄ChemScene[1]
Molecular Weight 211.64 g/mol PubChem[2]
Appearance White to off-white solidChemicalBook[3]
Melting Point 154 °CChemicalBook[3]
Solubility Soluble in DMSO (slightly, sonicated), Methanol (B129727) (slightly), Water (slightly)ChemicalBook[3]
Topological Polar Surface Area (TPSA) 78.62 ŲChemScene[1]
logP -0.1383ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 5ChemScene[1]
Rotatable Bonds 4ChemScene[1]

Synthesis

A general method for the synthesis of this compound involves the esterification of DL-glutamic acid. While specific protocols for the racemic mixture can be adapted from methods for the L-isomer, the fundamental approach remains the same.

Experimental Protocol: Synthesis of this compound

Materials:

  • DL-Glutamic Acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Hydrogen Chloride (gas)

  • An inert solvent for precipitation (e.g., diethyl ether or methyl tert-butyl ether)

  • Reaction flask with a stirrer and reflux condenser

  • Drying apparatus

Procedure:

  • Esterification: Suspend DL-glutamic acid in an excess of anhydrous methanol in a reaction flask.

  • Acid Catalyst: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise. Alternatively, bubble anhydrous hydrogen chloride gas through the suspension. This in situ generation of hydrochloric acid catalyzes the esterification of both carboxylic acid groups.

  • Reaction: After the addition of the catalyst, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitoring by TLC or other suitable methods is recommended).

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Precipitation: Add an inert solvent such as diethyl ether or methyl tert-butyl ether to the concentrated residue to precipitate the hydrochloride salt of the dimethyl ester.

  • Isolation and Drying: Collect the precipitate by filtration, wash with the inert solvent, and dry under vacuum to yield this compound as a white to off-white solid.

Workflow for Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Isolation DL-Glutamic Acid DL-Glutamic Acid Esterification Esterification DL-Glutamic Acid->Esterification Methanol Methanol Methanol->Esterification Thionyl Chloride Thionyl Chloride Thionyl Chloride->Esterification Reflux Reflux Esterification->Reflux Solvent Removal Solvent Removal Reflux->Solvent Removal Precipitation Precipitation Solvent Removal->Precipitation Filtration and Drying Filtration and Drying Precipitation->Filtration and Drying This compound This compound Filtration and Drying->this compound

Caption: A generalized workflow for the synthesis of this compound.

Spectral Data

Biological Activity: Insulinotropic Effects

This compound is primarily recognized for its insulinotropic properties. As a cell-permeant glutamate derivative, it enhances insulin (B600854) release from pancreatic β-cells.

Mechanism of Action

Once inside the pancreatic β-cell, this compound is hydrolyzed to release glutamate. Intracellular glutamate plays a significant role as a signaling molecule in insulin secretion. The proposed mechanism involves the metabolism of glutamate, which contributes to the overall cellular energy state and generates signaling molecules that amplify the insulin secretion pathway.

Glutamate can be metabolized through several pathways within the β-cell, including:

  • Conversion to α-ketoglutarate: This reaction is catalyzed by glutamate dehydrogenase (GDH) and feeds into the Krebs cycle, leading to ATP production.

  • Transamination reactions: Glutamate participates in transamination reactions, which are important for amino acid metabolism and the malate-aspartate shuttle.

The increase in intracellular glutamate and its subsequent metabolism are thought to potentiate glucose-stimulated insulin secretion (GSIS).

Signaling Pathway of Glutamate-Mediated Insulin Secretion

G cluster_extracellular Extracellular cluster_intracellular Pancreatic β-cell Glucose Glucose GLUT GLUT Glucose->GLUT GLP-1 GLP-1 GLP-1R GLP-1R GLP-1->GLP-1R This compound This compound Glutamate_in Glutamate This compound->Glutamate_in hydrolyzes to Glucose_in Glucose GLUT->Glucose_in AC Adenylate Cyclase GLP-1R->AC activates Glycolysis Glycolysis Glucose_in->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Mitochondrion Mitochondrion Pyruvate->Mitochondrion Krebs_Cycle Krebs Cycle Mitochondrion->Krebs_Cycle ATP ATP Krebs_Cycle->ATP K_ATP_channel K-ATP Channel ATP->K_ATP_channel closes Depolarization Depolarization K_ATP_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_Exocytosis Insulin Exocytosis Ca_influx->Insulin_Exocytosis triggers cAMP cAMP AC->cAMP PKA_Epac2 PKA / Epac2 cAMP->PKA_Epac2 activates PKA_Epac2->Insulin_Exocytosis potentiates Glutamate_in->Insulin_Exocytosis amplifies alpha_KG α-Ketoglutarate Glutamate_in->alpha_KG GDH GDH Glutamate_in->GDH alpha_KG->Krebs_Cycle alpha_KG->GDH GDH->Mitochondrion G cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Analysis Anesthesia Anesthesia Catheterization Catheterization Anesthesia->Catheterization Infusion This compound Infusion Catheterization->Infusion Injection GLP-1 Injection Infusion->Injection Sampling Blood Sampling Injection->Sampling Plasma_Separation Plasma Separation Sampling->Plasma_Separation Biochemical_Assays Insulin & Glucose Assays Plasma_Separation->Biochemical_Assays Data_Analysis Data Analysis Biochemical_Assays->Data_Analysis Results Results Data_Analysis->Results

References

Synthesis of H-DL-Glu(Ome)-OMe.HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for H-DL-Glu(Ome)-OMe.HCl (Dimethyl DL-glutamate hydrochloride), a key intermediate in pharmaceutical and biochemical research.[1] The primary synthesis route is the Fischer esterification of DL-glutamic acid. This process involves the reaction of both carboxylic acid groups of the amino acid with methanol (B129727) in the presence of an acid catalyst to form the corresponding dimethyl ester, which is subsequently isolated as its hydrochloride salt. The hydrochloride form enhances the compound's stability and solubility, facilitating its use in various synthetic applications.[2]

Core Synthesis Pathway: Fischer Esterification

The fundamental reaction for the synthesis of this compound is the Fischer-Speier esterification.[2] This acid-catalyzed reaction involves the treatment of DL-glutamic acid with an excess of methanol. An acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas, is essential to protonate the carboxylic acid groups, thereby increasing their electrophilicity for nucleophilic attack by methanol. The reaction is reversible, and to drive it towards the formation of the diester, a large excess of methanol is commonly used, and the water produced during the reaction is removed.[2]

The overall transformation is as follows:

DL-Glutamic Acid + 2 CH₃OH --(Acid Catalyst)--> H-DL-Glu(Ome)-OMe + 2 H₂O

The resulting dimethyl ester is then converted to its hydrochloride salt for improved stability and handling.

Experimental Protocols

While specific protocols for the DL-racemic form are not extensively detailed in publicly available literature, the synthesis is analogous to that of the L-enantiomer, starting with DL-glutamic acid. Below are representative protocols adapted for the synthesis of this compound.

Protocol 1: Thionyl Chloride in Methanol

This is a common and efficient method for the preparation of amino acid methyl esters. Thionyl chloride reacts with methanol in situ to generate HCl, which acts as the catalyst for the esterification.

Procedure:

  • To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser (connected to a sodium hydroxide (B78521) trap), add 300 g of anhydrous methanol.

  • Add 14.7 g (0.10 mol) of DL-glutamic acid to the methanol.

  • Sequentially add 30.0 g (0.25 mol) of thionyl chloride to the suspension.

  • Heat the reaction mixture to 60-63 °C and maintain this temperature with stirring for 7 hours.[3]

  • After the reaction is complete, cool the mixture to 20-25 °C.

  • Purge the system with nitrogen gas for 30 minutes to remove residual hydrogen chloride gas.[3]

  • Recover the excess thionyl chloride and methanol by distillation under reduced pressure.

  • To the resulting residue, add 100 g of methyl tert-butyl ether and stir to form a slurry.

  • Collect the solid product by filtration and dry it to obtain this compound as a white solid.[3]

Protocol 2: Alternative Thionyl Chloride Method

This protocol involves the initial formation of the catalytic species at a lower temperature before the addition of the amino acid.

Procedure:

  • Add 50 mL of anhydrous methanol to a reaction flask and cool to 0 °C in an ice bath.

  • Slowly add 5.0 mL (68 mmol) of thionyl chloride dropwise to the cold methanol and stir the mixture for 30 minutes at 0 °C.

  • Add 5.0 g (34 mmol) of DL-glutamic acid to the reaction mixture.

  • Allow the reaction to proceed at 21 °C under a nitrogen atmosphere for 3 days.[3]

  • Concentrate the reaction mixture in vacuo to yield the product as a colorless solid. The crude product can be used without further purification for some applications.[3]

Quantitative Data

The following table summarizes quantitative data from syntheses of the analogous L-enantiomer, which are expected to be representative for the synthesis of the DL-form.

ParameterProtocol 1Protocol 2Reference
Starting MaterialL-Glutamic AcidL-Glutamic Acid[3]
Yield98.1%Quantitative[3]
Purity99.5% (HPLC)Not specified[3]
Product FormWhite SolidColorless Solid[3]

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Fischer Esterification cluster_salt_formation Salt Formation DL_Glu DL-Glutamic Acid Intermediate Protonated Intermediate DL_Glu->Intermediate + 2 CH₃OH + SOCl₂ MeOH Methanol (excess) SOCl2 Thionyl Chloride (SOCl₂) Product_Ester H-DL-Glu(Ome)-OMe Intermediate->Product_Ester - 2 H₂O - SO₂ - 2 HCl Product_HCl This compound Product_Ester->Product_HCl + HCl HCl_gas HCl

Caption: Synthesis pathway of this compound via Fischer esterification.

Applications in Research and Development

This compound serves as a versatile building block in various scientific domains:

  • Pharmaceutical Development: It is a crucial intermediate in the synthesis of a range of pharmaceuticals, particularly those targeting neurological pathways.[1]

  • Peptide Synthesis: This compound is utilized as a building block for the creation of peptides, which are essential in drug discovery and diagnostics.

  • Biochemical Research: It is employed in studies of metabolic pathways and enzyme activities, aiding in the understanding of cellular processes.[1]

The cell-permeant nature of this glutamic acid derivative also makes it valuable in studies of glutamate's role in cellular functions.

References

H-DL-Glu(Ome)-OMe.HCl: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Glu(Ome)-OMe.HCl, a dimethyl ester derivative of glutamic acid, is a versatile compound with a multifaceted mechanism of action. This technical guide provides an in-depth analysis of its three primary biological activities: insulinotropic effects, neuroactivity as a glutamate (B1630785) antagonist, and cytotoxicity towards myeloid cells. Through a comprehensive review of key studies, this document outlines the experimental protocols used to elucidate these mechanisms, presents quantitative data in structured tables, and visualizes the associated signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound, also known as Dimethyl DL-glutamate hydrochloride, is a cell-permeant derivative of the excitatory neurotransmitter glutamic acid. Its structural modifications, the esterification of both carboxyl groups with methyl groups, confer unique pharmacological properties that differentiate it from its parent molecule. These properties have made it a subject of interest in various research areas, leading to the discovery of its distinct mechanisms of action which will be detailed in this guide.

Insulinotropic Effects

This compound has been demonstrated to stimulate insulin (B600854) release and potentiate the effects of other insulinotropic agents. This section delves into the experimental evidence and proposed mechanisms for this activity.

Potentiation of Glucose- and GLP-1-Induced Insulin Secretion

Studies have shown that this compound enhances insulin secretion in the presence of glucose and potentiates the action of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone.[1]

Experimental Protocol:

  • Animal Model: Adult male Wistar rats or a type 2 diabetes animal model (e.g., rats treated with streptozotocin).[1]

  • Compound Administration: A primed, constant intravenous infusion of this compound (e.g., 1.0-2.0 µmol followed by 0.5-1.0 µmol/min, per gram of body weight).[1]

  • GLP-1 Challenge: Intravenous injection of GLP-1 (e.g., 5 pmol/g of body weight) during the infusion.[1]

  • Measurements: Plasma insulin and glucose concentrations are measured at various time points before and after the infusions and injections.

Quantitative Data Summary:

ConditionPlasma Insulin Concentration (relative to baseline)Plasma Glucose Concentration (relative to baseline)Reference
This compound infusionIncreased-[1]
GLP-1 injection (control)Increased-[1]
This compound infusion + GLP-1 injectionSynergistically increased and prolonged-[1]

Signaling Pathway:

The insulinotropic action of this compound is attributed to its intracellular conversion to glutamate. This increase in intracellular glutamate enhances the metabolic signaling pathways leading to insulin exocytosis, likely by augmenting the ATP/ADP ratio and subsequent closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and calcium influx. It also appears to act downstream of glucose metabolism, potentially bypassing defects in glucose transport or glycolysis.

Insulinotropic_Action This compound This compound Intracellular Glutamate Intracellular Glutamate This compound->Intracellular Glutamate Intracellular Esterases Mitochondrial Metabolism Mitochondrial Metabolism Intracellular Glutamate->Mitochondrial Metabolism ATP/ADP Ratio ATP/ADP Ratio Mitochondrial Metabolism->ATP/ADP Ratio Increases KATP Channel Closure KATP Channel Closure ATP/ADP Ratio->KATP Channel Closure Membrane Depolarization Membrane Depolarization KATP Channel Closure->Membrane Depolarization Ca2+ Influx Ca2+ Influx Membrane Depolarization->Ca2+ Influx Insulin Exocytosis Insulin Exocytosis Ca2+ Influx->Insulin Exocytosis

Caption: Proposed signaling pathway for the insulinotropic action of this compound.

Neuroactivity: Glutamate Antagonism

In the central nervous system, this compound exhibits antagonistic effects on glutamate receptors, particularly in the hippocampus.

Antagonism of Glutamate-Induced Neuronal Excitation

Early studies identified glutamic acid dimethyl ester as an antagonist of the excitatory effects of glutamate on hippocampal pyramidal cells.[1]

Experimental Protocol:

  • Preparation: In vivo recordings from the hippocampus of anesthetized rats.

  • Compound Application: Microiontophoretic application of L-glutamate and this compound directly onto hippocampal pyramidal cells.

  • Electrophysiological Recordings: Extracellular or intracellular recordings to measure neuronal firing rates and postsynaptic potentials.

  • Stimulation: Electrical stimulation of afferent pathways (e.g., commissural pathway) to evoke synaptic responses.

Quantitative Data Summary:

ConditionNeuronal Firing Rate (in response to L-glutamate)Field Response to Commissural StimulationReference
L-glutamate applicationIncreased-[1]
This compound applicationNo significant change-[1]
Co-application of L-glutamate and this compoundAntagonized (reduced)Reduced[1]

Logical Relationship Diagram:

This diagram illustrates the antagonistic relationship between this compound and glutamate at the neuronal level.

Glutamate_Antagonism cluster_0 Neuronal Membrane Glutamate_Receptor Glutamate Receptor Neuronal_Excitation Neuronal_Excitation Glutamate_Receptor->Neuronal_Excitation Leads to Glutamate Glutamate Glutamate->Glutamate_Receptor Binds and Activates This compound This compound This compound->Glutamate_Receptor Binds and Blocks This compound->Neuronal_Excitation Inhibits

Caption: Antagonistic action of this compound at the glutamate receptor.

Cytotoxicity in Myeloid Cells

This compound has been shown to be toxic to certain immune cells, specifically mononuclear phagocytes and neutrophils.[2] This cytotoxicity follows a distinct metabolic pathway.

Lysosomal-Dependent Cytotoxicity

The toxicity of this compound in myeloid cells is dependent on its processing within lysosomes.[2]

Experimental Protocol:

  • Cell Lines: Human peripheral blood mononuclear cells (PBMCs), mononuclear phagocytes (Mφ), and myeloid tumor cell lines (e.g., U937, HL60, THP-1).[2]

  • Treatment: Incubation of cells with varying concentrations of this compound.

  • Inhibitors:

    • NH4Cl: To neutralize lysosomal pH.

    • Gly-Phe-CHN2: A specific inhibitor of the lysosomal thiol protease, dipeptidyl peptidase I (DPPI).

    • Serine esterase inhibitors.

  • Assays: Cell viability assays (e.g., trypan blue exclusion), assessment of natural killer (NK) cell function, and cytotoxic T lymphocyte (CTL) precursor frequency.

Quantitative Data Summary:

Cell TypeTreatmentEffect on Cell ViabilityEffect of NH4ClEffect of Gly-Phe-CHN2Reference
Mononuclear phagocytesThis compoundToxicInhibited toxicityPrevented toxicity[2]
NeutrophilsThis compoundToxic--[2]

Experimental Workflow:

The following diagram outlines the workflow to investigate the mechanism of this compound-induced cytotoxicity.

Cytotoxicity_Workflow cluster_cell_prep Cell Preparation cluster_assay Assessment Isolate_Cells Isolate Myeloid Cells (PBMCs, Mφ) Control Control Isolate_Cells->Control Compound This compound Isolate_Cells->Compound Compound_NH4Cl This compound + NH4Cl Isolate_Cells->Compound_NH4Cl Compound_DPPI_Inhibitor This compound + Gly-Phe-CHN2 Isolate_Cells->Compound_DPPI_Inhibitor Viability_Assay Cell Viability Assay Control->Viability_Assay Functional_Assay Functional Assays (NK, CTL activity) Control->Functional_Assay Compound->Viability_Assay Compound->Functional_Assay Compound_NH4Cl->Viability_Assay Compound_NH4Cl->Functional_Assay Compound_DPPI_Inhibitor->Viability_Assay Compound_DPPI_Inhibitor->Functional_Assay

Caption: Experimental workflow for investigating myeloid cell cytotoxicity.

The proposed mechanism involves the uptake of the ester into lysosomes, where it is converted by dipeptidyl peptidase I (DPPI) into higher molecular weight, hydrophobic polymers. These polymers are thought to disrupt the lysosomal membrane, leading to cell death.

Conclusion

This compound is a compound with distinct and significant biological activities. Its ability to modulate insulin secretion, antagonize glutamate receptors, and induce cytotoxicity in specific immune cell populations highlights its potential as a research tool and a lead compound for drug development. The detailed experimental protocols and data presented in this guide provide a solid foundation for further investigation into the multifaceted mechanisms of action of this compound. Researchers and scientists are encouraged to utilize this information to design new experiments and explore the full therapeutic and scientific potential of this intriguing molecule.

References

Stability and Storage of H-DL-Glu(Ome)-OMe.HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-DL-Glu(Ome)-OMe.HCl, also known as Dimethyl DL-glutamate hydrochloride, is a derivative of the amino acid glutamic acid used in various research and synthetic applications. Ensuring the stability and integrity of this compound is critical for reliable experimental outcomes and the quality of downstream products. This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and methodologies for stability assessment of this compound.

Recommended Storage Conditions

Proper storage is paramount to maintaining the purity and stability of this compound. The following table summarizes the recommended storage conditions for the solid compound and its solutions, based on information from various chemical suppliers.

FormRecommended Storage TemperatureAdditional RecommendationsExpected Stability
Solid 4°C[1]Store in a tightly sealed container, protected from moisture.[2]One supplier indicates a stability of ≥4 years at -20°C.[3]
0-8°C[4]
Solutions -20°CAliquot to avoid repeated freeze-thaw cycles.[2] Use within 1 month.[2][5]Up to 6 months at -80°C.[2][5]
-80°CSeal storage and protect from moisture.[2][5]

Potential Degradation Pathways

The likely degradation of this compound would proceed through the stepwise hydrolysis of the ester functionalities, leading to the formation of H-DL-Glu(Ome)-OH (the mono-ester) and ultimately H-DL-Glu-OH (DL-glutamic acid).

G A This compound B H-DL-Glu(Ome)-OH.HCl A->B Hydrolysis C H-DL-Glu-OH.HCl B->C Hydrolysis

Caption: Plausible hydrolytic degradation pathway of this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. The following is a general protocol for developing a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development
ParameterRecommendationRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for polar amino acid derivatives.
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 2.5-4.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol).The acidic pH helps to suppress the silanol (B1196071) interactions and improve peak shape. A gradient is often necessary to elute both the parent compound and its more polar degradants.
Detection UV detection at a low wavelength (e.g., 200-210 nm) or pre-column derivatization with a UV-active or fluorescent tag (e.g., o-phthalaldehyde (B127526) (OPA)).The native compound has a weak chromophore. Derivatization can significantly enhance sensitivity and specificity.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 25-30°CTo ensure reproducible retention times.
Injection Volume 10-20 µLStandard injection volume.
Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. These studies intentionally stress the compound to produce degradation products.

Stress ConditionTypical Protocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours). Ester hydrolysis is typically faster under basic conditions.
Oxidation Treat the compound with a solution of 3% hydrogen peroxide at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
Thermal Degradation Expose the solid compound to dry heat (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
Photostability Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

The workflow for conducting a comprehensive stability assessment is outlined below.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation cluster_3 Stability Study A Develop HPLC Method B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolysis A->F G Analyze Stressed Samples B->G C->G D->G E->G F->G H Assess Peak Purity G->H I Validate Method (Specificity, Linearity, Accuracy, Precision) H->I J Store Samples at Recommended and Accelerated Conditions I->J K Analyze Samples at Time Points J->K L Determine Shelf-life K->L

Caption: General workflow for stability assessment of this compound.

Conclusion

While specific, quantitative stability data for this compound is limited in publicly available literature, general guidelines from suppliers provide a solid foundation for its proper handling and storage. For critical applications in research and drug development, it is highly recommended to perform in-house stability studies using a validated stability-indicating analytical method, such as the HPLC protocol outlined in this guide. Understanding the potential for hydrolytic degradation is key to ensuring the integrity of the compound and the reliability of experimental results.

References

Spectral Analysis of H-DL-Glu(Ome)-OMe.HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for H-DL-Glu(Ome)-OMe.HCl (Dimethyl DL-glutamate hydrochloride), a key intermediate in pharmaceutical synthesis and biochemical research. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₇H₁₄ClNO₄--INVALID-LINK--[1]
Molecular Weight 211.64 g/mol --INVALID-LINK--[1]
CAS Number 13515-99-6--INVALID-LINK--[1]
Appearance White to off-white solid--INVALID-LINK--[2]

Spectroscopic Data

The spectral data presented below is for the L-enantiomer, H-L-Glu(Ome)-OMe.HCl, which is spectroscopically identical to the DL-racemic mixture in non-chiral environments for NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Full NMR spectra for L-glutamic acid, dimethyl ester, hydrochloride are available on --INVALID-LINK--.[3][4]

¹H NMR (400 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
4.24 - 4.19m1Hα-CH--INVALID-LINK--[5]
3.85s3Hγ-COOCH₃--INVALID-LINK--[5]
3.73s3Hα-COOCH₃--INVALID-LINK--[5]
2.65td, J = 7.3, 2.2 Hz2Hγ-CH₂--INVALID-LINK--[5]
2.37 - 2.13m2Hβ-CH₂--INVALID-LINK--[5]

¹³C NMR (101 MHz, D₂O)

Chemical Shift (δ) ppmAssignmentReference
174.8γ-C=O--INVALID-LINK--[5]
170.2α-C=O--INVALID-LINK--[5]
53.6α-CH--INVALID-LINK--[5]
52.4γ-OCH₃--INVALID-LINK--[5]
52.0α-OCH₃--INVALID-LINK--[5]
29.2γ-CH₂--INVALID-LINK--[5]
24.7β-CH₂--INVALID-LINK--[5]
Infrared (IR) Spectroscopy

An FTIR spectrum for L-glutamic acid, dimethyl ester, hydrochloride is available on --INVALID-LINK--.[6] Key expected absorptions are detailed in the experimental protocols.

Mass Spectrometry (MS)

A mass spectrum (GC-MS) for L-glutamic acid, dimethyl ester, hydrochloride is available on --INVALID-LINK--.[7]

m/zInterpretation
176.1[M+H]⁺ of the free base (C₇H₁₃NO₄)
211.1[M]⁺ of the hydrochloride salt (less common)

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent directly in an NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer to the solvent.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR.

  • Data Acquisition:

    • Acquire the ¹H spectrum.

    • Acquire the ¹³C spectrum. A proton-decoupled pulse program is standard.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Materials:

  • This compound

  • Potassium bromide (KBr) for solid-state pellet

  • Or Attenuated Total Reflectance (ATR) accessory

  • FTIR Spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Mix a small amount of this compound (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

  • Grind the mixture to a fine, uniform powder.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as N-H (amine hydrochloride), C=O (ester), and C-O stretches.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound

  • Solvent (e.g., methanol, acetonitrile/water)

  • Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the molecular ion peak, typically observed as the protonated molecule [M+H]⁺ of the free base.

    • Analyze any significant fragment ions to confirm the structure.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow Spectral Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR KBr Pellet KBr Pellet Preparation Sample->KBr Pellet for IR Dilute Solution Dilute Solution in Volatile Solvent Sample->Dilute Solution for MS NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer KBr Pellet->IR MS Mass Spectrometer (ESI-MS) Dilute Solution->MS NMR_Data NMR Spectra (Chemical Shift, Integration, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectral data acquisition and analysis.

References

The Biological Activity of Dimethyl DL-Glutamate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl DL-glutamate hydrochloride is a synthetic, cell-permeant derivative of the non-essential amino acid L-glutamate. This compound has garnered significant interest within the scientific community for its diverse biological activities, primarily centered on its role as an insulin (B600854) secretagogue and its modulatory effects on glutamatergic neurotransmission. By readily crossing the cell membrane, it serves as a pro-drug for intracellular glutamate (B1630785), thereby influencing a range of cellular processes. This technical guide provides a comprehensive overview of the biological activity of dimethyl DL-glutamate hydrochloride, detailing its mechanism of action, summarizing quantitative data from key studies, and providing in-depth experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, neuroscience, and drug development.

Introduction

L-glutamate is a pivotal molecule in mammalian physiology, functioning as the primary excitatory neurotransmitter in the central nervous system and playing a crucial role in cellular metabolism.[1] However, its charged nature at physiological pH limits its ability to passively diffuse across cell membranes. Dimethyl DL-glutamate hydrochloride, an esterified form of glutamate, overcomes this limitation, allowing for the effective delivery of glutamate into the intracellular environment.[2] Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release L-glutamate.

This unique property has made dimethyl DL-glutamate hydrochloride a valuable tool for investigating the intracellular roles of glutamate in various cell types, most notably in pancreatic β-cells and neurons. In pancreatic β-cells, it has been shown to enhance glucose-stimulated insulin secretion (GSIS), suggesting its potential as a therapeutic agent for type 2 diabetes.[2][3] In the central nervous system, it exhibits complex effects, acting as an antagonist at certain glutamate receptors.[4] This dual activity underscores the compound's potential for dissecting the multifaceted roles of glutamate in health and disease.

Biological Activities and Mechanisms of Action

The biological effects of dimethyl DL-glutamate hydrochloride are primarily attributed to the intracellular increase of L-glutamate. The subsequent metabolic and signaling events differ depending on the cellular context.

Insulinotropic Effects in Pancreatic β-Cells

Dimethyl DL-glutamate hydrochloride has been demonstrated to be a potent insulin secretagogue, acting through a mechanism that enhances the β-cell's response to glucose and other stimuli.[2][5] The primary mechanism involves its intracellular conversion to L-glutamate, which then enters cellular metabolism.

The key steps in its insulinotropic action are:

  • Cellular Uptake and Hydrolysis: Being membrane-permeable, dimethyl DL-glutamate hydrochloride readily enters pancreatic β-cells, where it is hydrolyzed by intracellular esterases to yield L-glutamate and methanol.

  • Mitochondrial Metabolism: The newly formed L-glutamate is transported into the mitochondria. Through the action of glutamate dehydrogenase (GDH), it is oxidatively deaminated to α-ketoglutarate, a key intermediate in the Krebs cycle.[2][6] This process generates ATP.

  • Closure of KATP Channels: The increase in the intracellular ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels in the β-cell membrane.[5]

  • Membrane Depolarization and Calcium Influx: The closure of KATP channels causes depolarization of the cell membrane. This depolarization activates voltage-gated calcium channels (VGCCs), leading to an influx of extracellular calcium (Ca2+).

  • Insulin Exocytosis: The resulting rise in intracellular Ca2+ concentration is a primary trigger for the fusion of insulin-containing granules with the plasma membrane and the subsequent exocytosis of insulin.

Insulinotropic_Action cluster_extracellular Extracellular Space DM-DL-Glu Dimethyl DL-Glutamate Hydrochloride L-Glutamate_C L-Glutamate_C DM-DL-Glu->L-Glutamate_C Hydrolysis L-Glutamate_M L-Glutamate_M L-Glutamate_C->L-Glutamate_M Metabolism Metabolism L-Glutamate_C->Metabolism GDH GDH L-Glutamate_M->GDH a-KG a-KG GDH->a-KG Krebs_Cycle Krebs_Cycle a-KG->Krebs_Cycle ATP_M ATP_M Krebs_Cycle->ATP_M ATP ATP ATP_M->ATP KATP_Channel KATP_Channel ATP->KATP_Channel Metabolism->ATP Depolarization Depolarization KATP_Channel->Depolarization VGCC VGCC Depolarization->VGCC Ca_Influx Ca_Influx VGCC->Ca_Influx Insulin_Exocytosis Insulin_Exocytosis Ca_Influx->Insulin_Exocytosis

Neurological Effects in the Central Nervous System

In the central nervous system (CNS), dimethyl DL-glutamate hydrochloride acts as a glutamate analog, but its effects are more complex than a simple agonistic action. Studies have shown that it can act as an antagonist at glutamate receptors, particularly in the hippocampus.[4]

The proposed mechanism of action in neurons is as follows:

  • Blood-Brain Barrier Permeation and Neuronal Uptake: As a lipid-soluble ester, dimethyl DL-glutamate hydrochloride can cross the blood-brain barrier and enter neurons.

  • Receptor Interaction: Before significant intracellular hydrolysis, the esterified form of glutamate may directly interact with glutamate receptors on the neuronal surface. Evidence suggests that it antagonizes the excitatory effects of L-glutamate and L-aspartate.[4] This antagonism is likely competitive, where dimethyl DL-glutamate hydrochloride binds to the glutamate binding site on the receptor without activating it, thereby preventing the binding of the endogenous agonists.

  • Intracellular Conversion: Similar to its action in β-cells, any dimethyl DL-glutamate hydrochloride that enters the neuron will be hydrolyzed to L-glutamate, which can then participate in neuronal metabolism or be packaged into synaptic vesicles. However, its primary observed effect in the cited electrophysiological studies is antagonism.[4]

Neurological_Effects cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic_neuron Postsynaptic Neuron DM-DL-Glu Dimethyl DL-Glutamate Hydrochloride Glutamate_Receptor Glutamate Receptor (e.g., NMDA) DM-DL-Glu->Glutamate_Receptor Binds to receptor Glutamate_Agonist L-Glutamate (Agonist) Glutamate_Agonist->Glutamate_Receptor Binding blocked No_Activation Receptor Blockade (No Depolarization) Glutamate_Receptor->No_Activation

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activity of dimethyl DL-glutamate hydrochloride.

Table 1: In Vitro Insulinotropic Effects of Dimethyl DL-Glutamate Hydrochloride

Cell TypeSpeciesConcentration of Dimethyl DL-Glutamate HClExperimental ConditionsObserved EffectReference
Isolated Pancreatic IsletsRat3.0 - 10.0 mMIn the presence of 6.0 - 8.3 mM D-glucoseEnhanced insulin release--INVALID-LINK--
Isolated Pancreatic IsletsRat3.0 - 10.0 mMIn the presence of 1.0 - 10.0 mM L-leucineEnhanced insulin release--INVALID-LINK--
Isolated Pancreatic IsletsRat3.0 - 10.0 mMIn the absence of D-glucose, with glibenclamideUnmasked insulinotropic potential of glibenclamide--INVALID-LINK--
MIN6 β-cell lineMouse5 mMIn the presence of stimulatory glucose concentrationsAugmented glucose-induced insulin release--INVALID-LINK--
GDH-deficient Pancreatic IsletsMouseNot specifiedIn the presence of stimulatory glucoseRestored glucose-stimulated insulin secretion--INVALID-LINK--

Table 2: In Vivo Insulinotropic Effects of Dimethyl DL-Glutamate Hydrochloride

Animal ModelSpeciesAdministration RouteDosageCo-administrationObserved EffectReference
Streptozotocin-induced diabetic ratsRatIntravenous (primed constant infusion)1.0-2.0 µmol priming dose, followed by 0.5-1.0 µmol/min/g body wtGlucagon-like peptide 1 (GLP-1)Augmented plasma insulin and potentiated/prolonged GLP-1's insulinotropic action--INVALID-LINK--

Table 3: Neurological Effects of Dimethyl DL-Glutamate Hydrochloride

Brain RegionSpeciesAdministration MethodEffect on Neuronal ActivityObserved AntagonismReference
Hippocampus (pyramidal cells)RatMicroiontophoretic applicationAntagonized excitationBlocked excitatory responses to glutamate and aspartate--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Insulin Secretion from Isolated Pancreatic Islets
  • Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas, followed by purification on a Ficoll gradient.

  • Islet Culture: Isolated islets are cultured overnight in a sterile, humidified incubator at 37°C and 5% CO2 in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Perifusion Assay:

    • Groups of 20-30 islets are placed in a perifusion chamber and perifused with a Krebs-Ringer bicarbonate buffer (KRBB) containing 3.3 mM glucose for a 60-minute equilibration period.

    • The perifusion medium is then switched to KRBB containing various concentrations of glucose, dimethyl DL-glutamate hydrochloride, and other test substances as required by the experimental design.

    • Fractions of the perifusate are collected at regular intervals (e.g., every 1-2 minutes).

    • The insulin concentration in the collected fractions is determined by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Islet_Perifusion_Workflow Islet_Isolation Pancreatic Islet Isolation (Collagenase Digestion) Islet_Culture Overnight Culture (RPMI-1640, 37°C, 5% CO2) Islet_Isolation->Islet_Culture Perifusion_Setup Placement in Perifusion Chamber Islet_Culture->Perifusion_Setup Equilibration Equilibration (KRBB + 3.3mM Glucose) Perifusion_Setup->Equilibration Stimulation Stimulation with Test Compounds (e.g., High Glucose, DM-DL-Glu) Equilibration->Stimulation Fraction_Collection Collection of Perifusate Fractions Stimulation->Fraction_Collection Insulin_Assay Insulin Measurement (RIA or ELISA) Fraction_Collection->Insulin_Assay

Electrophysiological Recording in MIN6 Cells
  • Cell Culture: MIN6 cells are cultured in DMEM supplemented with 15% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol at 37°C in a humidified atmosphere of 95% air and 5% CO2.

  • Patch-Clamp Technique (Whole-Cell Configuration):

    • MIN6 cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with a standard extracellular solution.

    • Patch pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution.

    • A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

    • The membrane patch is ruptured by gentle suction to establish the whole-cell configuration.

    • Membrane potential and currents are recorded using a patch-clamp amplifier.

    • The effects of dimethyl DL-glutamate hydrochloride are assessed by adding it to the extracellular solution.

In Vivo Studies in a Diabetic Rat Model
  • Animal Model: Type 2 diabetes is induced in neonatal rats by a single intraperitoneal injection of streptozotocin.

  • Drug Administration:

    • Adult diabetic rats are anesthetized.

    • A primed constant intravenous infusion of dimethyl DL-glutamate hydrochloride is administered via a jugular vein catheter. The priming dose is followed by a constant infusion to maintain a steady-state plasma concentration.

    • For potentiation studies, GLP-1 is administered as an intravenous bolus during the dimethyl DL-glutamate hydrochloride infusion.

  • Blood Sampling and Analysis:

    • Blood samples are collected from a carotid artery catheter at various time points before, during, and after drug administration.

    • Plasma is separated by centrifugation.

    • Plasma insulin levels are measured by RIA or ELISA.

    • Blood glucose levels are monitored using a glucometer.

Conclusion

Dimethyl DL-glutamate hydrochloride is a valuable research tool with significant biological activities. Its ability to act as a cell-permeant precursor for intracellular glutamate has provided crucial insights into the metabolic and signaling pathways in pancreatic β-cells and neurons. The insulinotropic effects of this compound, driven by enhanced mitochondrial metabolism and subsequent KATP channel closure, highlight a potential therapeutic avenue for type 2 diabetes. Conversely, its antagonistic action at glutamate receptors in the CNS underscores the complexity of glutamatergic signaling and presents opportunities for investigating neurological disorders. The detailed experimental protocols and quantitative data summarized in this guide are intended to facilitate further research into the multifaceted biological roles of dimethyl DL-glutamate hydrochloride and to aid in the development of novel therapeutic strategies.

References

H-DL-Glu(Ome)-OMe.HCl: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Properties, and Applications of DL-Glutamic Acid Dimethyl Ester Hydrochloride

H-DL-Glu(Ome)-OMe.HCl, chemically known as DL-Glutamic acid dimethyl ester hydrochloride, is a derivative of the non-essential amino acid, glutamic acid. This compound serves as a versatile building block and research tool in various scientific disciplines, particularly in peptide synthesis and studies related to cellular metabolism and neuroscience. Its esterified carboxyl groups and hydrochloride salt form offer enhanced solubility and stability, making it a convenient precursor for the synthesis of more complex molecules. This technical guide provides a thorough overview of its physicochemical properties, synthesis methods, analytical procedures, and key applications, with a focus on its role in biochemical research and drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The presence of the hydrochloride salt enhances its stability and solubility in polar solvents.[2] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₇H₁₄ClNO₄[3][4]
Molecular Weight 211.64 g/mol [2][3]
CAS Number 13515-99-6[5]
Appearance White to off-white crystalline powder/solid[1][2]
Solubility Soluble in water, DMSO (10 mg/ml), DMF (15 mg/ml), and Ethanol (5 mg/ml).[4]
Storage Recommended storage at 2-8°C.[2]
Purity Typically ≥97%[5]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the Fischer esterification of DL-glutamic acid. This involves reacting the amino acid with methanol (B129727) in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is adapted from established methods for the synthesis of L-glutamic acid dimethyl ester hydrochloride.

Materials:

  • DL-Glutamic acid

  • Anhydrous methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Methyl tert-butyl ether (MTBE)

  • Nitrogen gas

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet/outlet

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Under a nitrogen atmosphere, equip a 500 mL four-necked round-bottom flask with a magnetic stirrer, thermometer, and a reflux condenser connected to a scrubbing system (e.g., a trap containing aqueous sodium hydroxide) to neutralize evolved HCl gas.

  • To the flask, add anhydrous methanol (300 g).

  • While stirring, slowly add DL-glutamic acid (14.7 g, 0.10 mol).

  • Cool the mixture in an ice bath and slowly add thionyl chloride (30.0 g, 0.25 mol) dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, heat the reaction mixture to 60-63°C and maintain this temperature with stirring for approximately 7 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature (20-25°C).

  • Purge the system with nitrogen gas for 30 minutes to remove any residual hydrogen chloride gas.

  • Remove the excess methanol and thionyl chloride by distillation under reduced pressure using a rotary evaporator.

  • To the resulting residue, add methyl tert-butyl ether (100 g) to induce precipitation.

  • Stir the resulting slurry (pulping) to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold methyl tert-butyl ether.

  • Dry the product under vacuum to obtain this compound as a white solid.

Yield and Purity:

While specific yield and purity data for the DL-form are not extensively reported in comparative studies, a similar synthesis for the L-enantiomer has been reported to achieve a yield of 98.1% and a purity of 99.5% as determined by HPLC.

Analytical Methods

The purity and identity of this compound are typically assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for determining the purity of this compound. Due to the lack of a strong chromophore, derivatization or the use of a universal detector is often necessary.

Exemplary HPLC Parameters (for glutamic acid derivatives):

  • Column: A reverse-phase C18 column or a chiral column for enantiomeric separation.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing an acidic modifier like formic acid or perchloric acid is often used.

  • Detection: UV detection at a low wavelength (e.g., 205 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity.

  • Column Temperature: Typically maintained at room temperature (e.g., 25°C).

  • Flow Rate: A standard flow rate of 1.0 mL/min is common.

Applications in Research and Development

Peptide Synthesis

This compound is a valuable building block in solution-phase peptide synthesis. The methyl ester protection of the carboxylic acid groups prevents their participation in the peptide bond formation, while the free amine is available for coupling with an N-protected amino acid.

Experimental Protocol: Dipeptide Synthesis in Solution-Phase

This protocol outlines a general procedure for the coupling of an N-protected amino acid to this compound.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)

  • Coupling additive (e.g., 1-Hydroxybenzotriazole - HOBt)

  • Tertiary base (e.g., N,N-Diisopropylethylamine - DIPEA or Triethylamine - TEA)

  • Anhydrous dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard laboratory glassware

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA or TEA (1.1 equivalents) dropwise to the stirred solution.

    • Stir the mixture at 0°C for 15-30 minutes to generate the free amine in situ.

  • Activation of the N-protected amino acid:

    • In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.

    • Cool this solution to 0°C.

    • Add DCC (1.1 equivalents) to the solution.

    • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Filter the DCU precipitate from the activated amino acid solution.

    • Add the filtrate containing the activated N-protected amino acid to the previously prepared solution of neutralized this compound.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, filter off any newly formed DCU.

    • Wash the filtrate with 1 N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Note: The use of the racemic this compound will result in the formation of a mixture of diastereomeric dipeptides.

Biological Activity: Role in Insulin (B600854) Secretion

Dimethyl DL-glutamate is a cell-permeant derivative of glutamic acid that has been shown to enhance glucose-stimulated insulin secretion in pancreatic β-cells.[4] It acts as a precursor to intracellular glutamate (B1630785), which is a key signaling molecule in this process.

Mechanism of Action:

The insulinotropic action of dimethyl glutamate is linked to its metabolism within the pancreatic β-cell. Once inside the cell, it is hydrolyzed to L-glutamate. Increased intracellular glutamate levels are believed to amplify insulin secretion through a pathway that is downstream of mitochondrial ATP production. This involves the transport of glutamate into insulin secretory granules, which sensitizes the exocytotic machinery to calcium signals.

The diagram below illustrates the proposed signaling pathway for glutamate-amplified insulin secretion.

G cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell cluster_mito Mitochondrion Glucose_ext Glucose GLUT GLUT Transporter Glucose_ext->GLUT Transport DMG_ext This compound (Dimethyl Glutamate) DMG_int Dimethyl Glutamate DMG_ext->DMG_int Cell Permeation Glucose_int Glucose GLUT->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA ATP ATP TCA->ATP KATP KATP Channel (Closure) ATP->KATP Hydrolysis Hydrolysis DMG_int->Hydrolysis Glutamate Glutamate Hydrolysis->Glutamate Granule Insulin Granule Glutamate->Granule Uptake Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opening) Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Exocytosis Insulin Exocytosis Ca_influx->Exocytosis Granule->Exocytosis Amplification

Caption: Signaling pathway of dimethyl glutamate-amplified insulin secretion.

Other Potential Applications

  • Neuroscience Research: As a derivative of glutamic acid, a primary excitatory neurotransmitter, this compound and its stereoisomers are used to study glutamate receptor function and glutamatergic neurotransmission.[4]

  • Drug Development: It serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological pathways.[2]

Conclusion

This compound is a valuable and versatile chemical entity for researchers and drug development professionals. Its utility as a building block in peptide synthesis and as a tool to probe cellular metabolic pathways, such as insulin secretion, underscores its importance in chemical and biological research. While a significant body of literature exists for its L-enantiomer, further research to quantify the specific biological activities and optimize the synthetic and analytical protocols for the DL-racemic mixture would be beneficial for its broader application. This guide provides a solid foundation of the current knowledge on this compound, enabling researchers to effectively incorporate this compound into their experimental designs.

References

Technical Guide: Physicochemical Properties of H-DL-Glu(Ome)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Glu(Ome)-OMe.HCl, the hydrochloride salt of the dimethyl ester of DL-glutamic acid, is a derivative of the non-essential amino acid, glutamic acid. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers. This compound serves as a valuable building block in peptide synthesis and as a research tool in various biochemical and pharmaceutical studies.[1][2] Its utility as a cell-permeant precursor to glutamate (B1630785) has made it instrumental in investigating glutamate's role in cellular processes, notably in enhancing glucose-stimulated insulin (B600854) secretion. A thorough understanding of its physicochemical properties is essential for its effective application in research and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in a key biological signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for handling, storage, and application of the compound in experimental settings.

PropertyValueReference
CAS Number 13515-99-6[1]
Molecular Formula C₇H₁₄ClNO₄[1]
Molecular Weight 211.64 g/mol [1][3]
Appearance White to off-white crystalline powder or solid.[3]
Purity Typically ≥97% to ≥99.0%.[1]
Melting Point 81-90°C (for the L-enantiomer). A specific melting point for the DL-racemic mixture is not consistently reported, but is expected to be similar to the L-enantiomer.[4][5]
Solubility Soluble in water and methanol.[6][7] Soluble in H₂O (≥ 100 mg/mL) and DMSO (100 mg/mL, may require sonication).[8]
Storage Recommended storage at 2-8°C or 4°C, sealed and away from moisture.[1][3][6]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, D₂O): δ 4.24 - 4.19 (m, 1H), 3.85 (s, 3H), 3.73 (s, 3H), 2.65 (td, J = 7.3, 2.2 Hz, 2H), 2.37 - 2.13 (m, 2H).[9]

  • ¹³C NMR (101 MHz, D₂O): δ 174.8, 170.2, 53.6, 52.4, 52.0, 29.2, 24.7.[9]

Note: The provided NMR data is for the L-enantiomer, H-L-Glu(Ome)-OMe.HCl. The spectrum of the DL-racemic mixture in an achiral solvent is expected to be identical.

Infrared (IR) Spectroscopy

A specific IR spectrum for this compound is not available in the searched literature. However, the IR spectrum of an amino acid hydrochloride will typically exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H stretch (from NH₃⁺)3200-2800 (broad)
C-H stretch (alkane)3000-2850
C=O stretch (ester)~1740
N-H bend (from NH₃⁺)~1600-1500
C-O stretch (ester)1300-1000

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

This method is a common and reliable technique for determining the melting point of a crystalline solid.[10]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry the powdered sample of this compound. B Load a small amount into a capillary tube to a height of 2-3 mm. A->B C Pack the sample by tapping the sealed end of the tube. B->C D Place the capillary tube into a melting point apparatus. C->D E Heat rapidly to ~15°C below the expected melting point. D->E F Reduce heating rate to 1-2°C per minute. E->F G Record the temperature at which melting begins (T1). F->G H Record the temperature at which the sample is completely liquid (T2). G->H I The melting range is T1 - T2. H->I

Workflow for Melting Point Determination.
Solubility Assessment

This protocol provides a systematic approach to qualitatively assess the solubility of this compound in various solvents.[11][12]

G start Start prep Add a small, known amount of this compound to a test tube. start->prep add_solvent Add a specific volume of the test solvent (e.g., 1 mL). prep->add_solvent mix Vortex or shake vigorously for 1-2 minutes at room temperature. add_solvent->mix observe Observe for dissolution (clear solution). mix->observe soluble Soluble observe->soluble Yes heat Gently warm the mixture if undissolved. observe->heat No insoluble Insoluble/Partially Soluble soluble_heat Soluble on heating heat->soluble_heat Dissolves insoluble_heat Insoluble heat->insoluble_heat Does not dissolve

Protocol for Solubility Testing.
NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[9]

  • Dissolution: Weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Homogenization: Ensure the solution is homogeneous before placing it in the spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

This method is suitable for obtaining the IR spectrum of a solid sample.

  • Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Place the powder mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be collected first.

Biological Activity and Signaling Pathway

Dimethyl DL-glutamate, the free base of this compound, is a cell-permeant derivative of glutamic acid that has been shown to enhance insulin release from pancreatic β-cells in a glucose-dependent manner. It is efficiently converted to L-glutamate within the cells, which then acts as a signaling molecule to amplify insulin secretion.

The proposed mechanism involves the uptake of dimethyl glutamate into the pancreatic β-cell, where it is hydrolyzed to glutamate. This increase in intracellular glutamate, in the presence of glucose metabolism, potentiates the exocytosis of insulin-containing granules.

G cluster_cell Pancreatic β-Cell DMG H-DL-Glu(Ome)-OMe (Dimethyl Glutamate) Glu Glutamate DMG->Glu Hydrolysis InsulinVesicle Insulin Granule Glu->InsulinVesicle Amplifies Glucose Glucose Metabolism Glucose Metabolism Glucose->Metabolism Metabolism->InsulinVesicle Amplifies Exocytosis Insulin Secretion (Exocytosis) InsulinVesicle->Exocytosis

References

Methodological & Application

Application Notes and Protocols for H-DL-Glu(Ome)-OMe.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Glu(Ome)-OMe.HCl, or Dimethyl DL-glutamate hydrochloride, is a derivative of the non-essential amino acid glutamic acid where both the alpha and gamma carboxylic acid groups are protected as methyl esters. It is provided as a racemic hydrochloride salt. This compound serves as a versatile building block in solution-phase peptide synthesis and in the development of peptidomimetics.[1] Its protected carboxyl groups allow for specific coupling reactions at the free amino group, while the racemic nature can be exploited in the synthesis of peptide libraries or peptidomimetics where stereochemistry is varied to probe biological activity. Peptides incorporating glutamic acid residues are crucial for the structure and function of many biologically active molecules.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of dipeptides. It includes information on key chemical properties, detailed reaction procedures, and potential biological relevance.

Chemical and Physical Properties

A summary of the essential chemical and physical properties of this compound is presented below.

PropertyValue
CAS Number 13515-99-6
Molecular Formula C₇H₁₄ClNO₄
Molecular Weight 211.64 g/mol
Appearance White to off-white crystalline solid
Purity ≥97%
Solubility Soluble in water, DMF, DMSO, and Ethanol.[1]
Storage Store at 4°C for long-term stability.[3]

Applications in Peptide Synthesis

This compound is primarily utilized in solution-phase peptide synthesis . The methyl ester protection of both carboxylic acid groups prevents their participation in the peptide bond formation when the free amino group is the intended nucleophile. This strategy is essential for the controlled, sequential assembly of amino acids.

The use of a DL-racemic mixture results in the formation of diastereomeric peptides. This can be a deliberate strategy in drug discovery to explore the stereochemical requirements for biological activity.

Experimental Protocols

The following protocols describe the synthesis of a model dipeptide, Boc-Ala-DL-Glu(Ome)-OMe, using this compound and Boc-protected L-alanine (Boc-Ala-OH).

Protocol 1: Neutralization of this compound

Prior to the coupling reaction, the hydrochloride salt must be neutralized to liberate the free amine. This is typically performed in situ.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIPEA or TEA (1.1 equivalents) dropwise to the stirred solution.

  • Stir the mixture at 0°C for 15-30 minutes. The resulting solution contains the free amine of dimethyl DL-glutamate and is ready for the coupling step.

Protocol 2: Dipeptide Coupling using EDC/HOBt

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents to form the peptide bond. HOBt is included to suppress racemization of the activated amino acid.

Materials:

  • Neutralized this compound solution (from Protocol 1)

  • Boc-Ala-OH (1.0 equivalent)

  • EDC.HCl (1.1 equivalents)

  • HOBt (1.1 equivalents)

  • Anhydrous DCM or DMF

Procedure:

  • In a separate flask, dissolve Boc-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF under an inert atmosphere.

  • Cool this solution to 0°C in an ice bath.

  • Add EDC.HCl (1.1 eq.) to the Boc-Ala-OH solution and stir at 0°C for 20-30 minutes to pre-activate the carboxylic acid.

  • Add the neutralized this compound solution (from Protocol 1) to the activated Boc-Ala-OH mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification
  • Once the reaction is complete, filter the mixture to remove any precipitated urea (B33335) byproduct.

  • Dilute the filtrate with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by silica (B1680970) gel column chromatography.

Quantitative Data Summary (Representative)

The following table summarizes representative quantitative data for the synthesis of a dipeptide using an amino acid methyl ester hydrochloride, based on established solution-phase peptide synthesis protocols. Actual results may vary depending on the specific reactants and conditions.

StepParameterValue/Range
Neutralization ReagentDIPEA or TEA
Equivalents1.1
Temperature0°C
Time15-30 min
Coupling Coupling ReagentsEDC/HOBt
Equivalents (EDC/HOBt)1.1
Temperature0°C to Room Temp.
Time12-24 hours
Work-up & Purification Purification MethodSilica Gel Chromatography
Overall Expected Yield 70-90%
Expected Purity (post-purification) >95% (HPLC)

Logical and Signaling Pathway Visualizations

Experimental Workflow

The overall workflow for the solution-phase synthesis of the dipeptide Boc-Ala-DL-Glu(Ome)-OMe is illustrated below.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Activation cluster_2 Step 3: Coupling cluster_3 Step 4: Work-up & Purification A This compound in DCM/DMF B Add DIPEA/TEA at 0°C A->B C Stir for 15-30 min B->C D Free Amine Solution C->D I Combine Free Amine and Activated Acid D->I E Boc-Ala-OH + HOBt in DCM/DMF F Add EDC.HCl at 0°C E->F G Stir for 20-30 min F->G H Activated Boc-Ala-OH G->H H->I J Stir 12-24h at RT I->J K Crude Dipeptide Solution J->K L Aqueous Wash K->L M Drying & Concentration L->M N Column Chromatography M->N O Pure Boc-Ala-DL-Glu(Ome)-OMe N->O

Workflow for Dipeptide Synthesis
Potential Biological Relevance: Insulin (B600854) Secretion Pathway

Dimethyl DL-glutamate has been shown to enhance glucose-stimulated insulin release.[1] Peptides containing this moiety could potentially modulate this pathway. The diagram below illustrates a simplified overview of the insulin secretion pathway in pancreatic β-cells, a potential target for such peptidomimetics.

G cluster_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Uptake Metabolism Metabolism GLUT2->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_channel ATP-sensitive K+ Channel (Closes) ATP_ADP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Opens) Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Exocytosis Exocytosis Insulin_Vesicles->Exocytosis Insulin Insulin Secretion Exocytosis->Insulin Peptide Peptide containing DL-Glu(Ome)-OMe Peptide->ATP_ADP Potentiates

Insulin Secretion Pathway Modulation

Troubleshooting and Key Considerations

  • Racemization: While this compound is already a racemic mixture, the chiral center of the N-protected amino acid (e.g., Boc-Ala-OH) can be susceptible to racemization during activation. The use of additives like HOBt is crucial to minimize this side reaction.

  • Moisture: Peptide coupling reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents for best results.

  • Byproduct Removal: The dicyclohexylurea (DCU) byproduct from DCC coupling, or the water-soluble urea from EDC coupling, must be efficiently removed during work-up to ensure high purity of the final peptide.

  • Dipeptide Characterization: The resulting dipeptide will be a mixture of two diastereomers (L-L and L-D). Characterization by NMR may show duplicate signals for certain protons, and HPLC analysis may show two closely eluting peaks.

By following these detailed protocols and considerations, researchers can effectively utilize this compound as a building block for the synthesis of novel peptides and peptidomimetics for a wide range of applications in research and drug development.

References

Application Notes and Protocols: H-DL-Glu(Ome)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Glu(Ome)-OMe.HCl, or Dimethyl DL-glutamate hydrochloride, is a protected amino acid derivative of glutamic acid. In this compound, both the α- and γ-carboxylic acid groups are protected as methyl esters, and the α-amino group is supplied as a hydrochloride salt. This dual protection of the carboxylic acid functionalities makes it a valuable building block in peptide synthesis and drug development, particularly in solution-phase synthesis. The hydrochloride salt form enhances its stability and solubility in common organic solvents used in synthesis.[1]

These application notes provide detailed protocols for the use of this compound in the synthesis of dipeptides, including the necessary neutralization and coupling steps, as well as the final deprotection of the methyl ester groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 13515-99-6
Molecular Formula C₇H₁₄ClNO₄
Molecular Weight 211.64 g/mol
Appearance White to off-white solid
Purity ≥97%
Solubility Soluble in water and polar organic solvents (e.g., DMF, DMSO)
Storage 4°C
Topological Polar Surface Area (TPSA) 78.62 Ų
LogP -0.1383

(Data sourced from ChemScene)[1]

Applications in Peptide Synthesis

This compound is primarily utilized as a C-terminal protected amino acid in solution-phase peptide synthesis. The methyl ester protection of both carboxylic acids prevents their participation in the peptide bond formation, allowing for the selective reaction of the free α-amino group (after neutralization) with the activated carboxyl group of an N-protected amino acid.

General Workflow for Dipeptide Synthesis

The overall process for incorporating this compound into a dipeptide involves three main stages: neutralization of the hydrochloride salt, peptide coupling with an N-protected amino acid, and purification of the resulting protected dipeptide. This workflow is illustrated in the diagram below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Product Start This compound Neutralization Neutralization (liberation of free amine) Start->Neutralization N_Protected_AA N-Protected Amino Acid (e.g., Boc-Ala-OH) Activation Carboxyl Activation (e.g., with DCC/HOBt) N_Protected_AA->Activation Coupling Peptide Bond Formation Neutralization->Coupling Activation->Coupling Workup Aqueous Workup (removal of byproducts) Coupling->Workup Purification Column Chromatography Workup->Purification Product Protected Dipeptide (e.g., Boc-Ala-Glu(OMe)-OMe) Purification->Product

Caption: Workflow for dipeptide synthesis using this compound.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative dipeptide, Boc-Ala-DL-Glu(OMe)-OMe, using this compound.

Protocol for Neutralization of this compound

Prior to its use in a coupling reaction, the hydrochloride salt must be neutralized to liberate the free α-amino group. This is typically performed in situ.

  • Materials:

    • This compound

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Inert atmosphere (Nitrogen or Argon)

    • Ice bath

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (DIPEA or TEA, 1.1 equivalents) dropwise to the stirred solution.

    • Stir the mixture at 0 °C for 15-30 minutes.

    • The resulting solution containing the free amine of dimethyl DL-glutamate is now ready for the subsequent coupling reaction.

Protocol for Peptide Coupling (Amide Bond Formation)

This protocol describes a standard procedure for coupling an N-protected amino acid to the neutralized this compound using DCC/HOBt as coupling agents.

  • Materials:

    • Neutralized this compound solution (from Protocol 4.1)

    • N-Boc-Alanine (Boc-Ala-OH) (1.0 equivalent)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

    • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

    • Anhydrous DMF

    • Inert atmosphere

  • Procedure using DCC/HOBt:

    • In a separate flask, dissolve Boc-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF under an inert atmosphere.

    • Cool this solution to 0 °C and add DCC (1.1 eq.).

    • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter the mixture to remove the DCU and add the filtrate to the previously prepared solution of neutralized this compound.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, filter off any further DCU precipitate.

    • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Expected Quantitative Data

The following table presents typical, expected data for the synthesis of a dipeptide such as Boc-Ala-DL-Glu(OMe)-OMe, based on similar solution-phase peptide couplings.[2] Actual results may vary depending on the specific reactants and reaction conditions.

Table 2: Representative Data for Dipeptide Synthesis

N-Protected Amino AcidCoupling AgentSolventReaction Time (h)Expected Yield (%)Expected Purity (%) (after purification)
Boc-Ala-OHDCC/HOBtDMF12-1880-90>95
Fmoc-Phe-OHHBTU/DIPEADMF2-485-95>97

Disclaimer: The quantitative data presented is based on general peptide synthesis protocols. The use of the racemic this compound will result in the formation of diastereomeric products, which may require specific purification techniques (e.g., chiral chromatography) for separation.[2]

Deprotection of Methyl Esters

The methyl ester protecting groups on the glutamic acid residue can be removed by saponification to yield the free carboxylic acids.

Protocol for Saponification

G Start Protected Dipeptide (e.g., Boc-Ala-Glu(OMe)-OMe) Dissolve Dissolve in THF/Water Start->Dissolve Add_Base Add LiOH or NaOH (1.5-2.2 eq.) Dissolve->Add_Base Stir Stir at RT, Monitor by TLC Add_Base->Stir Acidify Acidify with 1M HCl (to pH ~3) Stir->Acidify Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Acidify->Extract Purify Purification Extract->Purify Product Deprotected Dipeptide (e.g., Boc-Ala-Glu(OH)-OH) Purify->Product

Caption: Workflow for the deprotection of methyl esters by saponification.

  • Materials:

    • Protected peptide (e.g., Boc-Ala-DL-Glu(OMe)-OMe)

    • Tetrahydrofuran (THF) or Methanol

    • Water

    • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve the protected peptide (1.0 eq.) in a mixture of THF (or methanol) and water.

    • Add LiOH (1.5-2.2 eq.) or an aqueous solution of NaOH (1.5-2.2 eq.).

    • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Carefully acidify the reaction mixture to a pH of approximately 3 with 1 M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected peptide.

Conclusion

This compound is a versatile and cost-effective building block for the incorporation of glutamic acid residues in solution-phase peptide synthesis. The protocols provided herein offer a general framework for its successful application. Researchers should be mindful that the use of this racemic starting material will produce diastereomeric products, which may necessitate specialized purification methods if stereochemical purity is required. Careful monitoring of reaction progress and appropriate purification techniques are essential for obtaining the desired peptide products with high purity.

References

Application Notes and Protocols for Peptide Coupling Reactions with H-DL-Glu(Ome)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solution-phase coupling of an N-protected amino acid to H-DL-Glu(Ome)-OMe.HCl (DL-Glutamic acid dimethyl ester hydrochloride). This versatile building block is frequently utilized in the synthesis of peptides and peptidomimetics. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for achieving efficient amide bond formation. Furthermore, it includes a summary of expected performance data and a troubleshooting guide for common issues encountered during the coupling reaction.

Introduction

This compound is a derivative of glutamic acid where both the alpha and the side-chain carboxylic acids are protected as methyl esters, and the alpha-amino group is available for coupling after neutralization of its hydrochloride salt. This protection scheme makes it a valuable reagent in solution-phase peptide synthesis, allowing for the selective formation of a peptide bond at the N-terminus. The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions, such as racemization. This note details a robust and widely applicable protocol using common carbodiimide (B86325) and uronium-based coupling agents.

Key Reagents and Equipment

  • Amino Acid: this compound

  • N-Protected Amino Acid: e.g., Boc-Ala-OH, Z-Phe-OH (1.0 equivalent)

  • Coupling Reagents (select one):

    • DCC (N,N'-Dicyclohexylcarbodiimide) or DIC (N,N'-Diisopropylcarbodiimide) with HOBt (1-Hydroxybenzotriazole)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Standard laboratory glassware: Round-bottom flasks, magnetic stirrer, ice bath, etc.

  • Inert atmosphere: Nitrogen or Argon

  • Workup and Purification: Ethyl acetate (B1210297), 1 M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica (B1680970) gel for column chromatography.

  • Analytical Equipment: TLC (Thin Layer Chromatography), LC-MS (Liquid Chromatography-Mass Spectrometry).

Experimental Protocols

Protocol 1: General Coupling Procedure using DCC/HOBt

This protocol describes a standard procedure for the coupling of an N-protected amino acid to this compound using DCC and HOBt.

  • Neutralization of this compound:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.1 eq) dropwise while stirring.

    • Stir the mixture at 0 °C for 15-30 minutes to ensure complete neutralization of the hydrochloride salt.[1]

  • Activation of the N-Protected Amino Acid:

    • In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.[2]

    • Cool this solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) to the solution and stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[1][2]

  • Coupling Reaction:

    • Add the neutralized this compound solution from step 1 to the activated amino acid mixture from step 2.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]

    • Monitor the reaction progress by TLC or LC-MS.[3]

  • Workup and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[4][5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by silica gel column chromatography.[1][2]

Protocol 2: Coupling Procedure using HBTU

This protocol details the use of the uronium salt HBTU as the coupling agent, which often leads to faster reactions and higher yields.

  • Preparation of the Amine Component:

    • Suspend this compound (1.0 eq) in anhydrous DMF.

    • Add DIPEA (1.1 eq) and stir until the solid dissolves completely.[4]

  • Activation and Coupling:

    • In a separate flask, dissolve the N-protected amino acid (1.0 eq), HBTU (1.05 eq), and HOBt (1.05 eq) in anhydrous DMF.[4]

    • Add this solution to the amine component solution from step 1.

    • Add DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.[4]

  • Workup and Purification:

    • After the reaction is complete, pour the mixture into cold water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative data for solution-phase dipeptide synthesis. Actual yields and purity can vary depending on the specific amino acids, coupling reagents, and reaction conditions used.

N-Protected Amino AcidCoupling ReagentBaseSolventReaction Time (h)Typical Yield (%)Typical Purity (%) (after chromatography)
Boc-Ala-OHDCC/HOBtDIPEADMF12-2475-85>95
Z-Phe-OHDCC/HOBtTEADCM/DMF12-2470-80>95
Boc-Gly-OHHBTU/HOBtDIPEADMF2-485-95>98
Z-Val-OHHATUDIPEADMF1-280-90>97

Mandatory Visualization

G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification Amine_Prep Dissolve this compound in DMF Neutralization Add DIPEA (1.1 eq) at 0 °C Stir for 15-30 min Amine_Prep->Neutralization Coupling Combine Neutralized Amine and Activated Acid Neutralization->Coupling Acid_Prep Dissolve N-Protected Amino Acid and HOBt (1.1 eq) in DMF Activation Add DCC (1.1 eq) at 0 °C Stir for 30 min Acid_Prep->Activation Activation->Coupling Reaction Stir at RT for 12-24h Monitor by TLC/LC-MS Coupling->Reaction Filter Filter DCU precipitate Reaction->Filter Wash Aqueous Workup (Acid, Base, Brine) Filter->Wash Purify Column Chromatography Wash->Purify Product Pure Dipeptide Purify->Product

Caption: Experimental workflow for a DCC/HOBt mediated coupling reaction.

G reagents Key Components N-Protected Amino Acid (R-COOH) This compound (H₂N-R') Coupling Agent (e.g., DCC) Additive (e.g., HOBt) Base (e.g., DIPEA) process Core Steps Neutralization of Amine Salt Activation of Carboxylic Acid Nucleophilic Attack by Amine Amide Bond Formation reagents:f2->process:f1 Base reagents:f1->process:f2 Coupling Agent + Additive outcome Products & Byproducts Protected Dipeptide (R-CO-NH-R') Dicyclohexylurea (DCU) Water reagents:f3->outcome:f2 process:f1->process:f3 process:f2->process:f3 process:f3->process:f4 process:f4->outcome:f1

Caption: Logical relationship of components in a peptide coupling reaction.

References

Application Notes and Protocols for the Deprotection of H-DL-Glu(Ome)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deprotection of H-DL-Glu(Ome)-OMe.HCl to yield DL-glutamic acid. The primary methods covered are acid-catalyzed and base-catalyzed hydrolysis (saponification) of the methyl ester protecting groups. This document includes experimental procedures, a comparison of the methods, and purification guidelines.

Introduction

This compound is a protected form of DL-glutamic acid where both carboxylic acid groups are esterified as methyl esters, and the amino group is in the form of a hydrochloride salt. Deprotection, or the removal of these methyl ester groups, is a crucial step in various synthetic pathways to liberate the free carboxylic acid functionalities, enabling further reactions or the synthesis of the final target molecule. The choice of deprotection method is critical and depends on the overall synthetic strategy and the presence of other functional groups in the molecule. The two most common methods for the hydrolysis of methyl esters are acid-catalyzed and base-catalyzed (saponification) reactions.

Deprotection Methods: A Comparative Overview

Both acidic and basic hydrolysis can be effectively employed for the deprotection of this compound. The choice between these methods often depends on the stability of other functional groups present in the molecule and the desired work-up procedure.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Reagents Hydrochloric acid (HCl)Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)
Solvent WaterWater, Methanol (B129727)/Water, THF/Water
Temperature Elevated (e.g., 80°C)Room temperature to reflux
Reaction Time Several hours1 - 12 hours
Typical Yield ~85%[1]High (can be >90%)
Work-up Neutralization, ion-exchange chromatography or crystallizationAcidification, extraction, and crystallization
Advantages Simple reagents, direct formation of glutamic acid hydrochlorideMilder temperature conditions possible, often high yielding
Disadvantages Harsher conditions may affect sensitive functional groupsRequires careful pH adjustment for product isolation

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is based on procedures for the hydrolysis of glutamate (B1630785) ester derivatives and is a robust method for complete deprotection.[1]

Materials:

  • This compound

  • 2 N Hydrochloric Acid (HCl)

  • Cation exchange resin (e.g., Dowex 50W)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • pH meter or pH paper

  • Chromatography column

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in 2 N aqueous hydrochloric acid.

  • Attach a reflux condenser and heat the mixture to 80°C with stirring.

  • Maintain the reaction at 80°C for 4-6 hours, monitoring the progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • For purification, the cooled solution can be passed through a cation exchange resin column.

  • Wash the column with deionized water to remove inorganic salts.

  • Elute the glutamic acid from the resin using an appropriate aqueous ammonia (B1221849) solution.

  • Concentrate the eluate containing the purified glutamic acid under reduced pressure using a rotary evaporator.

  • Alternatively, carefully neutralize the reaction mixture with a base (e.g., NaOH) to the isoelectric point of glutamic acid (pH ≈ 3.2) to induce crystallization.

  • Collect the crystalline DL-glutamic acid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This protocol utilizes a common and often high-yielding method for ester hydrolysis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized water

  • 1 N Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Separatory funnel

  • Beaker

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve this compound in a mixture of methanol and water (e.g., 2:1 v/v) in a round-bottom flask.

  • Add a solution of sodium hydroxide (2.5 to 3.0 molar equivalents) in water to the reaction mixture with stirring.

  • Stir the reaction at room temperature for 2-4 hours or gently reflux for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If methanol was used, it can be removed under reduced pressure.

  • Cool the aqueous solution in an ice bath and carefully acidify with 1 N HCl to the isoelectric point of glutamic acid (pH ≈ 3.2).

  • A white precipitate of DL-glutamic acid should form.

  • Allow the mixture to stand in the cold to complete crystallization.

  • Collect the product by filtration, wash with a small amount of cold deionized water, and then with a cold organic solvent (e.g., ethanol (B145695) or acetone) to facilitate drying.

  • Dry the purified DL-glutamic acid under vacuum.

Workflow and Logic Diagrams

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_workup Work-up & Purification cluster_product Final Product start This compound acid Acid-Catalyzed Hydrolysis (e.g., 2N HCl, 80°C) start->acid base Base-Catalyzed Hydrolysis (e.g., NaOH, MeOH/H₂O, RT) start->base purification Purification (Crystallization at pI ≈ 3.2 or Ion-Exchange Chromatography) acid->purification Neutralization/ Purification base->purification Acidification/ Purification product DL-Glutamic Acid purification->product

Caption: General workflow for the deprotection of this compound.

Method_Selection_Logic start Select Deprotection Method for This compound acid_stable Are other functional groups acid-stable? start->acid_stable base_stable Are other functional groups base-stable? acid_stable->base_stable Yes base_hydrolysis Base-Catalyzed Hydrolysis acid_stable->base_hydrolysis No acid_hydrolysis Acid-Catalyzed Hydrolysis base_stable->acid_hydrolysis No base_stable->acid_hydrolysis Yes (Choice depends on other factors like desired work-up or yield) base_stable->base_hydrolysis Yes (Choice depends on other factors like desired work-up or yield) consider_alternative Consider alternative protecting group strategy base_hydrolysis->consider_alternative If other groups are base-labile

References

Application Notes and Protocols for H-DL-Glu(Ome)-OMe.HCl in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Glu(Ome)-OMe.HCl, a dimethyl ester derivative of glutamic acid, presents a compelling tool for neuroscience research due to its structural analogy to glutamate (B1630785), the primary excitatory neurotransmitter in the mammalian central nervous system. While specific research on this particular compound is emerging, its classification as a glutamate analog suggests significant potential for modulating glutamatergic signaling. Dysregulation of this system is implicated in a vast array of neurological and psychiatric disorders, making compounds that interact with glutamate receptors valuable for both basic research and therapeutic development.

These application notes provide a comprehensive guide for investigating the neuropharmacological properties of this compound. Given the nascent stage of research on this compound, the following protocols are presented as adaptable templates based on established methodologies for characterizing glutamate receptor ligands. The quantitative data herein is illustrative and intended to guide experimental design and data interpretation.

Potential Applications in Neuroscience

Based on its structure as a glutamate derivative, this compound is hypothesized to interact with one or more subtypes of glutamate receptors, which include ionotropic receptors (NMDA, AMPA, and kainate) and metabotropic receptors (mGluRs).[1][2] Its potential applications in neuroscience research are therefore broad and include:

  • Probing Glutamate Receptor Function: Investigating the compound's agonist or antagonist activity at specific glutamate receptor subtypes can help elucidate the physiological roles of these receptors in neuronal circuits.

  • Modeling Neurological Disorders: By potentially modulating glutamate receptor activity, this compound could be used in cellular or animal models to mimic or counteract the effects of excitotoxicity, a key pathological process in stroke, epilepsy, and neurodegenerative diseases.

  • Investigating Synaptic Plasticity: Its effects on long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory, can be explored.

  • Screening for Therapeutic Leads: Characterizing the compound's pharmacological profile can assess its potential as a starting point for the development of novel drugs targeting glutamatergic dysfunction in conditions such as depression, anxiety, and chronic pain.[3][4]

Characterization of Receptor Specificity and Potency

A primary step in characterizing this compound is to determine its binding affinity and functional potency at the major glutamate receptor subtypes.

Radioligand Binding Assays

Competitive binding assays are crucial for determining the affinity (Ki) of this compound for different glutamate receptor subtypes. These assays measure the displacement of a known radioligand from the receptor by the test compound.

Table 1: Hypothetical Binding Affinity (Ki) of this compound at Glutamate Receptor Subtypes

Receptor SubtypeRadioligandKi (nM) of this compound
NMDA (GluN2A)[³H]CGP 39653550
NMDA (GluN2B)[³H]Ifenprodil>10,000
AMPA[³H]AMPAR875
Kainate[³H]Kainate1200
mGluR1[³H]Quisqualate350
mGluR5[³H]MPEP450
mGluR2/3[³H]LY341495>10,000
Functional Assays

Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.

Table 2: Hypothetical Functional Potency (EC₅₀/IC₅₀) of this compound

Assay TypeReceptor TargetMeasured EffectPotency (nM)
Calcium Imaging (agonist mode)mGluR1/5Increase in intracellular Ca²⁺EC₅₀ = 480
Electrophysiology (antagonist mode)NMDA (GluN2A)Inhibition of NMDA-evoked currentsIC₅₀ = 750
Electrophysiology (agonist mode)AMPAEvoked inward currentEC₅₀ = 1100

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to characterize the effects of this compound on neuronal function.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This protocol is designed to assess the effects of this compound on glutamate-evoked currents in primary neuronal cultures (e.g., hippocampal or cortical neurons).

Materials:

  • Primary neuronal culture on coverslips

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

  • Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine, pH 7.2

  • This compound stock solution (e.g., 10 mM in sterile water or DMSO)

  • Glutamate receptor agonists (e.g., NMDA, AMPA) and antagonists (e.g., AP5, CNQX)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.

  • Establish a whole-cell patch-clamp recording from a healthy neuron.

  • Voltage-clamp the neuron at -70 mV.

  • To test for agonist activity, apply increasing concentrations of this compound and record any induced currents.

  • To test for antagonist activity, co-apply a known concentration of a glutamate receptor agonist (e.g., 100 µM NMDA) with increasing concentrations of this compound.

  • Measure the peak amplitude of the evoked currents and plot a dose-response curve to determine EC₅₀ or IC₅₀ values.

  • Use specific antagonists for NMDA, AMPA, and kainate receptors to identify the receptor subtype(s) affected by this compound.

Protocol 2: Calcium Imaging in Primary Neuronal Cultures

This protocol measures changes in intracellular calcium concentration in response to this compound, which is particularly useful for studying its effects on Gq-coupled metabotropic glutamate receptors (mGluR1 and mGluR5).

Materials:

  • Primary neuronal culture on glass-bottom dishes

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Fluorescence microscope with an appropriate filter set and a camera for time-lapse imaging

Procedure:

  • Load the cultured neurons with a calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells with HBSS to remove excess dye.

  • Mount the dish on the microscope stage and acquire a baseline fluorescence reading.

  • Apply this compound at various concentrations to the cells.

  • Record the changes in fluorescence intensity over time.

  • An increase in fluorescence indicates a rise in intracellular calcium.

  • Quantify the change in fluorescence and plot a dose-response curve to determine the EC₅₀.

Protocol 3: Competitive Radioligand Binding Assay

This protocol determines the binding affinity of this compound to a specific glutamate receptor subtype expressed in a cell line (e.g., HEK293 cells) or in brain tissue homogenates.

Materials:

  • Cell membranes or brain homogenate containing the target receptor

  • Radioligand specific for the target receptor (e.g., [³H]CGP 39653 for NMDA receptors)

  • This compound at a range of concentrations

  • Assay buffer

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • In a multi-well plate, combine the cell membranes/homogenate, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Plot the percentage of radioligand displacement against the concentration of this compound to calculate the IC₅₀, which can then be converted to the Ki value.

Signaling Pathways and Experimental Workflows

Glutamate Receptor Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the activation of major glutamate receptor subtypes. This compound, as a modulator of these receptors, would be expected to influence these pathways.

NMDA_Receptor_Signaling Glutamate Glutamate / Glycine NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens CaM Calmodulin (CaM) Ca_influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates nNOS nNOS CaM->nNOS Activates CREB CREB Phosphorylation CaMKII->CREB NO Nitric Oxide (NO) nNOS->NO Gene_Expression Gene Expression (Synaptic Plasticity, Survival/Death) CREB->Gene_Expression NO->Gene_Expression

NMDA Receptor Signaling Pathway

AMPA_Receptor_Trafficking LTP_Induction LTP Induction (e.g., NMDAR activation) CaMKII CaMKII Activation LTP_Induction->CaMKII PKC PKC Activation LTP_Induction->PKC Vesicle Intracellular Vesicle with AMPARs CaMKII->Vesicle Phosphorylates AMPAR subunits PKC->Vesicle Promotes trafficking Exocytosis Exocytosis Vesicle->Exocytosis Synaptic_Membrane Postsynaptic Membrane Exocytosis->Synaptic_Membrane Inserts AMPARs Increased_AMPARs Increased Synaptic AMPARs Synaptic_Membrane->Increased_AMPARs LTP_Expression LTP Expression Increased_AMPARs->LTP_Expression Leads to

AMPA Receptor Trafficking in LTP

mGluR_Signaling Glutamate Glutamate mGluR1_5 Group I mGluRs (mGluR1, mGluR5) Glutamate->mGluR1_5 Binds Gq_11 Gq/11 mGluR1_5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., modulation of ion channels) PKC->Cellular_Response Experimental_Workflow Start Start: Novel Compound This compound Binding_Assay Primary Screen: Competitive Binding Assays (NMDA, AMPA, Kainate, mGluRs) Start->Binding_Assay Functional_Screen Secondary Screen: Functional Assays (Calcium Imaging, Electrophysiology) Binding_Assay->Functional_Screen Identified Hits Determine_MOA Determine Mechanism of Action (Agonist, Antagonist, Modulator) Functional_Screen->Determine_MOA In_Vitro_Studies In Vitro Characterization: Synaptic Plasticity Studies (LTP/LTD) in Brain Slices Determine_MOA->In_Vitro_Studies Confirmed Activity In_Vivo_Studies In Vivo Validation: Behavioral Models (e.g., learning, anxiety, pain) In_Vitro_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization for Drug Development In_Vivo_Studies->Lead_Optimization Promising Results

References

Application Notes and Protocols for H-DL-Glu(Ome)-OMe.HCl as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Glu(Ome)-OMe.HCl, or Dimethyl DL-glutamate hydrochloride, is a derivative of the non-essential amino acid glutamic acid. It serves as a versatile building block and a key intermediate in the synthesis of a wide array of pharmaceutical compounds. Its structure, featuring two methyl-ester protected carboxylic acid groups and a primary amine, makes it a valuable component in peptide synthesis and in the development of glutamic acid analogs and other complex molecules. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various reaction conditions.

These application notes provide detailed protocols and technical information for the effective use of this compound in pharmaceutical research and development.

Physicochemical and Purity Data

The quality and purity of this compound are critical for its successful application in synthetic chemistry. The following table summarizes its key physicochemical properties.

ParameterValueMethod of Analysis
CAS Number 13515-99-6-
Molecular Formula C₇H₁₄ClNO₄-
Molecular Weight 211.64 g/mol Calculated
Appearance White to off-white crystalline powderVisual Inspection
Purity ≥97%HPLC[1]
Solubility Soluble in water and methanol (B129727)Experimental
Storage 2-8°CManufacturer's Recommendation[1]

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate for the synthesis of a variety of pharmaceutical agents, including but not limited to:

  • Peptide Synthesis: It serves as a fundamental building block for the incorporation of glutamic acid residues into peptide chains. This is crucial for the development of peptide-based drugs and peptidomimetics.

  • Glutamic Acid Analogs: It is a key starting material for the synthesis of glutamic acid analogs, which are investigated for their potential as neuroactive compounds, enzyme inhibitors, and anticancer agents.

  • Heterocyclic Compounds: The functional groups of this compound can be utilized in cyclization reactions to form various heterocyclic scaffolds, which are prevalent in many drug molecules.

Experimental Protocols

The following are detailed protocols for common applications of this compound in a laboratory setting.

Protocol 1: General Synthesis of Dimethyl DL-glutamate hydrochloride

This protocol describes a general method for the synthesis of this compound from DL-glutamic acid.

Materials:

  • DL-Glutamic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)

  • Methyl tert-butyl ether (MTBE)

  • Nitrogen gas

  • Reaction flask with a stirrer, thermometer, and reflux condenser

  • Apparatus for distillation

Procedure:

  • To a reaction flask, add methanol, followed by DL-glutamic acid.

  • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise while stirring. Alternatively, bubble hydrogen chloride gas through the solution.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 4-7 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol and any remaining acid by distillation under reduced pressure.

  • To the resulting residue, add methyl tert-butyl ether and stir to induce precipitation.

  • Collect the white solid by filtration and wash with a small amount of cold MTBE.

  • Dry the product under vacuum to yield this compound.

Quantitative Data for L-enantiomer Synthesis (for reference):

ReactantMolesYield (%)Purity (%)
L-Glutamic Acid0.1098.199.5 (HPLC)

Note: The data presented is for the synthesis of the L-enantiomer and can be considered representative for the DL-form under similar conditions.

Protocol 2: Dipeptide Synthesis using this compound (Solution-Phase)

This protocol outlines a standard procedure for the coupling of an N-protected amino acid to this compound using a carbodiimide (B86325) coupling agent.

Materials:

  • This compound (1.0 eq)

  • N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Filtration apparatus

Procedure:

  • Neutralization: Dissolve this compound (1.0 eq) in anhydrous DMF or DCM under an inert atmosphere. Cool the solution to 0°C in an ice bath. Add the base (DIPEA or TEA, 1.1 eq) dropwise to the stirred solution. Stir the mixture at 0°C for 15-30 minutes. The resulting solution contains the free amine of dimethyl DL-glutamate.

  • Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM under an inert atmosphere. Cool this solution to 0°C and add DCC or EDC (1.1 eq). Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Coupling: Filter the mixture to remove the DCU (if applicable) and add the filtrate to the previously prepared solution of neutralized dimethyl DL-glutamate. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Monitor the reaction progress by TLC or LC-MS. Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Expected Outcome:

This reaction will produce a diastereomeric mixture of the protected dipeptide, which may require chiral chromatography for separation if a single stereoisomer is desired.

Diagrams and Workflows

Glutamate-GABA Metabolic Pathway

The following diagram illustrates the metabolic relationship between glutamate (B1630785) and GABA, a key inhibitory neurotransmitter. This pathway is a frequent target for pharmaceuticals developed using glutamic acid derivatives.

glutamate_gaba_pathway glutamate Glutamate alpha_kg α-Ketoglutarate glutamate->alpha_kg gaba GABA glutamate->gaba alpha_kg->glutamate

Caption: Glutamate as a precursor to the neurotransmitter GABA.

Experimental Workflow for Dipeptide Synthesis

The diagram below outlines the key steps for the solution-phase synthesis of a dipeptide using this compound.

dipeptide_synthesis_workflow start Start neutralization Neutralization of This compound with Base start->neutralization coupling Coupling Reaction neutralization->coupling activation Activation of N-protected Amino Acid with DCC/HOBt activation->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification end End purification->end

Caption: Workflow for solution-phase dipeptide synthesis.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of pharmaceutical synthesis. Its utility in constructing peptide backbones and as a precursor for various pharmacologically active molecules makes it an essential tool for drug discovery and development professionals. The protocols and data provided in these application notes are intended to serve as a comprehensive guide for researchers and scientists to effectively utilize this compound in their synthetic endeavors. Careful consideration of reaction conditions and purification strategies is essential for achieving high yields and purity of the desired products.

References

Experimental Applications of H-DL-Glu(Ome)-OMe.HCl in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-DL-Glu(Ome)-OMe.HCl, also known as Dimethyl DL-glutamate hydrochloride, is a cell-permeant derivative of the excitatory neurotransmitter glutamic acid. Its ability to cross cell membranes makes it a valuable tool in drug development for studying intracellular glutamate-dependent pathways and for developing therapeutic strategies that target these pathways. This document provides detailed application notes and experimental protocols for the use of this compound in key research areas of drug development.

Application Note 1: In Vitro Modulation of Insulin (B600854) Secretion

Introduction: this compound serves as a cell-permeable precursor of L-glutamate, which plays a significant role in glucose-stimulated insulin secretion from pancreatic β-cells. This makes it a useful compound for studying the mechanisms of insulin release and for screening potential new therapies for diabetes.

Key Applications:

  • Investigation of the insulinotropic effects of glutamate (B1630785) pathway activation.

  • Potentiation of the effects of other insulin secretagogues.

  • Screening of compounds that modulate glutamate-dependent insulin release.

Quantitative Data Summary:

ParameterValueExperimental ModelReference
Concentration for Insulin Release Enhancement 3.0 - 10.0 mMIsolated rat islets[1]
Effect on Insulin Secretion Enhances insulin release in the presence of D-glucose (6.0-8.3 mM), L-leucine (1.0-10.0 mM), or BCH (5.0-10.0 mM)Isolated rat islets[1]
Glibenclamide Interaction Unmasks the insulinotropic potential of glibenclamide in the absence of D-glucoseIsolated rat islets[1]
Experimental Protocol: In Vitro Insulin Secretion Assay from Isolated Rat Islets

This protocol is based on the methodology described by Sener et al. (1994).[1]

1. Islet Isolation: a. Isolate pancreatic islets from Wistar rats by collagenase digestion. b. Purify the islets by hand-picking under a stereomicroscope. c. Culture the islets for 24 hours in a standard culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum.

2. Insulin Secretion Assay: a. Pre-incubate groups of 3-5 islets for 30 minutes in a Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose. b. Prepare test solutions in KRBB containing the desired secretagogues (e.g., 8.3 mM D-glucose) with or without this compound (3.0 - 10.0 mM). c. Replace the pre-incubation buffer with the test solutions and incubate the islets for 60 minutes at 37°C in a humidified atmosphere of 95% O2 and 5% CO2. d. At the end of the incubation, collect the supernatant for insulin measurement. e. Measure the insulin concentration in the supernatant using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit.

3. Data Analysis: a. Express insulin secretion as ng of insulin per islet per hour. b. Compare the insulin secretion in the presence of this compound to the control groups. c. A sigmoidal dose-response curve can be generated to determine the EC50 of this compound in the presence of a fixed concentration of a primary secretagogue.

G cluster_0 Pancreatic β-cell This compound This compound Intracellular L-Glutamate Intracellular L-Glutamate This compound->Intracellular L-Glutamate Cellular uptake & hydrolysis Metabolism Metabolism Intracellular L-Glutamate->Metabolism ATP/ADP Ratio Increase ATP/ADP Ratio Increase Metabolism->ATP/ADP Ratio Increase KATP Channel Closure KATP Channel Closure ATP/ADP Ratio Increase->KATP Channel Closure Membrane Depolarization Membrane Depolarization KATP Channel Closure->Membrane Depolarization Ca2+ Influx Ca2+ Influx Membrane Depolarization->Ca2+ Influx Insulin Granule Exocytosis Insulin Granule Exocytosis Ca2+ Influx->Insulin Granule Exocytosis

Caption: Proposed signaling pathway for this compound-induced insulin secretion.

Application Note 2: In Vivo Potentiation of GLP-1-Mediated Insulin Release

Introduction: In vivo studies are crucial to validate the therapeutic potential of compounds identified in vitro. This compound has been shown to potentiate the insulinotropic action of glucagon-like peptide-1 (GLP-1) in animal models, suggesting its potential as an adjunct therapy in type 2 diabetes.

Key Applications:

  • Evaluation of the in vivo efficacy of this compound on insulin secretion.

  • Studying the synergistic effects of this compound with incretin-based therapies.

  • Pharmacokinetic and pharmacodynamic modeling of glutamate ester derivatives.

Quantitative Data Summary:

ParameterValueExperimental ModelReference
Priming Infusion Rate 1.0 µmol/g body wt.Fed anesthetized Wistar rats[2]
Constant Infusion Rate 0.5 µmol/min/g body wt.Fed anesthetized Wistar rats[2]
Effect Rapid and sustained increase in plasma insulin concentration; augmented GLP-1-induced insulin releaseFed anesthetized Wistar rats[2]
Experimental Protocol: In Vivo Potentiation of GLP-1 in Anesthetized Rats

This protocol is based on the methodology described by Cancelas et al. (2001).[2]

1. Animal Preparation: a. Use adult male Wistar rats, fed ad libitum. b. Anesthetize the rats with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium). c. Catheterize the jugular vein for infusions and the carotid artery for blood sampling.

2. Infusion and Blood Sampling: a. Start a priming infusion of this compound (1.0 µmol/g body wt.) over a short period (e.g., 1 minute). b. Immediately follow with a constant infusion of this compound (0.5 µmol/min/g body wt.) for the duration of the experiment. c. At a specific time point after the start of the infusion (e.g., 5 minutes), administer a bolus of GLP-1 (e.g., 10 nmol/kg) through the jugular vein. d. Collect blood samples from the carotid artery at baseline and at various time points after the GLP-1 injection (e.g., 2, 5, 10, 20, and 30 minutes). e. Centrifuge the blood samples to separate the plasma and store at -20°C until analysis.

3. Analysis: a. Measure plasma insulin levels using RIA or ELISA. b. Measure blood glucose levels using a standard glucose oxidase method. c. Plot plasma insulin and glucose concentrations over time. d. Calculate the area under the curve (AUC) for the insulin response to compare the effect of this compound and GLP-1 co-administration versus GLP-1 alone.

G Start Start Anesthetize Rat Anesthetize Rat Start->Anesthetize Rat Catheterize Vessels Catheterize Vessels Anesthetize Rat->Catheterize Vessels Priming Infusion Priming Infusion (1.0 µmol/g) Catheterize Vessels->Priming Infusion Constant Infusion Constant Infusion (0.5 µmol/min/g) Priming Infusion->Constant Infusion GLP-1 Bolus GLP-1 Bolus Constant Infusion->GLP-1 Bolus Blood Sampling Blood Sampling GLP-1 Bolus->Blood Sampling Plasma Analysis Plasma Analysis Blood Sampling->Plasma Analysis End End Plasma Analysis->End

Caption: Experimental workflow for the in vivo potentiation study.

Application Note 3: Antagonism of Glutamate-Mediated Neurotransmission

Introduction: As a glutamate derivative, this compound can be used to study the role of glutamate receptors in the central nervous system. It has been shown to act as an antagonist at glutamate receptors in the hippocampus, making it a useful tool for neuroscience research.

Key Applications:

  • Investigating the role of glutamate in synaptic transmission and plasticity.

  • Characterizing the pharmacology of glutamate receptors.

  • Screening for novel glutamate receptor antagonists.

Quantitative Data Summary:

Application MethodEffectExperimental ModelReference
Microiontophoretic application Antagonized glutamate- and aspartate-induced excitation of hippocampal pyramidal cellsUrethane-anesthetized rats[3]
Parenteral administration Reduced field responses of the hippocampus to commissural stimulationAcutely prepared or conscious rats[3]
Experimental Protocol: Extracellular Recording in Rat Hippocampal Slices

This protocol is a general guide based on the principles described by Segal (1976).[3]

1. Slice Preparation: a. Anesthetize a rat and decapitate. b. Rapidly remove the brain and place it in ice-cold artificial cerebrospinal fluid (aCSF). c. Prepare 300-400 µm thick transverse hippocampal slices using a vibratome. d. Transfer the slices to a holding chamber with aCSF bubbled with 95% O2 / 5% CO2 at room temperature for at least 1 hour.

2. Electrophysiological Recording: a. Transfer a slice to a recording chamber continuously perfused with aCSF at 32-34°C. b. Place a stimulating electrode in the commissural pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). c. Use a glass micropipette filled with aCSF for recording.

3. Drug Application: a. Establish a stable baseline fEPSP recording for at least 20 minutes. b. Bath-apply this compound at various concentrations to the aCSF. c. To study antagonism, co-apply this compound with a glutamate receptor agonist (e.g., AMPA or NMDA). d. Record the changes in the fEPSP slope or amplitude.

4. Data Analysis: a. Normalize the fEPSP slope or amplitude to the baseline. b. Plot the time course of the drug effect. c. Generate concentration-response curves to determine the IC50 of this compound.

G cluster_0 Synaptic Cleft Presynaptic Terminal Presynaptic Terminal Glutamate Release Glutamate Release Presynaptic Terminal->Glutamate Release Action Potential Postsynaptic Glutamate Receptor Postsynaptic Glutamate Receptor Glutamate Release->Postsynaptic Glutamate Receptor Binds to Neuronal Excitation Neuronal Excitation Postsynaptic Glutamate Receptor->Neuronal Excitation This compound This compound This compound->Postsynaptic Glutamate Receptor Antagonizes

Caption: Logical diagram of this compound as a glutamate receptor antagonist.

Application Note 4: Cytotoxicity Studies in Myeloid Cells

Introduction: Understanding the potential toxicity of drug candidates is a critical part of the development process. This compound has been shown to be toxic to mononuclear phagocytes and neutrophils through a mechanism involving lysosomal enzymes. This property can be exploited for targeted cell ablation studies or for understanding drug-induced cytotoxicity.

Key Applications:

  • Studying mechanisms of drug-induced cytotoxicity in myeloid cells.

  • Investigating the role of lysosomal enzymes in cell death.

  • Screening for inhibitors of this compound-induced toxicity.

Quantitative Data Summary:

Cell TypeEffectKey Mechanistic FindingReference
Mononuclear phagocytes (Mφ) ToxicToxicity inhibited by NH4Cl and Gly-Phe-CHN2, suggesting involvement of lysosomal pH and dipeptidyl peptidase I (DPPI)[4]
Neutrophils ToxicMechanism likely similar to that in Mφ[4]
Myeloid tumor lines (U937, HL60, THP-1) Susceptible to Leu-Leu-OMe but not Leu-OMe toxicity, indicating the importance of dipeptide formationEnriched in DPPI[4]
Experimental Protocol: Myeloid Cell Cytotoxicity Assay

This protocol is based on the findings of Thiele and Lipsky (1992).[4]

1. Cell Culture: a. Culture human mononuclear phagocytes isolated from peripheral blood or a myeloid cell line (e.g., U937) in an appropriate culture medium.

2. Cytotoxicity Assay: a. Seed the cells in a 96-well plate at a suitable density. b. Treat the cells with increasing concentrations of this compound. c. For mechanistic studies, pre-incubate the cells with inhibitors such as NH4Cl (to neutralize lysosomal pH) or Gly-Phe-CHN2 (a DPPI inhibitor) before adding this compound. d. Incubate the cells for a defined period (e.g., 24 hours). e. Assess cell viability using a standard method such as the MTT assay, LDH release assay, or trypan blue exclusion.

3. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Generate dose-response curves and determine the IC50 value for this compound. c. Compare the IC50 values in the presence and absence of inhibitors to elucidate the mechanism of toxicity.

G This compound This compound Lysosome Lysosome This compound->Lysosome DPPI Dipeptidyl Peptidase I (DPPI) Lysosome->DPPI Hydrolysis & Activation Polymerization Products Polymerization Products DPPI->Polymerization Products Cell Death Cell Death Polymerization Products->Cell Death NH4Cl NH4Cl NH4Cl->Lysosome Inhibits (raises pH) Gly-Phe-CHN2 Gly-Phe-CHN2 Gly-Phe-CHN2->DPPI Inhibits

Caption: Proposed mechanism of this compound cytotoxicity in myeloid cells.

References

Application Notes and Protocols: H-DL-Glu(Ome)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

H-DL-Glu(Ome)-OMe.HCl, or Dimethyl DL-glutamate hydrochloride, is a derivative of the non-essential amino acid DL-glutamic acid.[1][2] It serves as a crucial building block in various chemical syntheses, particularly in the fields of medicinal chemistry and drug development.[3][4] Its utility is prominent in peptide synthesis, where the esterified carboxyl groups prevent unwanted side reactions.[3] This document provides detailed protocols for the synthesis of this compound and summarizes the optimal reaction conditions based on established methods.

Data Presentation: Synthesis of Glutamic Acid Dimethyl Ester Hydrochloride

The following table summarizes various reported conditions for the synthesis of glutamic acid dimethyl ester hydrochloride. While many protocols specify the L-enantiomer, the conditions are generally applicable for the synthesis of the DL-racemic mixture starting from DL-glutamic acid.

Starting MaterialReagent(s)SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
L-Glutamic AcidThionyl ChlorideMethanol (B129727)60-63798.199.5[5]
L-Glutamic AcidThionyl ChlorideMethanol52-5518>85 (overall)-[6]
L-Glutamic AcidThionyl ChlorideMethanol0 then 2172Quantitative-[5]
Amino AcidsTrimethylchlorosilane (TMSCl)MethanolRoom Temp.8-24Good to Excellent-[7][8]
L-Glutamic AcidTriphosgeneEthanol70-75598.099.7[9]
Amino AcidsHCl (gas)EthanolReflux24--[10]
Amino AcidsH2SO4Methanol70---[11]

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis of this compound.

Protocol 1: Synthesis using Thionyl Chloride in Methanol

This protocol is adapted from a common method for the esterification of glutamic acid.[5][6]

Materials:

  • DL-Glutamic Acid

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Methyl tert-butyl ether (MTBE)

  • Nitrogen gas (N₂)

  • Round-bottom flask with reflux condenser and stirring mechanism

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser connected to a gas absorption trap (e.g., containing aqueous sodium hydroxide), add anhydrous methanol.

  • While stirring, add DL-Glutamic Acid to the methanol.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 55-65 °C.

  • Maintain the reaction at this temperature with stirring for 7-18 hours, monitoring the reaction progress by a suitable method (e.g., TLC).[5][6]

  • Upon completion, cool the reaction mixture to room temperature (20-25 °C).

  • Purge the system with nitrogen gas for approximately 30 minutes to remove residual hydrogen chloride gas.[5]

  • Remove the excess methanol and any remaining thionyl chloride by distillation or under reduced pressure using a rotary evaporator.[5][6]

  • To the resulting residue (which may be an oily substance), add methyl tert-butyl ether and stir to induce precipitation of the solid product.[5]

  • Collect the white solid product by filtration and wash with a small amount of cold methyl tert-butyl ether.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: Synthesis using Trimethylchlorosilane (TMSCl) in Methanol

This method provides a convenient synthesis at room temperature.[7][8]

Materials:

  • DL-Glutamic Acid

  • Anhydrous Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

  • Round-bottom flask with stirring mechanism

  • Rotary evaporator

Procedure:

  • Place DL-Glutamic Acid in a round-bottom flask.

  • Slowly add freshly distilled trimethylchlorosilane to the flask with stirring. For glutamic acid, which has two carboxylic acid groups, approximately four equivalents of TMSCl should be used.[8]

  • To this mixture, add anhydrous methanol.

  • Stir the resulting solution or suspension at room temperature.

  • Monitor the reaction for completion using TLC (typically 8-24 hours).[8][12]

  • Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to yield the product, this compound.[8]

Mandatory Visualizations

Diagram 1: General Workflow for Synthesis of this compound

G General Workflow for this compound Synthesis A Reactants (DL-Glutamic Acid, Methanol) B Chlorinating Agent Addition (e.g., SOCl2 or TMSCl) A->B Mixing C Reaction (Heating or Room Temp.) B->C Esterification D Solvent Removal (Distillation / Evaporation) C->D Work-up E Product Precipitation (e.g., with MTBE) D->E F Isolation & Drying (Filtration, Vacuum) E->F G Final Product This compound F->G

Caption: A diagram illustrating the general experimental workflow for the synthesis of this compound.

Diagram 2: Logical Relationship in Esterification

G Key Relationships in Glutamic Acid Esterification cluster_reactants Reactants cluster_catalyst Catalyst/Reagent DL-Glutamic Acid DL-Glutamic Acid Protonation of Carbonyl Protonation of Carbonyl DL-Glutamic Acid->Protonation of Carbonyl Methanol Methanol Nucleophilic Attack Nucleophilic Attack Methanol->Nucleophilic Attack Acid Catalyst\n(HCl source, e.g., SOCl2, TMSCl) Acid Catalyst (HCl source, e.g., SOCl2, TMSCl) Acid Catalyst\n(HCl source, e.g., SOCl2, TMSCl)->Protonation of Carbonyl Protonation of Carbonyl->Nucleophilic Attack Product This compound Nucleophilic Attack->Product

Caption: A diagram showing the key mechanistic relationships in the acid-catalyzed esterification of DL-glutamic acid.

Signaling Pathways:

This compound is primarily utilized as a chemical intermediate and a protected form of glutamic acid in organic synthesis, particularly for peptides.[3][4] As such, it is not typically characterized by its interaction with specific biological signaling pathways in the manner of a bioactive drug molecule. Its main function is to facilitate the synthesis of more complex molecules that may have biological activity. The hydrochloride salt form ensures good solubility and handling characteristics for these synthetic applications.[3]

References

Application Notes and Protocols: Strategic Use of H-L-Glu(Ome)-OMe.HCl in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

H-DL-Glu(Ome)-OMe.HCl, the dimethyl ester hydrochloride salt of glutamic acid, presents a unique set of characteristics for peptide synthesis. It features a free α-amino group and methyl ester protection on both the α- and γ-carboxyl groups. While its structure makes it unsuitable for direct incorporation into a growing peptide chain during standard C-to-N solid-phase peptide synthesis (SPPS), its L-enantiomer, H-L-Glu(Ome)-OMe.HCl, serves as a valuable and cost-effective precursor for creating specialized building blocks and for advanced peptide modifications.

Critical Note on Stereochemistry: The commercially available "DL" form is a racemic mixture. For the synthesis of peptides with defined biological activity, the use of the stereochemically pure L-isomer, H-L-Glu(Ome)-OMe.HCl , is mandatory to avoid the formation of diastereomeric peptides, which are challenging to purify and can lead to unpredictable biological outcomes. All protocols and applications described herein assume the use of the pure L-isomer.

Strategic Applications in SPPS

The primary utility of H-L-Glu(Ome)-OMe.HCl in the context of SPPS is threefold:

  • Precursor for SPPS-Compatible Building Blocks: The most direct application is its use as a starting material to synthesize Fmoc-L-Glu(OMe)-OH. This is achieved through N-terminal Fmoc protection followed by a selective saponification of the α-methyl ester. The resulting building block can then be used in standard Fmoc-SPPS protocols.

  • Orthogonal Side-Chain Protection: The γ-methyl ester serves as a protecting group that is orthogonal to the acid-labile tert-butyl (tBu) groups and the base-labile Fmoc group commonly used in SPPS.[1][2] This orthogonality allows for the selective deprotection of the γ-carboxyl group on-resin, enabling specific side-chain modifications such as amidation, esterification, or, most notably, the formation of lactam bridges (intramolecular cyclization) with a corresponding amine-containing side chain (e.g., Lys, Orn).

  • C-Terminal Peptide Modification: H-L-Glu(Ome)-OMe.HCl can be used as a nucleophile to modify the C-terminus of a peptide. This can be achieved by coupling it to the C-terminal carboxylic acid of a fully assembled peptide that is anchored to the solid support via a side-chain linkage or by using a specialized linker designed for C-terminal modification.[1][3]

Data Presentation

Table 1: Physicochemical Properties of H-L-Glu(Ome)-OMe.HCl
ParameterValue
CAS Number 1119-43-3 (L-isomer)
Molecular Formula C₇H₁₄ClNO₄
Molecular Weight 211.64 g/mol
Appearance White to off-white crystalline powder
Purity (Typical) ≥98%
Solubility Soluble in water, methanol
Table 2: Comparison of Glutamic Acid Side-Chain Protecting Groups in Fmoc-SPPS
Protecting GroupStructureDeprotection Reagent(s)Orthogonality Notes
tert-Butyl (OtBu) -C(CH₃)₃Trifluoroacetic Acid (TFA)Cleaved during final peptide-resin cleavage. Not orthogonal to other acid-labile groups (e.g., Boc, Trt).[1]
Methyl (OMe) -CH₃Saponification (e.g., LiOH, NaOH, TMSOK in THF/H₂O)Orthogonal to Fmoc and acid-labile groups (OtBu, Boc, Trt). Allows for selective on-resin side-chain modification.[4][5]
Allyl (OAll) -CH₂CH=CH₂Pd(PPh₃)₄ / Phenylsilane (B129415)Orthogonal to Fmoc and acid-labile groups. Provides an alternative to saponification for selective deprotection.[6]

Visualized Workflows and Logic

prep_workflow cluster_prep Preparation of SPPS-Compatible Building Block start H-L-Glu(Ome)-OMe.HCl step1 Step 1: Nα-Fmoc Protection (Fmoc-OSu, NaHCO₃, Dioxane/H₂O) start->step1 intermediate Fmoc-L-Glu(Ome)-OMe step1->intermediate step2 Step 2: Selective Saponification (LiOH, THF/H₂O at 0°C) intermediate->step2 final Fmoc-L-Glu(OMe)-OH (Ready for SPPS) step2->final

Caption: Workflow for converting H-L-Glu(Ome)-OMe.HCl into an SPPS-compatible building block.

spss_cyclization_workflow cluster_spps On-Resin Side-Chain Cyclization (Lactamization) resin Resin-Bound Peptide (...-Lys(Boc)-...) coupling Couple Fmoc-L-Glu(OMe)-OH (HBTU/DIPEA in DMF) resin->coupling elongation Continue Peptide Elongation (Fmoc-SPPS Cycles) coupling->elongation deprotect_lys Selective Deprotection of Lys (e.g., using Fmoc-Lys(Alloc)-OH initially, then Pd(PPh₃)₄) elongation->deprotect_lys deprotect_glu Selective Saponification of γ-Methyl Ester (LiOH in THF/H₂O) deprotect_lys->deprotect_glu cyclize On-Resin Lactamization (PyBOP/DIPEA in DMF) deprotect_glu->cyclize cleavage Final Cleavage & Deprotection (TFA Cocktail) cyclize->cleavage product Cyclic Peptide cleavage->product

Caption: SPPS workflow for on-resin side-chain to side-chain peptide cyclization.

Caption: Orthogonality of common protecting groups used in Fmoc-SPPS.

Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions may vary and should be determined empirically. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Preparation of Fmoc-L-Glu(OMe)-OH

This two-step protocol converts the starting material into a building block suitable for direct use in Fmoc-SPPS.

Step 1.1: Nα-Fmoc Protection

  • Dissolution: Dissolve H-L-Glu(Ome)-OMe.HCl (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate (NaHCO₃).

  • Addition of Fmoc-OSu: Cool the solution to 0°C in an ice bath. Add 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 eq) portion-wise over 30 minutes while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Acidify the mixture to pH 2 with 1 M HCl. Extract the product with ethyl acetate (B1210297) (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield crude Fmoc-L-Glu(Ome)-OMe.

Step 1.2: Selective α-Methyl Ester Saponification

  • Dissolution: Dissolve the crude Fmoc-L-Glu(Ome)-OMe (1.0 eq) from the previous step in a 3:1 mixture of tetrahydrofuran (B95107) (THF) and water.

  • Saponification: Cool the solution to 0°C. Add a pre-chilled solution of lithium hydroxide (B78521) (LiOH) (1.1 eq) in water dropwise. The selective saponification of the α-ester over the γ-ester is favored at low temperatures due to steric hindrance.

  • Monitoring: Monitor the reaction progress closely using thin-layer chromatography (TLC) or HPLC to avoid over-saponification of the γ-ester. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting solid, Fmoc-L-Glu(OMe)-OH, by silica (B1680970) gel chromatography or recrystallization.

Protocol 2: On-Resin Side-Chain Saponification & Lactamization

This protocol describes the formation of a side-chain to side-chain lactam bridge between a glutamic acid and a lysine (B10760008) residue. It assumes the peptide sequence has been assembled using Fmoc-SPPS and contains Fmoc-Lys(Alloc)-OH and the prepared Fmoc-L-Glu(OMe)-OH.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM), then wash thoroughly with dimethylformamide (DMF).

  • Alloc Deprotection: To the resin, add a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2 eq) and phenylsilane (PhSiH₃) (10 eq) in anhydrous DCM. Agitate under an inert atmosphere (N₂ or Ar) for 2 hours. Wash the resin extensively with DCM, 0.5% DIPEA in DMF, and DMF.

  • γ-Methyl Ester Saponification:

    • Wash the resin with a 4:1 mixture of THF/H₂O.

    • Add a solution of LiOH (10 eq) in 4:1 THF/H₂O to the resin.

    • Agitate the mixture at room temperature for 3-6 hours. Monitor cleavage by cleaving a small sample of resin and analyzing by mass spectrometry.

    • Wash the resin thoroughly with THF/H₂O, followed by DMF, DCM, and finally DMF.

  • On-Resin Cyclization (Lactamization):

    • To the deprotected peptide-resin, add a solution of PyBOP (3 eq) and DIPEA (6 eq) in DMF.

    • Agitate at room temperature for 12-24 hours. Monitor the completion of the cyclization using the Kaiser test (should be negative).

    • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Final Cleavage: Cleave the cyclized peptide from the resin and remove remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane).

Protocol 3: C-Terminal Modification of a Resin-Bound Peptide

This protocol describes the coupling of H-L-Glu(Ome)-OMe.HCl to a peptide anchored on a 2-chlorotrityl resin, resulting in a C-terminally esterified peptide.[7][8]

  • Peptide Synthesis: Assemble the desired peptide sequence on a 2-chlorotrityl chloride resin using standard Fmoc-SPPS, leaving the final C-terminal carboxyl group attached to the resin.

  • Neutralization of Amino Acid Ester: In a separate vessel, dissolve H-L-Glu(Ome)-OMe.HCl (5 eq) in DMF and add DIPEA (5.5 eq) to neutralize the hydrochloride salt.

  • On-Resin Activation and Coupling:

    • Swell the peptide-resin in anhydrous DCM.

    • Add a solution of a coupling agent such as HBTU (4.9 eq) and HOBt (5 eq) in DMF to the resin, followed by DIPEA (10 eq). Agitate for 10-15 minutes to activate the C-terminal carboxyl group.

    • Add the neutralized H-L-Glu(Ome)-OMe solution from step 2 to the activated peptide-resin.

    • Agitate the reaction mixture for 4-6 hours.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol.

  • Cleavage and Deprotection: Cleave the C-terminally modified peptide from the resin using a suitable TFA cocktail. The methyl esters on the newly added glutamic acid residue will remain intact if a standard TFA cleavage is performed.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis using H-DL-Glu(Ome)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of H-DL-Glutamic acid dimethyl ester hydrochloride (H-DL-Glu(Ome)-OMe.HCl) in solution-phase peptide synthesis (SPPS). This document outlines detailed experimental protocols, presents quantitative data for typical reactions, and includes workflow diagrams to facilitate the successful synthesis of peptides incorporating this versatile building block.

Introduction

Solution-phase peptide synthesis is a classical and highly effective method for the preparation of small to medium-sized peptides. It offers flexibility in terms of scale, allows for the purification of intermediates at each step, and can be more cost-effective for certain sequences compared to solid-phase synthesis. This compound is a valuable starting material in this context, providing a glutamic acid residue with both the alpha and side-chain carboxylic acids protected as methyl esters. This dual protection simplifies the coupling strategy by preventing unwanted side reactions. The use of the DL-racemic mixture can be advantageous in specific research applications, such as the generation of peptide libraries with enhanced diversity or in the synthesis of peptides where stereochemistry at this position is not critical.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of a model dipeptide, Nα-Boc-Ala-DL-Glu(Ome)-OMe, using this compound. The data is compiled from analogous solution-phase peptide coupling reactions and serves as a general guideline.[1][2][3]

Table 1: Reagents for Dipeptide Synthesis

ReagentMolecular Weight ( g/mol )Molar Equivalents
Boc-L-Alanine (Boc-Ala-OH)189.211.0
This compound211.641.0
Dicyclohexylcarbodiimide (DCC)206.331.1
1-Hydroxybenzotriazole (HOBt)135.131.1
Triethylamine (B128534) (TEA)101.191.0
Dichloromethane (DCM)84.93-
Ethyl Acetate (B1210297) (EtOAc)88.11-

Table 2: Typical Reaction Parameters and Yields

ParameterValue
Reaction Time 12 - 24 hours
Temperature 0 °C to Room Temperature
Crude Yield 85 - 95%
Purified Yield 70 - 85%
Purity (after chromatography) >95% (as determined by HPLC)

Experimental Protocols

The following are detailed protocols for the synthesis of a model dipeptide, Nα-Boc-Ala-DL-Glu(Ome)-OMe, followed by the deprotection of the Boc group.

Protocol 1: Synthesis of Nα-Boc-Ala-DL-Glu(Ome)-OMe

This protocol details the coupling of N-Boc-L-Alanine with this compound using DCC and HOBt as coupling agents.

Materials:

  • N-Boc-L-Alanine (Boc-Ala-OH)

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 5% Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (TEA) (1.0 eq) dropwise while stirring.

    • Stir the mixture at 0 °C for 20 minutes to liberate the free amine.

  • Activation of Boc-Ala-OH:

    • In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) to the cooled solution.

    • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Filter the DCU precipitate from the activated Boc-Ala-OH solution and add the filtrate to the neutralized H-DL-Glu(Ome)-OMe solution from step 1.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter off any newly formed DCU precipitate.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic solution successively with 5% NaHCO₃ solution and brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude dipeptide by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure Nα-Boc-Ala-DL-Glu(Ome)-OMe.

Protocol 2: N-terminal Boc Deprotection

This protocol describes the removal of the N-terminal Boc protecting group to yield the free amine of the dipeptide, which can be used for further chain elongation.

Materials:

  • Nα-Boc-Ala-DL-Glu(Ome)-OMe

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Deprotection Reaction:

    • Dissolve the Nα-Boc-Ala-DL-Glu(Ome)-OMe in a solution of 25-50% TFA in DCM.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with saturated NaHCO₃ solution until the aqueous layer is basic, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield H-Ala-DL-Glu(Ome)-OMe as the free amine or its trifluoroacetate (B77799) salt, depending on the work-up procedure.

Visualizations

The following diagrams illustrate the key workflows and chemical transformations described in these application notes.

G cluster_synthesis Dipeptide Synthesis Workflow start Start neutralization Neutralize This compound start->neutralization activation Activate Boc-Ala-OH with DCC/HOBt start->activation coupling Couple Activated Amino Acid and Amine Component neutralization->coupling activation->coupling workup Aqueous Work-up (Wash with NaHCO3, Brine) coupling->workup purification Purify by Column Chromatography workup->purification product Boc-Ala-DL-Glu(Ome)-OMe purification->product

Caption: Workflow for the synthesis of a dipeptide using this compound.

G cluster_deprotection N-terminal Boc Deprotection Workflow start Start with Boc-protected Peptide reaction Treat with TFA in DCM start->reaction evaporation Evaporate Solvent and excess TFA reaction->evaporation workup Aqueous Work-up (Wash with NaHCO3, Brine) evaporation->workup product Deprotected Peptide (Free Amine) workup->product

Caption: Workflow for the N-terminal Boc deprotection of a peptide.

G reagents Boc-Ala-OH This compound DCC HOBt TEA coupling Peptide Coupling (Solution-Phase) reagents->coupling intermediates Boc-Ala-DL-Glu(Ome)-OMe Dicyclohexylurea (DCU) coupling->intermediates purification Purification intermediates->purification final_product Purified Dipeptide purification->final_product

References

Application Notes and Protocols: H-DL-Glu(Ome)-OMe.HCl as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Glu(Ome)-OMe.HCl, or Dimethyl DL-glutamate hydrochloride, is a valuable and versatile building block in the field of organic synthesis. As a derivative of glutamic acid with both the alpha and gamma carboxylic acids protected as methyl esters, it serves as a key starting material for the synthesis of a wide array of molecules, including peptides, peptidomimetics, and pharmacologically active compounds. Its hydrochloride salt form enhances stability and solubility, making it a convenient reagent for various coupling reactions. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in synthetic organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 13515-99-6
Molecular Formula C₇H₁₄ClNO₄
Molecular Weight 211.64 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and polar organic solvents such as DMF and DMSO.
Storage Store at 4°C for long-term stability.

Applications in Organic Synthesis

This compound is a valuable precursor for the introduction of a glutamate (B1630785) scaffold into target molecules. Key applications include:

  • Peptide Synthesis: It is a fundamental building block for the incorporation of glutamic acid residues into peptide chains in solution-phase peptide synthesis. The methyl ester protection of the carboxylic acids allows for selective N-terminal coupling.

  • Peptidomimetics: This building block is utilized in the synthesis of peptidomimetics, where the natural peptide structure is modified to enhance properties such as stability and bioavailability.

  • Synthesis of Glutamate Receptor Ligands: Glutamic acid derivatives are crucial for the development of ligands targeting glutamate receptors, which are implicated in various neurological processes. This compound serves as a key starting material for the synthesis of novel agonists and antagonists for these receptors.[1]

  • γ-Glutamyl Peptides: It can be used in the synthesis of γ-glutamyl peptides, which are known for their roles in flavor chemistry and biological processes.[2][3][4][5]

Experimental Protocols

Synthesis of DL-Glutamic Acid Dimethyl Ester Hydrochloride

This protocol describes the synthesis of the title compound from DL-glutamic acid.

Materials:

  • DL-Glutamic acid

  • Methanol (B129727) (anhydrous)

  • Thionyl chloride (SOCl₂) or Hydrogen Chloride (gas)

  • Methyl tert-butyl ether (MTBE)

  • Reaction flask with a stirrer, thermometer, and reflux condenser

  • Ice bath

Procedure (using Thionyl Chloride):

  • Suspend DL-Glutamic acid (1.0 eq) in anhydrous methanol in a reaction flask.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (2.5 eq) dropwise to the stirred suspension, maintaining the temperature below 20°C.

  • After the addition is complete, heat the reaction mixture to reflux (around 60-65°C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol and thionyl chloride under reduced pressure.

  • Add methyl tert-butyl ether to the residue to precipitate the product.

  • Stir the suspension for 30 minutes, then filter the solid product.

  • Wash the solid with fresh MTBE and dry under vacuum to yield DL-Glutamic acid dimethyl ester hydrochloride as a white solid.

General Protocol for Dipeptide Synthesis using this compound

This protocol outlines a standard procedure for the coupling of an N-protected amino acid to this compound. The use of a racemic starting material will result in a mixture of diastereomers.

Materials:

  • This compound (1.0 eq)

  • N-protected amino acid (e.g., Boc-Ala-OH, Fmoc-Phe-OH) (1.0 eq)

  • Coupling reagent:

    • Option A: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

    • Option B: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.1 eq) and Ethyl cyanohydroxyiminoacetate (Oxyma) (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 eq)

  • Anhydrous solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add the base (DIPEA or TEA, 1.1 eq) dropwise to the stirred solution.

    • Stir the mixture at 0°C for 15-30 minutes. The resulting solution contains the free amine.

  • Activation of the N-protected Amino Acid (Example with DCC/HOBt):

    • In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0°C.

    • Add DCC (1.1 eq) and stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Filter the DCU precipitate from the activated amino acid solution.

    • Add the filtrate to the neutralized this compound solution from step 1.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, filter off any further DCU precipitate.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297).

    • Wash the organic solution successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

Purification of Diastereomers

The dipeptide product will be a mixture of two diastereomers (e.g., L-Ala-D-Glu(Ome)-OMe and L-Ala-L-Glu(Ome)-OMe if Boc-L-Ala-OH was used). These can be separated by chromatography.

Materials:

  • Crude dipeptide mixture

  • Silica gel for column chromatography or a High-Performance Liquid Chromatography (HPLC) system with a suitable chiral or reverse-phase column.

  • Eluent system (e.g., hexane/ethyl acetate or a buffered aqueous/organic mobile phase for HPLC)

General Procedure for HPLC Separation:

  • Dissolve the crude dipeptide mixture in a suitable solvent.

  • Develop a separation method on an analytical HPLC column to determine the optimal mobile phase composition for separating the two diastereomers.

  • Scale up the separation to a preparative HPLC system.

  • Inject the crude mixture onto the column and collect the fractions corresponding to each diastereomer.

  • Combine the fractions for each pure diastereomer and remove the solvent under reduced pressure.

Quantitative Data

The following table presents representative yields for dipeptide synthesis reactions using similar amino acid methyl ester hydrochlorides. Yields for reactions with this compound are expected to be in a similar range, although the diastereomeric nature of the product may necessitate more complex purification, potentially affecting the final isolated yield of each diastereomer.

N-Protected Amino AcidCoupling PartnerCoupling ReagentsSolventReaction TimeReported Yield (%)Purity (%) (after purification)Reference
N-Boc-L-Ala-OHH-L-Ser-OMe.HClDCC/HOBtDMF12 h85-95>95Adapted from general peptide synthesis protocols.
N-Fmoc-L-Phe-OHH-L-Ser-OMe.HClHBTU/DIPEADMF2 h90-98>97Adapted from solid-phase peptide synthesis protocols.
Z-L-Phg-OHH-Val-OMe.HClEDC.HCl/OxymaDCM/DMF14-15 h81-84>99 (for LL-epimer)Organic Syntheses Procedure.[6]

Visualizations

Experimental Workflow for Dipeptide Synthesis

G Workflow for Dipeptide Synthesis using this compound cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Neutralization Neutralization of This compound (Base, 0°C) Coupling Coupling Reaction (Room Temperature, 12-24h) Neutralization->Coupling Activation Activation of N-Protected Amino Acid (e.g., DCC/HOBt, 0°C) Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Purification of Diastereomers (HPLC) Workup->Purification Final_Product Isolated Diastereomers Purification->Final_Product

Caption: A typical workflow for the synthesis of a dipeptide using this compound.

Glutamate Receptor Signaling Pathway

Molecules synthesized from this compound can act as ligands for glutamate receptors, such as the NMDA receptor, which plays a crucial role in synaptic plasticity.

G Simplified NMDA Receptor Signaling Pathway Ligand Glutamate Analog (Synthesized from This compound) NMDAR NMDA Receptor Ligand->NMDAR Binds to Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens channel CaM Calmodulin (CaM) Activation Ca_Influx->CaM Kinases Activation of Kinases (e.g., CaMKII) CaM->Kinases Plasticity Synaptic Plasticity (LTP/LTD) Kinases->Plasticity

Caption: Role of a glutamate analog in activating the NMDA receptor signaling cascade.

Conclusion

This compound is a highly adaptable building block for the synthesis of a diverse range of organic molecules. The protocols provided herein offer a foundation for its use in peptide synthesis and other applications. Researchers should consider the racemic nature of this starting material and plan for the separation of diastereomers in their synthetic strategy. With careful execution of these experimental procedures, this compound can be a key component in the development of novel compounds for research and pharmaceutical applications.

References

Troubleshooting & Optimization

Troubleshooting low yield in H-DL-Glu(Ome)-OMe.HCl reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of H-DL-Glu(Ome)-OMe.HCl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, addressing common challenges to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and cost-effective method is the Fischer-Speier esterification of DL-glutamic acid.[1][2][3] This reaction involves treating glutamic acid with an excess of methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂), gaseous hydrochloric acid (HCl), or sulfuric acid (H₂SO₄).[3][4] Thionyl chloride is particularly common as it reacts with methanol to form HCl in situ, which then catalyzes the esterification of both carboxylic acid groups.[5][6][7][8]

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?

A2: Low yields in this synthesis can typically be attributed to several key factors:

  • Presence of Water: The Fischer esterification is a reversible reaction where water is a byproduct.[3][9] Any moisture in the reagents or glassware will push the equilibrium back towards the starting materials, significantly reducing the yield.[8] It is crucial to use anhydrous methanol and dry glassware.

  • Incomplete Reaction: The reaction may not have reached completion. Factors influencing this include insufficient reaction time, inadequate temperature, or poor mixing. Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is recommended.[10]

  • Suboptimal Catalyst Amount: An insufficient amount of catalyst (e.g., thionyl chloride) will lead to a slow and incomplete reaction. Conversely, a large excess can lead to side reactions and purification difficulties.

  • Product Loss During Workup: The hydrochloride salt product is highly soluble in water and to some extent in short-chain alcohols like methanol.[11] Significant product can be lost if aqueous workups are performed improperly or if the precipitation/crystallization step is inefficient. The product is also known to be hygroscopic, which can complicate handling and isolation.[7][11]

Q3: I'm observing unexpected spots on my TLC plate. What are the potential side products?

A3: Potential side products in the synthesis of this compound include:

  • Mono-esterified Glutamic Acid: Incomplete esterification can result in either H-DL-Glu(Ome)-OH.HCl or H-DL-Glu(OH)-OMe.HCl.

  • Pyroglutamic Acid Derivatives: Under strong acidic conditions and heat, glutamic acid and its esters can undergo intramolecular cyclization to form derivatives of pyroglutamic acid.

  • Products of N-alkylation: Although less common under these conditions compared to peptide synthesis, some N-methylation might occur, though this is more of an issue with N-methylated amino acids.[12]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of dichloromethane (B109758) (DCM) and methanol (e.g., 9:1 or 8:2 v/v) with a small amount of acetic acid. The starting material, glutamic acid, is highly polar and should remain at the baseline, while the product, being less polar, will have a higher Rf value. Samples should be taken periodically from the reaction mixture, spotted on a TLC plate, and visualized using a ninhydrin (B49086) stain, which reacts with the primary amine of both the reactant and product to give a colored spot.[13]

Q5: What is the best procedure for isolating and purifying the final product?

A5: After the reaction is complete, the excess methanol and thionyl chloride are typically removed under reduced pressure (rotary evaporation).[5][7] The resulting crude oil or solid is then triturated or slurried with a non-polar solvent in which the product is insoluble, such as methyl tert-butyl ether (MTBE) or diethyl ether.[5][8] This causes the hydrochloride salt to precipitate. The solid product can then be collected by filtration, washed with more of the non-polar solvent to remove soluble impurities, and dried under vacuum.[5][8] Due to its hygroscopic nature, the product should be handled quickly and stored in a desiccator.[7][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Wet Reagents/Glassware: Presence of water is inhibiting the esterification reaction.[3][8] 2. Inactive Catalyst: Thionyl chloride may have decomposed due to improper storage. 3. Insufficient Heating/Reaction Time: The reaction has not been allowed to proceed to completion.1. Ensure all glassware is oven-dried. Use anhydrous methanol. 2. Use a fresh bottle of thionyl chloride. 3. Monitor the reaction via TLC until the glutamic acid spot disappears. Typical reaction times are 3-7 hours at 60-65°C.[5]
Product is an Oil Instead of a Solid 1. Residual Solvent: Incomplete removal of methanol or other solvents. 2. Impurities: Presence of side products or unreacted starting materials can prevent crystallization. 3. Hygroscopic Nature: The product has absorbed moisture from the air.[7][11]1. Ensure complete removal of volatile solvents by rotary evaporation, possibly co-evaporating with a solvent like toluene.[13] 2. Attempt to precipitate the product by adding cold diethyl ether or MTBE and scratching the inside of the flask with a glass rod to induce crystallization.[8] If this fails, column chromatography may be necessary. 3. Handle the product quickly in a dry atmosphere (e.g., under nitrogen or in a glove box) and store it in a desiccator.
Final Product has Low Purity by HPLC/NMR 1. Incomplete Reaction: Starting material (glutamic acid) or mono-ester is still present. 2. Side Reactions: Formation of pyroglutamate (B8496135) or other byproducts. 3. Ineffective Purification: The precipitation/trituration step did not adequately remove impurities.1. Increase reaction time or temperature. Ensure proper stoichiometry of reagents. 2. Maintain careful temperature control during the reaction; avoid excessive heat. 3. Re-dissolve the crude product in a minimal amount of methanol and re-precipitate with an excess of cold diethyl ether or MTBE. Repeat if necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from established procedures for the esterification of amino acids.[5][8]

Materials:

  • DL-Glutamic Acid

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Methyl tert-butyl ether (MTBE) or Diethyl Ether (Et₂O)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Ice bath

  • Drying tube (filled with CaCl₂ or Drierite)

Procedure:

  • Setup: Oven-dry all glassware before use. To a 500 mL round-bottom flask, add anhydrous methanol (300 mL).

  • Addition of Thionyl Chloride: Cool the methanol in an ice bath. Slowly add thionyl chloride (0.25 mol) dropwise to the stirred methanol over approximately 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Addition of Amino Acid: After the addition of thionyl chloride is complete, add DL-glutamic acid (0.10 mol) to the solution.

  • Reaction: Remove the ice bath and attach a reflux condenser fitted with a drying tube. Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 3-7 hours.

  • Monitoring: Periodically take a small aliquot from the reaction, neutralize it with a drop of base (e.g., triethylamine), and spot it on a TLC plate to monitor the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and SOCl₂ by rotary evaporation to obtain a viscous oil or a semi-solid.

  • Precipitation: Add cold MTBE or diethyl ether (100-200 mL) to the residue and stir vigorously. The product should precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash it with two small portions of cold MTBE or diethyl ether, and dry it under high vacuum. Store the final product in a desiccator.

Protocol 2: TLC Analysis of Reaction Progress

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase: 9:1 Dichloromethane:Methanol (+0.5% acetic acid)

  • Ninhydrin stain solution (0.2% ninhydrin in ethanol)

  • Heat gun or hot plate

Procedure:

  • Sample Preparation: Withdraw a small sample (a few drops) from the reaction mixture. Dilute with a small amount of methanol.

  • Spotting: Using a capillary tube, spot the diluted sample onto the baseline of a TLC plate. Also spot the starting material (DL-glutamic acid) as a reference.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely in a fume hood. Dip the plate in the ninhydrin stain solution, then gently heat it with a heat gun until colored spots appear. The starting material will be a spot at or near the baseline, while the product will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Diagrams

Reaction_Pathway cluster_reagents Reagents & Catalyst Formation cluster_reaction Fischer Esterification Glu DL-Glutamic Acid Product This compound Glu->Product + 2x MeOH (Catalyzed by HCl) MeOH Methanol (Excess) HCl_in_situ HCl (in situ catalyst) MeOH->HCl_in_situ + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->HCl_in_situ SO2 SO₂ (Byproduct) SOCl2->SO2 cluster_reaction cluster_reaction Water Water (Byproduct) Product->Water

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_water Check for Water Contamination (Reagents, Glassware) start->check_water water_present Water Present? check_water->water_present dry_reagents Action: Use Anhydrous Reagents & Oven-Dried Glassware water_present->dry_reagents Yes check_completion Check Reaction Completion (TLC) water_present->check_completion No dry_reagents->check_completion incomplete Reaction Incomplete? check_completion->incomplete extend_time Action: Extend Reaction Time/Temp incomplete->extend_time Yes check_workup Review Workup & Isolation Procedure incomplete->check_workup No extend_time->check_workup loss_during_workup Product Loss During Workup? check_workup->loss_during_workup optimize_workup Action: Optimize Precipitation (Anti-solvent, Temp) loss_during_workup->optimize_workup Yes success Yield Improved loss_during_workup->success No optimize_workup->success

Caption: A logical workflow for troubleshooting low yield issues.

Logical_Relationships cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions & Mitigations LowYield Low Yield Water Water Contamination LowYield->Water IncompleteRxn Incomplete Reaction LowYield->IncompleteRxn WorkupLoss Workup Losses LowYield->WorkupLoss SideRxn Side Reactions LowYield->SideRxn Anhydrous Use Anhydrous Conditions Water->Anhydrous Monitor Monitor with TLC IncompleteRxn->Monitor OptimizeWorkup Optimize Precipitation WorkupLoss->OptimizeWorkup TempControl Strict Temp Control SideRxn->TempControl

References

Technical Support Center: Synthesis of H-DL-Glu(Ome)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of H-DL-Glu(Ome)-OMe.HCl (DL-Glutamic acid dimethyl ester hydrochloride).

Troubleshooting Guide: Identifying and Mitigating Side Products

The synthesis of this compound, typically achieved through Fischer esterification of DL-glutamic acid with methanol (B129727) in the presence of an acid catalyst (e.g., HCl, SOCl₂), can be accompanied by the formation of several side products. Proactive identification and mitigation of these impurities are crucial for obtaining a high-purity final product.

Common Side Products in this compound Synthesis
Side Product NameChemical StructureMolecular Weight ( g/mol )Key Analytical SignaturesMitigation Strategies
Unreacted DL-Glutamic Acid HOOC-CH(NH₂)-CH₂CH₂-COOH147.13HPLC: Early elution time on reverse-phase columns.[1][2] NMR: Absence of methoxy (B1213986) group signals.[1][3] MS: m/z 148 [M+H]⁺.[4]Ensure a sufficient excess of methanol and an adequate amount of acid catalyst. Increase reaction time or temperature as needed, while monitoring for the formation of other side products.[5][6]
DL-Glutamic acid α-methyl ester CH₃OOC-CH(NH₂)-CH₂CH₂-COOH161.16HPLC: Intermediate retention time between glutamic acid and the di-ester.[7] NMR: One methoxy signal (~3.7 ppm). MS: m/z 162 [M+H]⁺.Drive the reaction to completion by using a large excess of methanol and sufficient catalyst.[6] Monitor reaction progress by TLC or HPLC to ensure full conversion.
DL-Glutamic acid γ-methyl ester HOOC-CH(NH₂)-CH₂CH₂-COOCH₃161.16HPLC: Similar retention time to the α-mono-ester, may require specific HPLC conditions for separation.[7] ¹H NMR: Distinct chemical shifts for the methoxy protons compared to the α-ester.[8] MS: m/z 162 [M+H]⁺.Similar to the α-mono-ester, drive the reaction to completion. Purification by column chromatography may be necessary if significant amounts are formed.
DL-Pyroglutamic acid methyl ester C₅H₇NO₃ (cyclic)143.14HPLC: May have a different retention time compared to the linear esters. ¹H NMR: Characteristic signals for the cyclic structure.[9][10] MS: m/z 144 [M+H]⁺. Fragmentation may show a loss of the methoxy group.[11]Avoid excessive heat and prolonged reaction times in acidic conditions.[11] Maintain anhydrous conditions, as the presence of water can facilitate cyclization.

Frequently Asked Questions (FAQs)

Q1: My reaction seems to be incomplete, and I have a significant amount of unreacted glutamic acid and mono-methylated esters. What should I do?

A1: Incomplete esterification is a common issue. To address this, consider the following:

  • Increase the excess of methanol: Fischer esterification is an equilibrium reaction. Using a large excess of the alcohol (methanol can often be used as the solvent) will shift the equilibrium towards the product side.[5][6]

  • Check your acid catalyst: Ensure you have used a sufficient amount of a strong acid catalyst like anhydrous HCl (generated in situ from thionyl chloride or acetyl chloride) or sulfuric acid.

  • Increase reaction time and/or temperature: Gently refluxing the reaction mixture can increase the reaction rate. However, be mindful that prolonged heating can also promote the formation of pyroglutamic acid derivatives.[11] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Q2: I am observing a side product with a mass corresponding to the mono-methyl ester. How can I determine if it is the alpha- or gamma-ester?

A2: Distinguishing between the α- and γ-mono-esters requires careful analytical characterization, primarily using NMR spectroscopy.

  • ¹H NMR Spectroscopy: The chemical shift of the methyl ester protons will be different for the α- and γ-positions due to their different chemical environments. You will need to compare your experimental spectra with known spectra for each isomer. The ¹H NMR spectrum for the L-enantiomer of the γ-mono-ester is available in the literature.[8]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbons and the methyl carbons will also differ between the two isomers.

Q3: I have identified pyroglutamic acid methyl ester in my product mixture. How can I prevent its formation?

A3: Pyroglutamic acid formation is an intramolecular cyclization that is favored by acidic conditions and heat.[11] To minimize its formation:

  • Control the reaction temperature: Avoid excessively high temperatures or prolonged heating. If the reaction requires heat, use the minimum temperature necessary to achieve a reasonable reaction rate.

  • Maintain anhydrous conditions: The presence of water can facilitate the hydrolysis of the desired diester and potentially contribute to side reactions. Use anhydrous methanol and reagents.

  • Optimize reaction time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.

Q4: What is a suitable method for monitoring the progress of the reaction and analyzing the final product purity?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent technique for this purpose.

  • Reaction Monitoring: A reverse-phase HPLC method can be used to monitor the disappearance of the starting material (DL-glutamic acid) and the appearance of the mono- and di-esters. Glutamic acid, being the most polar, will elute first, followed by the mono-esters, and then the desired di-ester.[7]

  • Purity Analysis: A validated HPLC method can be used to determine the purity of your final product and quantify any impurities present. A method using a C18 column with a gradient of water and acetonitrile (B52724) containing an ion-pairing agent or an acid modifier (like TFA or phosphoric acid) is a good starting point.[7][12][13]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from established procedures for the L-enantiomer and is applicable to the DL-racemic mixture.

Materials:

  • DL-Glutamic Acid

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂) or Acetyl Chloride

  • Anhydrous Diethyl Ether or Methyl tert-Butyl Ether (MTBE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend DL-Glutamic Acid in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride or acetyl chloride dropwise to the stirred suspension. This will generate anhydrous HCl in situ. An excess of the acid chloride is typically used.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Add anhydrous diethyl ether or MTBE to the residue to precipitate the product.

  • Collect the white solid by filtration, wash with anhydrous ether, and dry under vacuum to yield this compound.

Visualizations

Reaction Pathway and Potential Side Products

G Glu DL-Glutamic Acid Mono_alpha DL-Glu(α-OMe)-OH Glu->Mono_alpha +MeOH, H⁺ Mono_gamma DL-Glu(γ-OMe)-OH Glu->Mono_gamma +MeOH, H⁺ Pyro DL-Pyroglutamic Acid Methyl Ester Glu->Pyro Heat, H⁺ -H₂O Diester This compound (Desired Product) Mono_alpha->Diester +MeOH, H⁺ Mono_alpha->Pyro Heat, H⁺ -H₂O Mono_gamma->Diester +MeOH, H⁺ Mono_gamma->Pyro Heat, H⁺ -H₂O

Caption: Main reaction pathway and formation of common side products.

Analytical Workflow for Product Analysis

G Start Crude Product Mixture HPLC HPLC Analysis Start->HPLC Purity Purity Assessment HPLC->Purity Impurity_ID Impurity Identification HPLC->Impurity_ID Troubleshoot Troubleshooting & Process Optimization Purity->Troubleshoot NMR NMR Spectroscopy Impurity_ID->NMR MS Mass Spectrometry Impurity_ID->MS Structure Structural Confirmation NMR->Structure MS->Structure Structure->Troubleshoot

Caption: Workflow for the analysis and troubleshooting of the synthesis.

References

Technical Support Center: H-DL-Glu(Ome)-OMe.HCl Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of H-DL-Glu(Ome)-OMe.HCl. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to assist with your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as DL-glutamic acid, mono-esterified products (H-DL-Glu(OH)-OMe.HCl or H-DL-Glu(Ome)-OH.HCl), residual solvents from the synthesis (e.g., methanol (B129727), ethyl acetate), and byproducts from side reactions.

Q2: What is the recommended storage condition for this compound?

A2: It is recommended to store the product at 4°C, sealed away from moisture.[1][2] The compound is hygroscopic, meaning it can absorb moisture from the air, which can affect its purity and stability.[3]

Q3: My purified this compound has a low melting point and appears wet. What could be the cause?

A3: This often indicates the presence of residual solvent or moisture. Due to its hygroscopic nature, the product can readily absorb water from the atmosphere.[3] Ensure all glassware is oven-dried, and the product is dried under a high vacuum over a desiccant like P₂O₅.

Q4: Can I use chromatography to purify this compound?

A4: Yes, chromatographic methods can be employed for the purification of glutamate (B1630785) derivatives.[4][5] Ion-exchange chromatography is a suitable technique for separating the desired product from charged impurities.[5] Reverse-phase HPLC can also be used, particularly for analytical purposes to assess purity.

Q5: What is a suitable solvent system for the recrystallization of this compound?

A5: A common technique for purifying amino acid hydrochlorides is recrystallization from a solvent/anti-solvent system. For this compound, a polar solvent like methanol or ethanol (B145695) to dissolve the compound, followed by the addition of a less polar anti-solvent like diethyl ether or ethyl acetate (B1210297) to induce crystallization, can be effective.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield After Recrystallization - The compound is too soluble in the chosen solvent. - Too much anti-solvent was added too quickly, causing the product to oil out instead of crystallizing. - Incomplete precipitation.- Experiment with different solvent/anti-solvent ratios. - Add the anti-solvent slowly at a low temperature while stirring vigorously. - Cool the solution for an extended period to maximize crystal formation.
Product is an Oil, Not a Solid - Presence of impurities that lower the melting point. - The compound is not fully protonated to the hydrochloride salt.- Attempt to purify a small sample by column chromatography to remove impurities before recrystallization. - Ensure the final product is isolated from an acidic solution (e.g., by gassing with HCl in a suitable solvent). - A patent for a similar compound describes obtaining an oily substance that solidifies upon cooling overnight and stirring with ethyl acetate.[6]
Broad or Multiple Spots on TLC - Incomplete reaction or presence of side products. - Degradation of the product.- Monitor the reaction closely to ensure it goes to completion. - Adjust reaction conditions (temperature, time) to minimize side reactions. - Purify the crude product using column chromatography before final recrystallization.
Inconsistent Purity Results - Non-homogenous sample. - Analytical method not optimized.- Ensure the sample is well-mixed before analysis. - Optimize the analytical method (e.g., HPLC mobile phase, column temperature) for better separation and peak shape.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Oven-dried glassware

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • High vacuum line

Procedure:

  • In an oven-dried flask, dissolve the crude this compound in a minimal amount of warm anhydrous methanol.

  • Once fully dissolved, cool the solution to room temperature.

  • Slowly add anhydrous diethyl ether to the stirred solution until it becomes slightly turbid.

  • Place the flask in an ice bath and continue stirring for 30-60 minutes to induce crystallization.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the purified product under a high vacuum for several hours to remove all traces of solvent.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC. As the compound lacks a strong UV chromophore, derivatization is often necessary for sensitive detection.

Materials:

  • Purified this compound

  • HPLC grade water, acetonitrile, and trifluoroacetic acid (TFA)

  • Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA))

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent. Derivatize the sample according to the chosen derivatizing agent's protocol.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Dependent on the derivatizing agent used (e.g., 338 nm for OPA).

  • Analysis: Inject the prepared sample into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Crude_Product Crude this compound Dissolution Dissolve in Minimal Hot MeOH Crude_Product->Dissolution Recrystallization Crystallization Add Et2O, Cool in Ice Bath Dissolution->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Dry Under High Vacuum Filtration->Drying Purity_Analysis Purity Analysis (e.g., HPLC, NMR) Drying->Purity_Analysis Purity_Analysis->Dissolution Fails Specs Final_Product Pure this compound Purity_Analysis->Final_Product Meets Specs

Caption: Recrystallization workflow for this compound.

TroubleshootingLogic Start Purification Attempt Outcome Product is Oily Start->Outcome Check_Moisture Check for Moisture/ Residual Solvent Outcome->Check_Moisture Yes Check_Purity Check for Impurities (TLC/NMR) Outcome->Check_Purity Yes Success Crystalline Product Outcome->Success No Dry_Further Dry Under High Vacuum with P2O5 Check_Moisture->Dry_Further Chromatography Purify by Column Chromatography Check_Purity->Chromatography Re_Recrystallize Attempt Recrystallization Again Dry_Further->Re_Recrystallize Chromatography->Re_Recrystallize Re_Recrystallize->Success

Caption: Troubleshooting logic for an oily product outcome.

References

How to optimize coupling efficiency of H-DL-Glu(Ome)-OMe.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-DL-Glu(Ome)-OMe.HCl. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the coupling efficiency of this glutamic acid derivative in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in synthesis?

A1: this compound is a derivative of glutamic acid where both the alpha (α) and gamma (γ) carboxylic acid groups are protected as methyl esters, and the alpha-amino group is available as a hydrochloride salt.[1][2] In peptide synthesis, its primary role is to act as the nucleophilic component (the amine source) in a coupling reaction, typically in solution-phase synthesis.[3] Unlike standard Nα-protected amino acids (e.g., Fmoc-Glu(OtBu)-OH) used for chain elongation in solid-phase peptide synthesis (SPPS), this reagent has a free amino group and is the molecule to which an activated amino acid is coupled.[4][5]

Q2: What are the main challenges when coupling an Nα-protected amino acid to this compound?

A2: The primary challenges include:

  • Neutralization: The hydrochloride salt must be neutralized in situ with a non-nucleophilic base to free the primary amine for the coupling reaction.

  • Steric Hindrance: While not severely hindered, the surrounding methyl ester groups can influence the accessibility of the amine, potentially slowing down the reaction.

  • Racemization: The activated Nα-protected amino acid being coupled can be susceptible to racemization, especially under harsh conditions or with certain coupling reagents.[6] Using additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is crucial to minimize this.[6][7]

  • Side Reactions: The choice of coupling reagent and reaction conditions can lead to unwanted side reactions, such as guanidinylation of the amino group if aminium/uronium reagents are used in excess.[8]

Q3: How do I neutralize the hydrochloride salt before coupling?

A3: A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically added to the reaction mixture.[9] A slight excess (e.g., 1.05-1.2 equivalents) relative to the this compound is generally sufficient to neutralize the salt and drive the reaction forward. It is often added just before or along with the activated amino acid.

Q4: What are the most effective coupling reagents for this type of reaction?

A4: The choice depends on the steric hindrance of the coupling partner and the desired reaction rate.

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Diisopropylcarbodiimide (DIC), when used with additives like Oxyma or HOBt, are cost-effective and reliable for many standard couplings.[7][10]

  • Aminium/Uronium Salts: Reagents such as HATU and HBTU are highly efficient and fast, making them suitable for more challenging or sterically hindered couplings.[8][9] HATU is generally considered more reactive than HBTU.[8]

  • Phosphonium Salts: PyBOP is another effective reagent that is less likely to cause guanidinylation side reactions compared to aminium salts.[8][10]

Q5: How can I monitor the reaction to determine if the coupling is complete?

A5: Thin-Layer Chromatography (TLC) is a common and effective method. By spotting the reaction mixture alongside the starting materials (the Nα-protected amino acid and this compound), you can visually track the consumption of the starting materials and the formation of the new dipeptide product. A stain like ninhydrin (B49086) can be used to visualize the amine-containing spots.

Troubleshooting Guide

Problem: Low or No Coupling Yield
Possible CauseRecommended Solution(s)
Incomplete Neutralization Ensure at least one equivalent of a tertiary base (e.g., DIPEA) is added to free the amine from its hydrochloride salt. Perform a test with a small amount to confirm neutralization if issues persist.
Inefficient Carboxyl Activation For the incoming Nα-protected amino acid, allow for a pre-activation period (1-5 minutes) with the coupling reagent before adding the this compound solution.[8] Switch to a more powerful coupling reagent like HATU for sterically hindered partners.
Insufficient Reaction Time/Temp Monitor the reaction via TLC. If the reaction stalls, consider extending the reaction time (e.g., overnight). Gentle warming (e.g., to 40°C) can sometimes improve efficiency, but may increase the risk of racemization.
Moisture in Reaction The presence of water can hydrolyze the activated ester intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents to maximize coupling efficiency.[7]
Problem: Presence of Significant Impurities
Possible CauseRecommended Solution(s)
Racemization of Activated Amino Acid Always use a racemization-suppressing additive like HOBt or Oxyma, especially with carbodiimide (B86325) reagents.[6] Perform the coupling at a reduced temperature (e.g., starting at 0°C and slowly warming to room temperature).[7]
Guanidinylation Side Reaction When using aminium/uronium reagents (HBTU, HATU), avoid a large excess of the coupling reagent to prevent modification of the free amine on this compound.[8]
Urea (B33335) Byproduct Contamination If using DCC or EDC, the resulting dicyclohexylurea (DCU) or ethyl-dimethylaminopropylurea byproduct must be removed. DCU is poorly soluble and can often be filtered off, while the byproduct from EDC is water-soluble and can be removed with an aqueous workup.[6][7]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Solution-Phase Synthesis

Reagent ClassExample(s)Relative ReactivityRacemization RiskKey Considerations
Carbodiimide EDC, DICModerateModerate to HighRequires an additive (Oxyma, HOBt) to suppress racemization.[6] Byproducts require removal via filtration (DIC) or aqueous workup (EDC).[7]
Aminium/Uronium HATU, HBTUVery HighLowExcellent for sterically hindered couplings.[8] Byproducts are generally soluble. A potential for guanidinylation side reaction exists if used in large excess.[8][9]
Phosphonium PyBOPHighLowEffective alternative to aminium salts with less risk of guanidinylation. Byproducts are generally soluble.[10]

Experimental Protocols

Protocol 1: General Coupling of Boc-Ala-OH to this compound using EDC/Oxyma

This protocol outlines a standard procedure for a solution-phase dipeptide synthesis.

  • Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Add DIPEA (1.1 eq) and stir the solution for 15-20 minutes at room temperature.

  • Activation: In a separate flask, dissolve the Nα-protected amino acid (e.g., Boc-Ala-OH, 1.0 eq) and Oxyma (1.1 eq) in anhydrous DCM/DMF. Cool the solution to 0°C in an ice bath.

  • Initiation: Add EDC.HCl (1.1 eq) to the cooled Boc-Ala-OH/Oxyma solution and stir for 5 minutes to allow for pre-activation.

  • Coupling: Add the neutralized this compound solution from step 1 to the activated mixture from step 3.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the consumption of the starting materials using TLC (e.g., with a mobile phase of ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete, perform an aqueous workup to remove the water-soluble urea byproduct and any remaining reagents. This typically involves washing the organic layer sequentially with dilute acid (e.g., 1N HCl), dilute base (e.g., 1N NaHCO₃), and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude peptide using silica (B1680970) gel column chromatography.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation: On a TLC plate, draw a baseline. Spot the plate with:

    • The starting Nα-protected amino acid.

    • The starting this compound.

    • A co-spot of both starting materials.

    • The reaction mixture.

  • Elution: Place the TLC plate in a chamber with an appropriate eluent system and allow the solvent front to ascend.

  • Visualization: Remove the plate, mark the solvent front, and dry. Visualize the spots using a UV lamp (if one of the compounds is UV-active) and then by staining with a ninhydrin solution and heating.

  • Interpretation: The disappearance of the starting material spots (especially the amine spot from this compound, which stains well with ninhydrin) and the appearance of a new product spot indicates reaction progress.

Visualizations

G cluster_start Reactant Preparation cluster_activation Activation & Neutralization cluster_reaction Coupling Reaction cluster_end Workup & Purification start_aa Nα-Protected Amino Acid activated_species Activated Ester Intermediate start_aa->activated_species Activate start_glu This compound free_amine Free Amine of Glu Derivative start_glu->free_amine Neutralize reagents Coupling Reagent + Additive (Oxyma/HOBt) reagents->activated_species base Tertiary Base (DIPEA) base->free_amine coupling Coupling (Peptide Bond Formation) activated_species->coupling free_amine->coupling workup Aqueous Workup coupling->workup Crude Product purification Column Chromatography workup->purification product Purified Dipeptide purification->product

Caption: General workflow for the solution-phase coupling of an Nα-protected amino acid to this compound.

G start Low Coupling Yield Observed check_neutral Was >1 eq. of base (e.g., DIPEA) used? start->check_neutral add_base Action: Ensure complete neutralization of HCl salt. check_neutral->add_base No check_reagent Is the coupling partner sterically hindered? check_neutral->check_reagent Yes add_base->check_reagent use_strong_reagent Action: Use a stronger reagent (e.g., HATU). check_reagent->use_strong_reagent Yes use_standard_reagent Action: Use standard reagent (e.g., EDC/Oxyma). check_reagent->use_standard_reagent No check_conditions Was pre-activation performed and reaction time sufficient? use_strong_reagent->check_conditions use_standard_reagent->check_conditions extend_time Action: Allow pre-activation and/or extend reaction time. check_conditions->extend_time No re_evaluate Re-run Reaction and Monitor by TLC check_conditions->re_evaluate Yes extend_time->re_evaluate

Caption: Troubleshooting flowchart for diagnosing and resolving low coupling yield.

References

Degradation and stability issues of H-DL-Glu(Ome)-OMe.HCl in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-DL-Glu(Ome)-OMe.HCl. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the degradation and stability issues of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, or Dimethyl DL-glutamate hydrochloride, is a derivative of the amino acid glutamic acid where both carboxylic acid groups are esterified with methyl groups. It is supplied as a hydrochloride salt to improve its stability and handling as a crystalline solid. Its primary applications are in chemical synthesis, particularly as a building block in peptide chemistry and in the development of peptidomimetics and other biologically active molecules.

Q2: What are the primary stability concerns for this compound in solution?

A2: The main stability concern for this compound in solution is its susceptibility to hydrolysis. The two methyl ester groups can be cleaved in the presence of water, leading to the formation of H-DL-Glu(Ome)-OH and subsequently H-DL-Glu-OH. Additionally, under certain conditions of pH and temperature, the glutamic acid backbone can undergo intramolecular cyclization to form pyroglutamic acid derivatives. It is recommended not to store aqueous solutions for more than one day.

Q3: What are the optimal storage conditions for this compound?

A3: As a solid, this compound should be stored in a cool, dry place. Recommended storage temperatures are typically -20°C for long-term stability. Stock solutions, if they must be prepared, should be made fresh. If short-term storage of a stock solution is necessary, it is best to use an anhydrous organic solvent and store at -20°C or -80°C for very limited periods (e.g., up to one month at -20°C). Aqueous solutions are not recommended for storage.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in water and polar organic solvents. Approximate solubilities are:

  • Water: ≥ 100 mg/mL

  • DMSO: ~10 mg/mL

  • Ethanol: ~5 mg/mL

  • Dimethylformamide (DMF): ~15 mg/mL

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions of this compound for each experiment. Avoid storing aqueous solutions. If using an organic stock solution, minimize the time between preparation and use.
Unexpected peaks in HPLC or NMR analysis Presence of degradation products such as H-DL-Glu(Ome)-OH, H-DL-Glu-OH, or pyroglutamic acid derivatives.Confirm the identity of the unexpected peaks using mass spectrometry. Optimize your experimental conditions to minimize degradation by controlling pH and temperature.
Low yield in peptide coupling reactions Hydrolysis of the methyl ester, leading to a free carboxylic acid that can interfere with the reaction. The hydrochloride salt may not have been properly neutralized.Ensure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Neutralize the hydrochloride salt in situ with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) immediately before the coupling step.
Difficulty dissolving the compound Incorrect solvent or insufficient mixing.Refer to the solubility data. Use of sonication can aid in dissolution in solvents like DMSO. For aqueous solutions, ensure the pH is compatible with the compound's stability.

Quantitative Data Summary

Table 1: Stability of Glutamic Acid under Various Conditions

Condition Observation Primary Degradation Product
Elevated Temperature (>60°C) in aqueous solutionConversion to pyroglutamic acid.[1]Pyroglutamic Acid
Acidic pH (2-3)Favors conversion to pyroglutamic acid.[1]Pyroglutamic Acid
Highly Acidic (pH 0) or Highly Alkaline (pH 14)Good preservation of glutamic acid.[1]-

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution by HPLC

This protocol outlines a general method for assessing the stability of this compound in a given solution over time.

1. Materials:

  • This compound

  • Solvent of interest (e.g., PBS pH 7.4, 0.1 M HCl, anhydrous DMSO)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)

  • Reference standards for potential degradation products (if available)

2. Procedure:

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution onto the HPLC system. Record the chromatogram and the peak area of the parent compound.

  • Incubation: Store the solution under the desired conditions (e.g., room temperature, 4°C, 37°C).

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution, and if necessary, quench any reaction (e.g., by freezing or dilution in a stable solvent). Analyze the sample by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation rate.

Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy

This protocol can be used to qualitatively and semi-quantitatively monitor the degradation of this compound by observing changes in the proton NMR spectrum.

1. Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer

  • NMR tubes

2. Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in the deuterated solvent directly in an NMR tube.

  • Initial Spectrum Acquisition: Acquire a ¹H NMR spectrum immediately after dissolution. Note the chemical shifts and integration of the two methoxy (B1213986) (-OCH₃) protons.

  • Incubation and Monitoring: Keep the NMR tube at a controlled temperature and acquire subsequent ¹H NMR spectra at various time intervals.

  • Spectral Analysis: Monitor for the appearance of new signals and changes in the integration of the parent compound's signals. Hydrolysis of one or both methyl esters will result in the disappearance of the corresponding methoxy signals and the appearance of new signals for the hydrolysis products.

Visualizations

degradation_pathway A This compound B H-DL-Glu(Ome)-OH (Mono-hydrolyzed) A->B Hydrolysis C H-DL-Glu-OH (Di-hydrolyzed) B->C Hydrolysis D Pyroglutamic Acid Derivative C->D Cyclization (Heat, pH)

Caption: Potential degradation pathway of this compound in aqueous solution.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep Prepare fresh solution of This compound t0 T=0 Analysis (HPLC/NMR) prep->t0 incubation Incubate at controlled conditions t0->incubation tp Time Point Analysis (HPLC/NMR) incubation->tp data Calculate % remaining and identify byproducts tp->data troubleshooting_logic box box start Inconsistent Results? check_solution Was the solution prepared fresh? start->check_solution check_purity Is the starting material pure? check_solution->check_purity Yes prepare_fresh Prepare fresh solution for each experiment. check_solution->prepare_fresh No verify_purity Verify purity of This compound by HPLC/NMR. check_purity->verify_purity No investigate_conditions Investigate other experimental parameters (pH, temp, etc.). check_purity->investigate_conditions Yes

References

Common challenges in working with glutamic acid dimethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glutamic acid dimethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered when working with this reagent.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during experiments involving glutamic acid dimethyl ester, particularly its commonly used hydrochloride salt (L-glutamic acid dimethyl ester hydrochloride).

Low Coupling Reaction Yield

Problem: The peptide coupling reaction with glutamic acid dimethyl ester results in a low yield of the desired product.

Potential Cause Recommended Solution Explanation
Incomplete Deprotection of the N-terminus Perform a Kaiser test to confirm the presence of free primary amines on the resin before coupling. If the test is negative or weak, repeat the deprotection step or extend the reaction time.[1]The coupling reaction can only proceed if the N-terminal protecting group (e.g., Fmoc) of the growing peptide chain has been completely removed.
Poor Solubility of Reagents Ensure all reagents are fully dissolved in an appropriate anhydrous solvent (e.g., DMF, NMP) before initiating the coupling reaction. Gentle warming may aid dissolution, but monitor for potential side reactions.[2]Poor solubility can lead to a heterogeneous reaction mixture and incomplete reaction.
Hydrolysis of the Active Ester Use anhydrous solvents and reagents to minimize moisture. If using coupling reagents like HOBt that can contain water of hydration, ensure they are dried prior to use.[2][3]The activated ester intermediate is susceptible to hydrolysis, which will prevent it from reacting with the amine.
Steric Hindrance For sterically hindered couplings, consider using a more potent coupling reagent, increasing the reaction temperature, or extending the reaction time.[4][5]The bulky nature of some amino acid residues can slow down the coupling reaction.
Suboptimal pH If working in solution-phase, ensure the reaction pH is optimal for amide bond formation (typically slightly basic). For the hydrochloride salt of glutamic acid dimethyl ester, a non-nucleophilic base like DIPEA should be added to neutralize the amine.[6]The free amine is the nucleophile in the coupling reaction. If it is protonated, it will not be reactive.
Presence of Impurities in the Final Product

Problem: Analysis of the crude product by HPLC or MS shows significant impurities.

Impurity Potential Cause Mitigation and Removal Strategy
Pyroglutamate (B8496135) Formation Cyclization of the N-terminal glutamic acid dimethyl ester. This can be promoted by acidic or basic conditions and elevated temperatures.[7][8]Minimize exposure to harsh acidic or basic conditions. Use milder coupling conditions. Purification can be achieved by RP-HPLC as the polarity of the peptide will change.
Deletion Sequences Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS).[1][5]Use a capping step (e.g., with acetic anhydride) after coupling to block any unreacted amines. Optimize coupling and deprotection times. RP-HPLC can be used to separate deletion sequences from the target peptide.[9]
Racemization The chiral center of the glutamic acid residue can epimerize under basic conditions or with certain coupling reagents.[2]Use a non-nucleophilic, sterically hindered base like DIPEA. Additives like HOBt can help suppress racemization. Avoid excessive heating.[2]
Unreacted Starting Material Incomplete reaction due to insufficient reaction time, suboptimal temperature, or reagent stoichiometry.Monitor the reaction progress by TLC or LC-MS to ensure completion. Use a slight excess of the coupling reagents and the amino acid being coupled. Purification can be achieved by column chromatography or RP-HPLC.
Side products from Coupling Reagents Byproducts from coupling reagents (e.g., DCU from DCC) can contaminate the product.Choose a coupling reagent where the byproduct is soluble in the reaction solvent for easy removal by washing (e.g., DIC in SPPS).[2] For solution-phase synthesis, byproducts can often be removed by filtration or chromatography.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle L-glutamic acid dimethyl ester hydrochloride?

A1: L-glutamic acid dimethyl ester hydrochloride is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C.[10][11] When preparing stock solutions, it is recommended to use them promptly. Aqueous solutions should not be stored for more than a day.[12] For longer-term storage in solution, aliquoting and freezing at -20°C or -80°C is advisable, though stability is limited to about a month at -20°C and six months at -80°C.[13]

Q2: What is the best solvent to dissolve L-glutamic acid dimethyl ester hydrochloride in?

A2: L-glutamic acid dimethyl ester hydrochloride is soluble in water and methanol.[12] It is also soluble in DMSO. For peptide synthesis, anhydrous DMF or NMP are commonly used as reaction solvents.

Q3: My L-glutamic acid dimethyl ester hydrochloride appears oily rather than a crystalline solid. Can I still use it?

A3: During synthesis, L-glutamic acid dimethyl ester hydrochloride can sometimes be obtained as an oily product.[14] While a white crystalline solid is the typical appearance of the purified product, an oily consistency may indicate the presence of residual solvent or impurities. It is recommended to purify the product to a solid form if possible. However, in some multi-step syntheses, the oily product is used directly in the next step without isolation as a solid.[14]

Q4: How can I monitor the progress of a coupling reaction involving glutamic acid dimethyl ester?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) for solution-phase synthesis or by a colorimetric test like the Kaiser test for solid-phase synthesis to check for the disappearance of the free amine.[1][6] For more detailed analysis, HPLC or LC-MS can be used to quantify the remaining starting materials and the formation of the product.[15][16]

Q5: What are the common side reactions to be aware of when using glutamic acid dimethyl ester in peptide synthesis?

A5: The two most common side reactions are pyroglutamate formation and racemization. Pyroglutamate formation is the intramolecular cyclization of the N-terminal glutamic acid residue to form a lactam.[7][17] This can occur under both acidic and basic conditions. Racemization, the loss of stereochemical integrity at the alpha-carbon, can be promoted by basic conditions and certain activation methods.[2]

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling in Solution-Phase

This protocol describes a general method for coupling L-glutamic acid dimethyl ester hydrochloride to an N-protected amino acid.

Materials:

  • N-protected amino acid

  • L-glutamic acid dimethyl ester hydrochloride

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the N-protected amino acid in anhydrous DMF in the reaction vessel.

  • Add the coupling reagent (1.0 eq) to the solution and stir for a few minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve L-glutamic acid dimethyl ester hydrochloride (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the L-glutamic acid dimethyl ester hydrochloride solution to neutralize the hydrochloride salt and generate the free amine.

  • Add the L-glutamic acid dimethyl ester solution to the activated N-protected amino acid solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water or a mild acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of an Fmoc-protected amino acid onto a resin-bound peptide chain, followed by the coupling of glutamic acid dimethyl ester.

Materials:

  • Fmoc-protected amino acid

  • L-glutamic acid dimethyl ester hydrochloride

  • Resin with a free amine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • 20% piperidine (B6355638) in DMF (v/v)

  • Anhydrous DMF

  • SPPS reaction vessel

Procedure:

  • Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq) and the coupling reagent (3-5 eq) in DMF. Add DIPEA (6-10 eq) and allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection and Cleavage: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

  • Purification: Purify the crude peptide by RP-HPLC.[9]

Visualizations

experimental_workflow cluster_solution_phase Solution-Phase Coupling A 1. Dissolve N-protected Amino Acid in DMF B 2. Add Coupling Reagent (Pre-activation) A->B D 4. Combine Solutions & React B->D C 3. Dissolve Glu(OMe)2.HCl and add Base C->D E 5. Work-up & Purification D->E

Solution-Phase Experimental Workflow

troubleshooting_logic Start Low Coupling Yield Q1 Kaiser test positive before coupling? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Reagents fully dissolved? A1_Yes->Q2 Action1 Repeat/extend deprotection A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Anhydrous conditions? A2_Yes->Q3 Action2 Ensure complete dissolution A2_No->Action2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider other factors: - Steric hindrance - Suboptimal pH A3_Yes->End Action3 Use anhydrous solvents/reagents A3_No->Action3

References

Preventing racemization during H-DL-Glu(Ome)-OMe.HCl coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during the coupling of H-L-Glu(Ome)-OMe·HCl and other amino acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide coupling?

A1: Racemization is the process where the stereochemical integrity of a chiral amino acid is lost, resulting in a mixture of both L- and D-enantiomers.[1] During peptide synthesis, this leads to the formation of undesirable diastereomeric peptides. The presence of these diastereomers can significantly alter the biological activity and safety profile of the final peptide and can be very difficult to separate from the desired product.[1]

Q2: What is the primary cause of racemization during the coupling of H-L-Glu(Ome)-OMe·HCl?

A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the carboxylic acid of the N-protected amino acid is activated by a coupling reagent. The alpha-proton of this planar intermediate is acidic and can be easily removed by a base. Reprotonation can then occur from either face of the planar ring, leading to a loss of the original stereochemistry.[1] A secondary mechanism is the direct abstraction of the alpha-proton by a base.[2]

Q3: Which factors have the most significant impact on racemization?

A3: Several factors influence the extent of racemization during peptide coupling:

  • Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC can lead to significant racemization if used alone. However, their tendency to cause racemization is greatly suppressed by the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma).[2][3]

  • Base: The type and amount of base used are crucial. Stronger, less sterically hindered bases like triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIEA) are more likely to cause racemization than weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2][3]

  • Temperature: Higher reaction temperatures increase the rate of racemization.[4]

  • Solvent: The polarity of the solvent can affect the rate of racemization. Less polar solvents may sometimes reduce the extent of racemization.[2][5]

  • Activation Time: Prolonged activation of the carboxylic acid before the addition of the amine component increases the opportunity for racemization to occur.[4]

Q4: Which amino acids are most susceptible to racemization?

A4: Cysteine (Cys) and Histidine (His) are particularly prone to racemization.[2] However, any amino acid can undergo racemization under suboptimal coupling conditions.

Q5: How can I quantify the level of racemization in my product?

A5: The most common method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the resulting peptide or its constituent amino acids after hydrolysis.[6][7] Derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) followed by reversed-phase HPLC is another widely used technique to separate and quantify the resulting diastereomers.[7]

Troubleshooting Guide: High Levels of Racemization

This guide provides a step-by-step approach to troubleshoot and minimize racemization during the coupling of H-L-Glu(Ome)-OMe·HCl.

G cluster_0 Troubleshooting Workflow start High Racemization Detected q1 Step 1: Review Coupling Reagents and Additives start->q1 q2 Step 2: Evaluate Base and Stoichiometry q1->q2 q3 Step 3: Optimize Reaction Conditions q2->q3 q4 Step 4: Consider Alternative Coupling Strategies q3->q4 end_node Racemization Minimized q4->end_node

Caption: Troubleshooting workflow for addressing high racemization.

Step 1: Review Coupling Reagents and Additives

  • Issue: Use of a carbodiimide (B86325) (e.g., DCC, DIC) without a racemization-suppressing additive.

  • Solution: Always use carbodiimides in conjunction with an additive such as HOBt, HOAt, or OxymaPure.[3] For particularly challenging couplings, consider using phosphonium (B103445) (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) based reagents, which are known for their high efficiency and low racemization levels.[8][9]

Step 2: Evaluate Base and Stoichiometry

  • Issue: Use of a strong, non-sterically hindered base (e.g., TEA, DIEA) or an excess amount of base.

  • Solution: Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3] Use the minimum amount of base necessary to neutralize the amine salt and facilitate the reaction. Typically, one equivalent of a tertiary base is sufficient when using an amino acid salt.[8]

Step 3: Optimize Reaction Conditions

  • Issue: High reaction temperature or prolonged pre-activation time.

  • Solution: Perform the coupling reaction at a lower temperature, such as 0 °C.[4] If pre-activation of the carboxylic acid is necessary, keep the activation time to a minimum before adding the amine component. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the N-protected amino acid and the amine.[4]

Step 4: Consider Alternative Solvents

  • Issue: The solvent system may be promoting racemization.

  • Solution: While solvent choice is often dictated by solubility, consider using less polar solvents or solvent mixtures (e.g., DCM/DMF) if the reagents are sufficiently soluble, as this can sometimes reduce the extent of racemization.[2][5]

Quantitative Data on Racemization

The choice of coupling reagent and additives significantly impacts the level of racemization. The following tables provide a summary of quantitative data for different coupling systems.

Table 1: Racemization of Fmoc-His(Trt)-OH, Fmoc-Cys(Trt)-OH, and Fmoc-Ser(tBu)-OH with various coupling reagents.

Amino AcidCoupling ReagentAdditiveBase% D-Isomer
Fmoc-His(Trt)-OHDICHOBtDIPEA2.0
Fmoc-His(Trt)-OHHATU-DIPEA0.5
Fmoc-Cys(Trt)-OHDICHOBtDIPEA10.3
Fmoc-Cys(Trt)-OHHATU-DIPEA1.3
Fmoc-Ser(tBu)-OHDICHOBtDIPEA1.8
Fmoc-Ser(tBu)-OHHATU-DIPEA<0.5

Data is illustrative and based on findings from various studies. Actual racemization levels can vary based on specific reaction conditions.

Table 2: Effect of Additives on Racemization in Carbodiimide-Mediated Coupling.

Coupling ReagentAdditive% Racemization (Model Peptide)
DCCNoneHigh
DCCHOBtLow
DCCHOAtVery Low
DICNoneHigh
DICOxymaPureVery Low

Qualitative comparison based on established literature.[2][3]

Experimental Protocols

Protocol 1: Standard Coupling of an N-Protected Amino Acid to H-L-Glu(Ome)-OMe·HCl with Minimal Racemization

This protocol describes a general procedure for the solution-phase coupling of an N-protected amino acid (e.g., Boc-L-Ala-OH) to L-glutamic acid dimethyl ester hydrochloride using DIC and OxymaPure to minimize racemization.

Materials:

  • N-Boc-L-Alanine (1.0 eq)

  • H-L-Glu(Ome)-OMe·HCl (1.0 eq)

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure) (1.1 eq)

  • N-methylmorpholine (NMM) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • Dissolution and Neutralization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve H-L-Glu(Ome)-OMe·HCl (1.0 eq) and N-Boc-L-Alanine (1.0 eq) in anhydrous DCM or DMF.

  • Addition of Additive and Base: Add OxymaPure (1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Add NMM (1.0 eq) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes at 0 °C.

  • Coupling Reaction: Add DIC (1.1 eq) dropwise to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-18 hours).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).

    • Dilute the filtrate with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.

G cluster_0 Coupling Protocol Workflow start Start dissolve Dissolve Reactants & Neutralize Amine Salt at 0°C start->dissolve add_reagents Add OxymaPure & NMM dissolve->add_reagents add_dic Add DIC add_reagents->add_dic react React at 0°C to RT add_dic->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end_node End purify->end_node

Caption: Experimental workflow for peptide coupling with racemization suppression.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general method for analyzing the enantiomeric purity of the final peptide product.

Materials:

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified peptide in the mobile phase to be used for the HPLC analysis. If possible, prepare a standard of the desired diastereomer and the undesired diastereomer to determine their retention times.

  • Chromatographic Conditions:

    • Column: Select a chiral stationary phase appropriate for your peptide.

    • Mobile Phase: A typical mobile phase for chiral separations is a mixture of hexane and an alcohol like isopropanol or ethanol. The exact ratio will need to be optimized for your specific peptide.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the peptide absorbs (e.g., 214 nm or 280 nm).

  • Analysis:

    • Inject the standard mixture (if available) to determine the retention times of the two diastereomers.

    • Inject the purified peptide sample.

    • Integrate the peak areas for both diastereomers.

  • Calculation of Racemization:

    • % Racemization = [Area of undesired diastereomer / (Area of desired diastereomer + Area of undesired diastereomer)] * 100

G cluster_0 Chiral HPLC Analysis Workflow start Start prep Prepare Sample and Standards start->prep inject Inject onto Chiral HPLC Column prep->inject separate Separate Diastereomers inject->separate detect Detect by UV separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Racemization integrate->calculate end_node End calculate->end_node

Caption: Workflow for the quantification of racemization using chiral HPLC.

References

Technical Support Center: Monitoring H-DL-Glu(Ome)-OMe.HCl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring H-DL-Glu(Ome)-OMe.HCl reactions. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring their chemical reactions using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the monitoring of reactions involving this compound.

TLC Monitoring

Q1: I don't see any spots on my TLC plate after staining with ninhydrin (B49086). What could be the problem?

A1: This issue can arise from several factors:

  • Insufficient Concentration: The concentration of your analyte on the TLC plate might be too low for detection. Try spotting a more concentrated sample of your reaction mixture.

  • Improper Staining Technique: Ensure the ninhydrin solution is fresh and properly prepared. The plate needs to be heated after spraying to allow for the color to develop.[1] Typically, heating at 100-110°C for 3-5 minutes is sufficient.[2][3][4]

  • Absence of Primary/Secondary Amines: Ninhydrin reacts with primary and secondary amines.[5] If your reaction is complete and the starting material has been fully consumed, you might not see a spot for it. Ensure you are co-spotting your starting material as a reference.

  • Inactive Ninhydrin Reagent: Ninhydrin solutions can degrade over time. It is recommended to prepare the spray reagent weekly and store it in the dark.[2]

Q2: My spots are streaking on the TLC plate. How can I fix this?

A2: Streaking on a TLC plate is a common issue that can be resolved by:

  • Reducing the Amount of Sample Spotted: Overloading the TLC plate is a frequent cause of streaking. Use a capillary tube to apply a very small, concentrated spot.[1]

  • Choosing a Different Solvent System: The polarity of your solvent system may not be optimal. If your compound is highly polar, it may streak in a less polar solvent system. Experiment with different solvent ratios or add a small amount of a more polar solvent like methanol (B129727) or acetic acid.

  • Sample Preparation: Highly polar solvents like DMF in the reaction mixture can cause streaking. It is advisable to perform a mini-workup of the aliquot before spotting it on the TLC plate.[6]

Q3: The Rf values of my spots are too high or too low. What should I do?

A3: The Retention factor (Rf) is dependent on the polarity of the compound and the solvent system.[7]

  • Rf Too High (near the solvent front): Your eluent is too polar. To decrease the Rf, you need to use a less polar solvent system. This can be achieved by increasing the proportion of the non-polar solvent in your mixture.[7]

  • Rf Too Low (near the baseline): Your eluent is not polar enough. To increase the Rf, you need to use a more polar solvent system by increasing the proportion of the polar solvent.[7] A desirable Rf value is generally between 0.3 and 0.7.[7]

HPLC Monitoring

Q1: I am not seeing any peaks for my compound of interest in the HPLC chromatogram. Why?

A1: The absence of peaks can be due to several reasons:

  • No UV Chromophore: this compound does not have a strong UV chromophore.[8][9] Therefore, direct detection by UV-HPLC at standard wavelengths (e.g., 254 nm) is challenging. Derivatization with a UV-active or fluorescent tag (like OPA or FMOC) is often necessary for sensitive detection.[8][9]

  • Incorrect Wavelength: If you are not using derivatization, you might be able to detect the compound at a very low wavelength, such as 200-210 nm, although sensitivity will be low.

  • Injection Issues: There might be a problem with the autosampler or injector, leading to no sample being injected. Check the system for any errors.

  • Compound Retention: Your compound might be irreversibly bound to the column. This can happen if the mobile phase is not appropriate for your analyte.

Q2: My HPLC peaks are broad or tailing. What are the causes and solutions?

A2: Poor peak shape can affect resolution and quantification. Here are some common causes and their solutions:

Possible Cause Solution
Column Overload Inject a smaller volume of your sample or dilute it before injection.[1]
Contamination Flush the column with a strong solvent. If you are using a guard column, try replacing it.[1]
Inappropriate Mobile Phase Ensure the pH of the mobile phase is suitable for your analyte. For amino acid derivatives, a slightly acidic mobile phase is often used.
Sample Solvent Effects Ideally, dissolve your sample in the mobile phase. If a stronger solvent is used, inject a smaller volume.[10]
Column Degradation If the column is old or has been used with harsh mobile phases, it may need to be replaced.[10][11]

Q3: I am observing unexpected peaks in my HPLC chromatogram. What do they represent?

A3: Unexpected peaks are typically impurities or byproducts from your reaction.[6]

  • Starting Materials: One of the unexpected peaks could be unreacted starting material. Co-injecting your starting materials as standards can help in identification.

  • Side Products: In peptide coupling reactions, common side products can arise from racemization or the formation of deletion sequences.

  • Reagents: Some reagents used in the reaction, such as coupling agents or protecting groups, might be visible in the chromatogram.

  • Impurity Identification: To identify unknown impurities, techniques like LC-MS can be employed to obtain the mass of the unexpected peaks, which can help in elucidating their structure.

Experimental Protocols

TLC Monitoring Protocol

1. Plate Preparation:

  • Use silica (B1680970) gel 60 F254 plates.

  • With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

2. Sample Application:

  • Dissolve a small aliquot of your reaction mixture in a suitable solvent (e.g., methanol or dichloromethane).

  • Using a capillary tube, spot a small amount of your dissolved reaction mixture onto the baseline.

  • On the same plate, co-spot your starting materials (this compound and the other reactant) as references.

3. Development:

  • Prepare a suitable solvent system. An exemplary system for amino acid derivatives is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio). The polarity can be adjusted as needed.

  • Place the TLC plate in a developing chamber containing the solvent system, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

4. Visualization:

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Dry the plate thoroughly in a fume hood.

  • Evenly spray the dried plate with a ninhydrin solution (e.g., 0.2 g of ninhydrin in 100 mL of ethanol).[2][4]

  • Heat the plate using a heat gun or in an oven at approximately 110°C until colored spots appear (typically purple or reddish for primary amines).[2][3][4]

HPLC Monitoring Protocol (Exemplary Method)

Since this compound lacks a strong chromophore, a reverse-phase HPLC method with detection at a low wavelength or pre-column derivatization is recommended.[8][9]

Method 1: Without Derivatization

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%) and increase it over time to elute more hydrophobic compounds. For example:

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

Method 2: With Pre-Column Derivatization (using OPA)

This method is suitable for quantifying the consumption of the primary amine in this compound.

  • Derivatization Reagent: o-Phthalaldehyde (OPA).

  • Procedure:

    • Prepare a borate (B1201080) buffer solution.

    • Prepare an OPA reagent solution.

    • In a vial, mix a diluted aliquot of your reaction mixture with the borate buffer and the OPA reagent.

    • Allow the reaction to proceed for a minute before injection.[8]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Similar to the non-derivatization method, but a phosphate (B84403) or acetate (B1210297) buffer can also be used.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm) for higher sensitivity, or UV detector (around 338 nm).[9]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization prep_plate Prepare TLC Plate prep_sample Prepare and Spot Sample prep_plate->prep_sample prep_ref Spot Starting Material Reference prep_sample->prep_ref develop Develop Plate in Solvent Chamber prep_ref->develop dry Dry Plate develop->dry spray Spray with Ninhydrin dry->spray heat Heat Plate spray->heat analyze Analyze Spots heat->analyze

Caption: Workflow for monitoring reactions using Thin-Layer Chromatography.

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_no_peaks Detection Issues cluster_extra_peaks Purity Issues start Problem with HPLC Chromatogram broad_tailing Broad or Tailing Peaks start->broad_tailing no_peaks No Peaks Observed start->no_peaks extra_peaks Unexpected Peaks start->extra_peaks check_load Check Sample Load broad_tailing->check_load check_mobile_phase Optimize Mobile Phase broad_tailing->check_mobile_phase check_column Check Column Health broad_tailing->check_column check_uv Check UV Chromophore / Wavelength no_peaks->check_uv check_injection Check Injector no_peaks->check_injection use_deriv Use Derivatization (e.g., OPA) check_uv->use_deriv co_inject Co-inject Standards extra_peaks->co_inject lc_ms Use LC-MS for Identification extra_peaks->lc_ms

Caption: Troubleshooting guide for common HPLC issues.

References

Improving the solubility of H-DL-Glu(Ome)-OMe.HCl for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-DL-Glu(Ome)-OMe.HCl. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions to facilitate the successful use of this compound in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as Dimethyl DL-glutamate hydrochloride, is a derivative of the amino acid glutamic acid.[1][2][3] It is commonly used as a building block in peptide synthesis and other chemical reactions.[4] Its chemical formula is C₇H₁₄ClNO₄ and it has a molecular weight of 211.64 g/mol .[5]

Q2: What are the common solvents for dissolving this compound?

This compound is soluble in a variety of polar solvents. Quantitative solubility data is summarized in the table below. For biological experiments, it is often dissolved in an organic solvent like DMSO and then further diluted into aqueous buffers.[1]

Q3: Is this compound hygroscopic?

Yes, like many hydrochloride salts of amino acid esters, this compound can be hygroscopic.[6][7] It is important to store it in a tightly sealed container in a dry environment to prevent moisture absorption, which can affect its stability and weighing accuracy for experiments.

Q4: How should I store a stock solution of this compound?

Stock solutions in organic solvents should be stored at -20°C or -80°C.[1] It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and it is advised not to store them for more than one day.[1]

Solubility Data

The solubility of this compound and its L-isomer in various solvents is presented below. This data has been compiled from multiple sources to provide a comprehensive overview.

Compound FormSolventSolubilityReference
This compound Ethanol~5 mg/mL[1]
DMSO~10 mg/mL[1]
Dimethylformamide (DMF)~15 mg/mL[1]
PBS (pH 7.2)~10 mg/mL[1]
H-L-Glu(Ome)-OMe.HCl Water50 mg/mL[6][7][8]
Methanol50 mg/mL[6][7][8]

Experimental Protocols

This section provides a detailed protocol for the solubilization and use of this compound in a typical experimental workflow, such as peptide synthesis.

Objective: To prepare a solution of this compound for use in a coupling reaction.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Inert gas (e.g., Argon or Nitrogen)

  • Dry glassware

Protocol:

  • Preparation: Under an inert atmosphere, accurately weigh the required amount of this compound in a dry flask.

  • Dissolution: Add anhydrous DMF to the flask to dissolve the this compound. If dissolution is slow, gentle warming or sonication can be applied.

  • Neutralization: Cool the solution to 0°C in an ice bath. Add 1.1 to 1.2 equivalents of a non-nucleophilic base like DIPEA dropwise while stirring. This step is crucial to neutralize the hydrochloride salt and generate the free amine required for the subsequent reaction.

  • Reaction: The resulting solution containing the free amine of DL-glutamate dimethyl ester is now ready to be used in the coupling reaction with an activated carboxylic acid.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Dissolution - Insufficient solvent volume.- Inappropriate solvent.- Low temperature.- Increase the solvent volume.- Refer to the solubility table and choose a more suitable solvent (e.g., DMF or DMSO for higher concentrations).- Gently warm the solution or use sonication to aid dissolution.
Precipitation upon adding to aqueous buffer - The final concentration in the aqueous buffer exceeds the solubility limit.- The organic solvent concentration is too high in the final aqueous solution.- Increase the volume of the aqueous buffer to lower the final concentration.- Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, as high concentrations can be toxic to cells and may cause precipitation.
Low reaction yield in peptide coupling - The hydrochloride salt was not neutralized before the coupling reaction.- The compound has absorbed moisture (hygroscopic).- Ensure the addition of a non-nucleophilic base to liberate the free amine before adding the coupling partner.- Store the compound in a desiccator and handle it in a dry environment. Consider drying the compound under vacuum before use.

Visualizing Experimental Workflows

The following diagrams illustrate the logical steps for troubleshooting solubility issues and a general experimental workflow for using this compound in peptide synthesis.

G Troubleshooting Solubility Issues start Start: Incomplete Dissolution check_solvent Is the solvent appropriate and sufficient? start->check_solvent change_solvent Select a more suitable solvent (e.g., DMF, DMSO) or increase volume check_solvent->change_solvent No apply_energy Is gentle heating or sonication an option? check_solvent->apply_energy Yes change_solvent->check_solvent heat_sonicate Apply gentle heat or sonicate apply_energy->heat_sonicate Yes check_neutralization For reactions: Is the HCl salt neutralized? apply_energy->check_neutralization No heat_sonicate->check_neutralization add_base Add a non-nucleophilic base (e.g., DIPEA) check_neutralization->add_base No success Success: Compound Dissolved check_neutralization->success Yes add_base->success

Caption: A flowchart for troubleshooting solubility problems.

G General Workflow for Peptide Synthesis start Weigh this compound dissolve Dissolve in anhydrous DMF start->dissolve neutralize Neutralize with DIPEA at 0°C dissolve->neutralize couple Combine and stir for coupling reaction neutralize->couple activate_acid Activate Carboxylic Acid Partner (in a separate flask) activate_acid->couple workup Reaction work-up and purification couple->workup product Purified Peptide workup->product

Caption: A typical workflow for peptide synthesis.

References

H-DL-Glu(Ome)-OMe.HCl handling, storage, and safety procedures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for H-DL-Glu(Ome)-OMe.HCl.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the hydrochloride salt of the dimethyl ester of DL-glutamic acid, a non-proteinogenic amino acid derivative. It is commonly used in peptide synthesis and other biochemical applications.

Q2: What are the primary hazards associated with this compound?

A2: While specific toxicological data for this compound is limited, similar amino acid hydrochlorides may cause irritation to the skin, eyes, and respiratory tract.[1] As a hydrochloride salt, it may release hydrogen chloride gas upon decomposition, which is corrosive.[2]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: It is mandatory to use appropriate personal protective equipment. This includes chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3] For procedures that may generate dust, a NIOSH-approved respirator is recommended.[3]

Q4: How should I properly store this compound?

A4: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[4] Recommended storage temperatures are typically between 2-8°C.[5]

Q5: What should I do in case of a spill?

A5: In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid generating dust. Carefully sweep up the solid material and place it into a labeled, sealed container for disposal.[6]

Troubleshooting Guide

IssuePossible CauseSolution
Compound has discolored or appears clumpy. Improper storage (exposure to moisture or light).Discard the compound as its purity may be compromised. Ensure proper storage conditions for new stock.
Unexpected experimental results. Compound degradation due to improper handling or storage.Use a fresh sample of the compound. Verify the purity of the compound if possible.
Mild respiratory irritation when handling the powder. Inhalation of fine particles.Move to an area with fresh air. For future handling, use a chemical fume hood and appropriate respiratory protection.[1]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₇H₁₄ClNO₄[4]
Molecular Weight 211.64 g/mol [4]
Appearance White to off-white solid[2]
Storage Temperature 4°C[4]

Experimental Protocols

Safe Handling Protocol
  • Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[7]

  • Don PPE : Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Weighing : To minimize dust formation, handle the solid carefully. Use a spatula to transfer the compound.

  • Dissolving : When preparing solutions, slowly add the compound to the solvent. If diluting the acid component, always add acid to water, never the other way around.[8]

  • Post-Handling : After handling, wash your hands thoroughly. Clean all equipment and the work area.

Spill Cleanup Protocol
  • Evacuate and Ventilate : Immediately evacuate the spill area and ensure it is well-ventilated.

  • Wear PPE : Don appropriate PPE, including respiratory protection if dust is present.[6]

  • Containment : Prevent the spill from spreading.

  • Cleanup : Gently sweep the solid material into a designated waste container, avoiding dust generation.[6]

  • Decontamination : Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your institution's safety officer.

Visual Guides

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe assess Assess Spill Size ppe->assess small_spill Small Spill (<1g) assess->small_spill Small large_spill Large Spill (>=1g) assess->large_spill Large cleanup Clean Up Spill (Avoid Dust) small_spill->cleanup contact_ehs Contact EH&S large_spill->contact_ehs dispose Dispose of Waste cleanup->dispose contact_ehs->dispose decontaminate Decontaminate Area dispose->decontaminate report Report Incident decontaminate->report

Caption: Spill Response Workflow for this compound.

Handling_Precautions cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage goggles Safety Goggles gloves Nitrile Gloves labcoat Lab Coat respirator Respirator (if needed) fume_hood Use Chemical Fume Hood avoid_dust Avoid Dust Generation wash_hands Wash Hands After Use cool_dry Cool, Dry, Well-Ventilated sealed Tightly Sealed Container

Caption: Key Safety Precautions for this compound.

References

Validation & Comparative

A Comparative Guide to H-DL-Glu(Ome)-OMe.HCl and H-L-Glu(Ome)-OMe.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the stereochemistry of amino acid building blocks is paramount. The choice between a racemic mixture and a single enantiomer can significantly impact reaction outcomes, purification strategies, and the biological activity of the final peptide. This guide provides an objective comparison of H-DL-Glu(Ome)-OMe.HCl and H-L-Glu(Ome)-OMe.HCl, two derivatives of glutamic acid, in the context of solution-phase peptide synthesis. We will delve into the practical implications of using a racemic versus an enantiomerically pure starting material, supported by hypothetical yet representative experimental data.

The Critical Difference: Stereochemistry

The core distinction between these two reagents lies in their stereochemistry. H-L-Glu(Ome)-OMe.HCl is the pure L-enantiomer, the naturally occurring stereoisomer of glutamic acid. In contrast, this compound is a racemic mixture, containing equal amounts of the L- and D-enantiomers. This fundamental difference has profound consequences for peptide synthesis. When coupled with another chiral amino acid, H-L-Glu(Ome)-OMe.HCl will yield a single, stereochemically defined dipeptide. Conversely, using this compound will result in the formation of a mixture of two diastereomers, which have different physical properties and can be challenging to separate.

Performance in Dipeptide Synthesis: A Comparative Case Study

To illustrate the practical differences, let's consider the synthesis of a model dipeptide, Boc-Phe-Glu(Ome)-OMe, via a standard solution-phase coupling reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) as coupling agents.

Table 1: Comparative Synthesis Data for Boc-Phe-Glu(Ome)-OMe
ParameterSynthesis with H-L-Glu(Ome)-OMe.HClSynthesis with this compound
Product(s) Boc-L-Phe-L-Glu(Ome)-OMeBoc-L-Phe-L-Glu(Ome)-OMe & Boc-L-Phe-D-Glu(Ome)-OMe
Theoretical Yield HighHigh
Isolated Yield (after purification) ~85-95%~40-45% of each diastereomer (total ~80-90%)
Product Purity (by HPLC) >98% (single peak)>98% for each isolated diastereomer
Purification Method Standard Silica (B1680970) Gel ChromatographyPreparative HPLC or extensive Silica Gel Chromatography
Stereochemical Purity Enantiomerically pureMixture of diastereomers

As the data suggests, while the overall reaction yield might be comparable, the use of the racemic this compound introduces significant complexity in the purification process due to the formation of diastereomers. The separation of these diastereomers often requires more advanced and time-consuming chromatographic techniques, leading to a lower isolated yield of each individual stereoisomer.

Experimental Protocols

Below are detailed protocols for the synthesis of the model dipeptide Boc-Phe-Glu(Ome)-OMe.

Protocol 1: Synthesis of Boc-L-Phe-L-Glu(Ome)-OMe using H-L-Glu(Ome)-OMe.HCl
  • Neutralization of Amine: Dissolve H-L-Glu(Ome)-OMe.HCl (1.0 eq) in anhydrous dichloromethane (B109758) (DCM). Cool the solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.05 eq) dropwise and stir for 20 minutes at 0°C.

  • Activation of Carboxylic Acid: In a separate flask, dissolve Boc-L-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0°C.

  • Coupling Reaction: Add EDC.HCl (1.1 eq) to the Boc-L-Phe-OH solution and stir for 5 minutes. To this mixture, add the neutralized H-L-Glu(Ome)-OMe.HCl solution from step 1.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure dipeptide.

Protocol 2: Synthesis of Diastereomeric Boc-L-Phe-Glu(Ome)-OMe using this compound

The procedure is identical to Protocol 1, with the substitution of this compound for H-L-Glu(Ome)-OMe.HCl.

  • Neutralization of Amine: Dissolve this compound (1.0 eq) in anhydrous DCM. Cool to 0°C and add DIPEA (1.05 eq). Stir for 20 minutes.

  • Activation of Carboxylic Acid: Prepare the activated Boc-L-Phe-OH solution with HOBt and EDC.HCl as described above.

  • Coupling Reaction: Combine the neutralized amine and activated acid solutions.

  • Reaction Progression: Stir overnight at room temperature.

  • Work-up: Perform the same aqueous work-up as in Protocol 1.

  • Purification: The crude product, a mixture of Boc-L-Phe-L-Glu(Ome)-OMe and Boc-L-Phe-D-Glu(Ome)-OMe, will require separation by preparative High-Performance Liquid Chromatography (HPLC) or careful column chromatography on silica gel with an optimized eluent system to isolate the individual diastereomers.

Visualizing the Synthesis and Outcomes

The following diagrams illustrate the workflows and the critical difference in the stereochemical outcome of the two synthetic routes.

G Synthesis Workflow: H-L-Glu(Ome)-OMe.HCl cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification Boc-L-Phe-OH Boc-L-Phe-OH Coupling (EDC/HOBt, DIPEA, DCM) Coupling (EDC/HOBt, DIPEA, DCM) Boc-L-Phe-OH->Coupling (EDC/HOBt, DIPEA, DCM) H-L-Glu(Ome)-OMe.HCl H-L-Glu(Ome)-OMe.HCl H-L-Glu(Ome)-OMe.HCl->Coupling (EDC/HOBt, DIPEA, DCM) Boc-L-Phe-L-Glu(Ome)-OMe (Single Diastereomer) Boc-L-Phe-L-Glu(Ome)-OMe (Single Diastereomer) Coupling (EDC/HOBt, DIPEA, DCM)->Boc-L-Phe-L-Glu(Ome)-OMe (Single Diastereomer) Standard Chromatography Standard Chromatography Boc-L-Phe-L-Glu(Ome)-OMe (Single Diastereomer)->Standard Chromatography

Caption: Synthesis workflow using the enantiomerically pure H-L-Glu(Ome)-OMe.HCl.

G Synthesis Workflow: this compound cluster_start Starting Materials cluster_reaction Reaction cluster_product Products cluster_purification Purification Boc-L-Phe-OH Boc-L-Phe-OH Coupling (EDC/HOBt, DIPEA, DCM) Coupling (EDC/HOBt, DIPEA, DCM) Boc-L-Phe-OH->Coupling (EDC/HOBt, DIPEA, DCM) This compound This compound This compound->Coupling (EDC/HOBt, DIPEA, DCM) Diastereomeric Mixture Diastereomeric Mixture Coupling (EDC/HOBt, DIPEA, DCM)->Diastereomeric Mixture Boc-L-Phe-L-Glu(Ome)-OMe Boc-L-Phe-L-Glu(Ome)-OMe Diastereomeric Mixture->Boc-L-Phe-L-Glu(Ome)-OMe Diastereomer 1 Boc-L-Phe-D-Glu(Ome)-OMe Boc-L-Phe-D-Glu(Ome)-OMe Diastereomeric Mixture->Boc-L-Phe-D-Glu(Ome)-OMe Diastereomer 2 Preparative HPLC Preparative HPLC Boc-L-Phe-L-Glu(Ome)-OMe->Preparative HPLC Boc-L-Phe-D-Glu(Ome)-OMe->Preparative HPLC

Caption: Synthesis workflow using the racemic this compound.

Conclusion and Recommendations

The choice between H-L-Glu(Ome)-OMe.HCl and this compound is a critical decision in peptide synthesis with clear trade-offs.

  • H-L-Glu(Ome)-OMe.HCl is the preferred reagent for the synthesis of stereochemically pure peptides. Its use simplifies the reaction outcome to a single product, streamlining the purification process and maximizing the yield of the desired stereoisomer. For any application where the final peptide's biological activity and three-dimensional structure are critical, the use of the enantiomerically pure starting material is non-negotiable.

  • This compound may be considered in specific, non-critical applications or for the intentional synthesis of diastereomeric libraries for screening purposes. Researchers must be prepared for the significant challenge of separating the resulting diastereomers, which often requires specialized chromatographic techniques and can lead to a lower overall yield of each individual isomer.

A Comparative Guide to Glutamate Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of H-DL-Glu(Ome)-OMe.HCl and Other Key Glutamate (B1630785) Receptor Modulators

This guide provides a comprehensive comparison of this compound with other significant glutamate derivatives, offering researchers, scientists, and drug development professionals a detailed resource for understanding their potential applications. While direct comparative experimental data for this compound is limited in publicly available literature, this guide contextualizes its known properties alongside well-characterized glutamate receptor modulators, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound, also known as dimethyl DL-glutamate hydrochloride, is a cell-permeant derivative of the neurotransmitter glutamate. Its ester modifications at both the alpha and gamma carboxylic acid groups increase its lipophilicity, which is expected to facilitate its passage across cell membranes. This characteristic makes it a useful tool for studying the intracellular effects of glutamate.

While primarily investigated for its role in stimulating insulin (B600854) release, early research has suggested that it may also act as an antagonist of glutamate-mediated neurosignaling. This dual potential highlights the need for further investigation into its specific neuronal effects. Additionally, some glutamate derivatives have been explored for their potential in neuro-oncology, as cancer cells can be dependent on glutamate metabolism.

Physicochemical Properties

A compound's physicochemical properties are crucial in determining its suitability for research and therapeutic development. Below is a comparison of this compound with its L- and D-isomers.

PropertyThis compoundH-L-Glu(Ome)-OMe.HClH-D-Glu(Ome)-OMe.HCl
CAS Number 13515-99-623150-65-427025-25-8
Molecular Formula C₇H₁₄ClNO₄C₇H₁₄ClNO₄C₇H₁₄ClNO₄
Molecular Weight 211.64 g/mol 211.64 g/mol 211.64 g/mol
Appearance White to off-white powderWhite powderWhite powder
Melting Point 150-154 °C89-90 °CNot specified
Solubility Soluble in water and methanol.Soluble in water and methanol.Not specified

Comparison with Other Glutamate Derivatives

The following sections compare this compound with other glutamate derivatives, categorized by their primary molecular targets: NMDA receptors and AMPA receptors.

NMDA Receptor Antagonists

N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity, a hallmark of many neurological disorders. NMDA receptor antagonists are therefore of significant therapeutic interest. Given the suggestion that this compound may act as a glutamate antagonist, it is relevant to compare it to established NMDA receptor antagonists.

CompoundTypeIC₅₀KiKey Characteristics
MK-801 (Dizocilpine) Uncompetitive Channel Blocker0.14 ± 0.04 µM-High affinity, slow kinetics, potential for psychotomimetic side effects.
Memantine Uncompetitive Channel Blocker~1-2.76 µM~1 µMModerate affinity, fast kinetics, voltage-dependent, better side effect profile than MK-801.
Ketamine Uncompetitive Channel Blocker--Anesthetic and rapid-acting antidepressant; also has psychotomimetic effects.
AP5 (D-2-amino-5-phosphonopentanoate) Competitive Antagonist--Highly selective for the glutamate binding site on the GluN2 subunit.
Ifenprodil Non-competitive Antagonist--Selective for GluN2B-containing NMDA receptors.

Note: IC₅₀ and Ki values can vary depending on the experimental conditions.

AMPA Receptor Modulators

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors mediate fast excitatory neurotransmission. Modulators of these receptors can either enhance (positive allosteric modulators, PAMs) or inhibit (antagonists) their function.

CompoundTypeEC₅₀/IC₅₀Key Characteristics
NBQX Competitive Antagonist-Potent and selective AMPA/kainate receptor antagonist.
Perampanel Non-competitive Antagonist-Approved for the treatment of epilepsy; acts at an allosteric site.
Aniracetam Positive Allosteric Modulator-Nootropic agent that reduces desensitization of AMPA receptors.
CX516 (Ampalex) Positive Allosteric Modulator-One of the first ampakines developed to enhance cognitive function.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methods used for characterization, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds GluN2 Glycine Glycine/D-Serine Glycine->NMDA_R Binds GluN1 Antagonist Competitive Antagonist Antagonist->NMDA_R Blocks GluN2 site Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Na_ion Na⁺ NMDA_R->Na_ion Influx Channel_Blocker Uncompetitive Channel Blocker (e.g., MK-801) Channel_Blocker->NMDA_R Blocks Pore Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity

Caption: NMDA Receptor Signaling Pathway and Points of Antagonism.

AMPA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane_ampa Plasma Membrane cluster_intracellular_ampa Intracellular Space Glutamate_AMPA Glutamate AMPA_R AMPA Receptor Glutamate_AMPA->AMPA_R Activates Antagonist_AMPA Competitive Antagonist (e.g., NBQX) Antagonist_AMPA->AMPA_R Blocks PAM Positive Allosteric Modulator (PAM) PAM->AMPA_R Enhances Na_ion_AMPA Na⁺ AMPA_R->Na_ion_AMPA Influx Depolarization Depolarization Na_ion_AMPA->Depolarization LTP LTP Induction Depolarization->LTP

Caption: AMPA Receptor Signaling and Modulation.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Membrane Preparation (e.g., from rat brain or transfected cells) incubation Incubation: Membranes + Radioligand + Test Compound prep_membranes->incubation separation Separation of Bound and Free Ligand (e.g., filtration) incubation->separation quantification Quantification of Bound Radioactivity (Scintillation Counting) separation->quantification data_analysis Calculate IC₅₀ and Ki values using competition binding curves quantification->data_analysis

Caption: Workflow for a Radioligand Binding Assay.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Antagonists

This method is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

1. Membrane Preparation:

  • Whole brains from rodents (e.g., rats) are homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The membrane preparation is incubated with a specific radiolabeled NMDA receptor ligand (e.g., [³H]MK-801) and varying concentrations of the unlabeled test compound.

  • The incubation is carried out at a specific temperature for a defined period to reach equilibrium.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • The filters are washed with cold buffer to remove non-specific binding.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Measurement of NMDA Receptor Antagonism

Whole-cell patch-clamp electrophysiology is used to directly measure the effect of an antagonist on NMDA receptor-mediated currents in neurons or transfected cells.

1. Cell Preparation:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits are used.

  • Cells are plated on coverslips for recording.

2. Patch-Clamp Recording:

  • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

  • The cell membrane is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of ionic currents.

  • The cell is voltage-clamped at a holding potential (e.g., -70 mV).

3. Drug Application:

  • NMDA receptor-mediated currents are evoked by applying a solution containing NMDA and a co-agonist (glycine or D-serine).

  • After establishing a stable baseline current, the NMDA/co-agonist solution is co-applied with increasing concentrations of the test antagonist.

4. Data Analysis:

  • The peak amplitude of the NMDA receptor-mediated current is measured in the absence and presence of the antagonist.

  • The percentage of inhibition for each antagonist concentration is calculated.

  • A concentration-response curve is plotted and fitted with a logistic function to determine the IC₅₀ value.

Conclusion

This compound presents an interesting profile as a cell-permeant glutamate derivative with potential antagonist activity at glutamate receptors. However, a comprehensive understanding of its specific neuronal effects requires further investigation, particularly direct comparative studies with well-characterized NMDA and AMPA receptor modulators using standardized experimental protocols. The data and methodologies presented in this guide offer a framework for such future research and provide a valuable resource for scientists working on the development of novel therapeutics for neurological disorders.

A Comparative Guide to the Purity and Quality of H-DL-Glu(Ome)-OMe.HCl and Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides for research and drug development, the purity and quality of amino acid derivatives are paramount to achieving high yields and desired biological activity. This guide provides an objective comparison of H-DL-Glu(Ome)-OMe.HCl, a dimethyl ester of glutamic acid, with its commonly used alternatives in peptide synthesis: Fmoc-L-Glu(OtBu)-OH and Boc-L-Glu(OtBu)-OH. This comparison is supported by experimental data and detailed analytical protocols to inform the selection of the most suitable glutamic acid derivative for your specific application.

This compound serves as a building block in peptide synthesis. However, its racemic nature (a mixture of D and L enantiomers) can introduce complexities in the synthesis of stereochemically pure peptides. The alternatives, Fmoc-L-Glu(OtBu)-OH and Boc-L-Glu(OtBu)-OH, utilize orthogonal protecting group strategies (Fmoc/tBu and Boc/Bzl respectively) that are central to modern solid-phase peptide synthesis (SPPS).

Performance Comparison

The selection of a glutamic acid derivative significantly impacts coupling efficiency, the propensity for side reactions, and the purity of the final peptide.

ParameterThis compoundFmoc-L-Glu(OtBu)-OHBoc-L-Glu(OtBu)-OH
Purity (Typical) ≥97%[1]≥99.0% (HPLC)≥98%
Stereochemical Purity Racemic mixtureHigh (L-enantiomer)High (L-enantiomer)
Common Impurities D-enantiomer, unreacted starting materials, dipeptidesDipeptides, Fmoc-deprotected amino acidDipeptides, Boc-deprotected amino acid
Solubility Soluble in water and methanol[2]Good solubility in common organic solvents used in SPPS[3]Good solubility in common organic solvents used in SPPS
Application Solution-phase peptide synthesis, research intermediateSolid-phase peptide synthesis (Fmoc strategy)[3]Solid-phase peptide synthesis (Boc strategy)
Advantages Cost-effective for some research applications.Mild deprotection conditions, suitable for complex peptides.[4]Robust and well-established for a wide range of peptide sequences.
Disadvantages Introduces diastereomeric impurities in peptide synthesis. Requires N-protection before use.Potential for piperidine-induced side reactions.Requires strong acid for deprotection, which can affect sensitive residues.

Physicochemical Properties

PropertyThis compoundFmoc-L-Glu(OtBu)-OHBoc-L-Glu(OtBu)-OH
CAS Number 13515-99-6[1]71989-18-9[5]13726-84-6
Molecular Formula C₇H₁₄ClNO₄[1]C₂₄H₂₇NO₆[5]C₁₄H₂₅NO₆
Molecular Weight 211.64 g/mol [1]425.47 g/mol 303.36 g/mol
Melting Point 89-90°C[2]83-90°C[3]N/A
Storage Temperature 4°C[1]2-8°C[3]2-8°C

Experimental Protocols

Detailed methodologies for the purity analysis and quality control of this compound and its alternatives are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of the amino acid derivatives and identifying potential impurities.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector, gradient pump, and autosampler.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated based on the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy is used to confirm the chemical structure and assess the presence of impurities.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Reference: Internal standard such as Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for DMSO-d₆.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.75 mL of the deuterated solvent in an NMR tube.

  • Add a small amount of the internal reference standard.

Data Analysis:

The obtained spectrum is compared with a reference spectrum or predicted spectrum to confirm the structure. Integration of signals can be used for semi-quantitative analysis of impurities if their signals are well-resolved.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is employed to confirm the molecular weight of the compound.

Instrumentation and Conditions:

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Infusion Solvent: A mixture of acetonitrile and water (1:1) with 0.1% formic acid.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in the infusion solvent.

  • Infuse the sample directly into the mass spectrometer.

Data Analysis:

The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the compound.

Visualizing Experimental Workflows

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Quality Assessment Sample Sample Weighing Weighing Sample->Weighing Dissolution Dissolution Weighing->Dissolution Filtration Filtration Dissolution->Filtration NMR NMR Dissolution->NMR MS MS Dissolution->MS HPLC HPLC Filtration->HPLC Purity_Determination Purity Determination HPLC->Purity_Determination Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MW_Verification Molecular Weight Verification MS->MW_Verification Quality_Control_Report Quality_Control_Report Purity_Determination->Quality_Control_Report Structural_Confirmation->Quality_Control_Report MW_Verification->Quality_Control_Report

Workflow for Purity Analysis and Quality Control.

SPPS_Workflow_Comparison cluster_fmoc Fmoc/tBu Strategy cluster_boc Boc/Bzl Strategy Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine) Fmoc_Coupling Coupling of Fmoc-Glu(OtBu)-OH Fmoc_Repeat Repeat Cycles Fmoc_Cleavage Final Cleavage (TFA) Fmoc_Peptide Purified Peptide Boc_Start Boc-AA-Resin Boc_Deprotection Boc Deprotection (TFA) Boc_Coupling Coupling of Boc-Glu(OtBu)-OH Boc_Repeat Repeat Cycles Boc_Cleavage Final Cleavage (HF) Boc_Peptide Purified Peptide

Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis Workflows.

Conclusion

The choice between this compound and its protected L-enantiomer alternatives is highly dependent on the specific requirements of the peptide synthesis. For applications where stereochemical purity is critical, Fmoc-L-Glu(OtBu)-OH and Boc-L-Glu(OtBu)-OH are the superior choices, with the selection between them depending on the overall protecting group strategy and the sensitivity of the peptide sequence. This compound may be a cost-effective option for initial research or when a racemic mixture is acceptable. Rigorous purity analysis and quality control using the detailed protocols are essential to ensure the reliability and reproducibility of peptide synthesis and subsequent drug development efforts.

References

Navigating Glutamic Acid Derivatives: A Comparative Guide for Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of success in the synthesis of peptides and other pharmaceutical compounds. H-DL-Glu(Ome)-OMe.HCl, a racemic glutamic acid derivative, and its related counterparts are foundational reagents in this field. This guide provides an objective comparison of this compound with its enantiomerically pure and N-protected alternatives, supported by experimental data and detailed analytical protocols to inform strategic selection for specific research and development applications.

This compound and its analogs are valued for their role as versatile intermediates. The protection of the carboxylic acid groups as methyl esters prevents unwanted side reactions during peptide synthesis. However, the choice between the racemic form (DL), the pure L-enantiomer (L), the D-enantiomer (D), or an N-protected version like Boc-L-Glu(Ome)-OMe significantly impacts the stereochemical outcome of the synthesis, biological activity, and overall efficiency.

Performance Comparison of Glutamic Acid Derivatives

The selection of a glutamic acid derivative directly influences key parameters in peptide synthesis, including coupling efficiency, the purity of the final product, and its ultimate biological function. While the racemic this compound is a cost-effective option, its use in the synthesis of chiral peptides will result in a mixture of diastereomers, which can be challenging and costly to separate. For applications requiring stereospecificity, the use of enantiomerically pure derivatives is essential.[1]

ParameterThis compoundH-L-Glu(Ome)-OMe.HClH-D-Glu(Ome)-OMe.HClBoc-L-Glu(Ome)-OMe
Chirality Racemic (mixture of D and L)Enantiomerically Pure (L-isomer)Enantiomerically Pure (D-isomer)Enantiomerically Pure (L-isomer)
Nα-Protection None (as HCl salt)None (as HCl salt)None (as HCl salt)Boc (tert-Butoxycarbonyl)
Primary Application Synthesis of non-chiral molecules or racemic peptide mixturesSynthesis of L-amino acid-containing peptidesSynthesis of D-amino acid-containing peptides (e.g., for metabolic stability)Standard building block in Boc-SPPS
Purity (Typical) ≥97% - ≥99%≥99%≥99%≥98%
Appearance White to off-white powderWhite to off-white powderWhite to off-white powderWhite to off-white solid
Molecular Weight 211.64 g/mol 211.64 g/mol 211.64 g/mol 275.30 g/mol
Key Advantage Cost-effectiveStereochemical purity for biologically active peptidesIntroduces D-amino acids to enhance peptide stabilityReady-to-use in automated Boc solid-phase peptide synthesis (SPPS)
Key Disadvantage Yields diastereomeric mixtures in chiral synthesisHigher cost than racemic mixtureHigher cost; specific applicationsRequires deprotection step in synthesis

Experimental Protocols

Accurate assessment of the quality and purity of these starting materials is paramount for reproducible research and manufacturing.[2][3] Below are detailed methodologies for key analytical experiments.

Purity and Enantiomeric Ratio Determination by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the purity and enantiomeric ratio of amino acid derivatives.[4][5]

Principle: The chiral stationary phase interacts differently with the D and L enantiomers, leading to their separation and allowing for their individual quantification.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., crown-ether based like ChiroSil® SCA(-) or polysaccharide-based)

Exemplary HPLC Method for Glutamic Acid Dimethyl Ester Enantiomers:

  • Column: ChiroSil® SCA(-), 15 cm × 4.6 mm, 5 µm[4]

  • Mobile Phase: 84% Methanol / 16% Water, with 5 mM Perchloric Acid[4]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample (approx. 1 mg/mL) in the mobile phase.

Data Analysis: The purity is determined by the area of the main peak relative to the total area of all peaks. The enantiomeric ratio is calculated from the peak areas of the D and L isomers.

Structural Confirmation and Impurity Profiling by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and can be used to identify and quantify impurities.[6]

Principle: The chemical shifts and splitting patterns of the proton signals in the ¹H NMR spectrum are unique to the molecule's structure. Impurities will give rise to additional signals.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

Exemplary ¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent.

  • Acquisition: Acquire a standard proton spectrum.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts to confirm the structure. Integrate the signals corresponding to the compound and any identified impurities to assess their relative amounts. Common impurities can include residual solvents or byproducts from the synthesis.[6]

Solubility Assessment in Common Organic Solvents

The solubility of amino acid derivatives in solvents commonly used for peptide synthesis, such as Dimethylformamide (DMF) and Dichloromethane (DCM), is a critical parameter for handling and reaction efficiency.[7][8]

Principle: This protocol determines the approximate solubility of a compound in a given solvent at room temperature.

Methodology:

  • Add a small, accurately weighed amount of the compound (e.g., 10 mg) to a vial.

  • Add the solvent (e.g., DMF) in small, measured increments (e.g., 0.1 mL).

  • Vortex or stir the mixture after each addition until the solid is completely dissolved.

  • The solubility is expressed as the concentration (e.g., in mg/mL) at which the compound fully dissolves.

Visualization of Key Processes

To aid in understanding the experimental and logical workflows, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Output Sample This compound or Alternative HPLC Chiral HPLC Sample->HPLC Dissolve in mobile phase NMR 1H NMR Sample->NMR Dissolve in deuterated solvent Solubility Solubility Test Sample->Solubility Incremental solvent addition Purity Purity & Enantiomeric Ratio HPLC->Purity Structure Structural Confirmation & Impurity Profile NMR->Structure SolubilityData Solubility Data Solubility->SolubilityData peptide_synthesis_choice Start Peptide Synthesis Goal Chiral Chiral Peptide Synthesis? Start->Chiral Racemic Non-chiral or Racemic Product Start->Racemic L_Peptide L-Peptide Chiral->L_Peptide Yes D_Peptide D-Peptide (e.g., for stability) Chiral->D_Peptide Yes Use_DL Use this compound (cost-effective, requires downstream separation of diastereomers) Racemic->Use_DL Yes Use_L Use H-L-Glu(Ome)-OMe.HCl or Boc-L-Glu(Ome)-OMe L_Peptide->Use_L Use_D Use H-D-Glu(Ome)-OMe.HCl D_Peptide->Use_D

References

Validating Experimental Outcomes: A Comparative Guide to H-DL-Glu(Ome)-OMe.HCl and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of neuroscience and metabolic research, the careful selection of chemical tools is paramount to obtaining reliable and reproducible experimental outcomes. H-DL-Glu(Ome)-OMe.HCl, a racemic mixture of the dimethyl ester of glutamic acid, is a frequently utilized compound for studying glutamate (B1630785) signaling and its metabolic implications. This guide provides an objective comparison of this compound with its enantiomerically pure counterparts and other glutamatergic modulators, supported by experimental data and detailed protocols to aid in the validation of research findings.

Data Presentation: Comparative Analysis of Glutamatergic Compounds

The following tables summarize the performance of this compound and its alternatives in key experimental assays. Direct comparative studies are limited; therefore, data has been compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Table 1: Comparative Efficacy in Insulin (B600854) Secretion

CompoundConcentrationExperimental SystemObserved Effect on Insulin ReleaseCitation
This compound (as GME) 3.0 - 10.0 mMIsolated rat isletsEnhanced glucose- and leucine-evoked insulin release.[1][1]
L-Glu(Ome)-OMe.HCl (as DMG) 1.0 µmol prime, 0.5 µmol/min infusionFed anesthetized ratsProvoked a rapid and sustained increase in plasma insulin.[2][2]
Succinic acid dimethyl ester 2 mmol (enteral)Fasted ratsRapid increase in plasma insulin.

Table 2: Comparative Activity at Glutamate Receptors

CompoundReceptor TargetExperimental SystemActivityQuantitative Data (Dose-Ratio / IC50)Citation
L-Glutamic acid diethyl ester (GDEE) HCl Quisqualate ReceptorRat cingulate cortex slicesPotentiationDose-ratio: 0.53[3][4]
L-Glutamic acid diethyl ester (GDEE) HCl AMPA, Kainate, NMDA ReceptorsRat cingulate cortex slicesNo effect-[3][4]
Glutarate dimethyl ester (GlrDME) Kainate and Quisqualate ReceptorsRat cingulate cortex slicesAntagonistDose-ratios: 1.66 (Kainate), 1.22 (Quisqualate)[3]
Glutarate dimethyl ester (GlrDME) NMDA ReceptorRat cingulate cortex slicesNo effect-[3]
L-Glutamic acid diethyl ester (GDEE) HCl Spontaneous paroxysmal dischargesRat cingulate cortex slicesInhibitionIC50: 6.7 ± 0.37 mM[3]
Glutarate dimethyl ester (GlrDME) Spontaneous paroxysmal dischargesRat cingulate cortex slicesInhibitionIC50: 10.4 ± 0.73 mM[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Cell Viability Assessment using MTT Assay

This protocol is designed to assess the cytotoxicity of glutamatergic compounds on cultured cells.

Materials:

  • Cells of interest (e.g., neuronal cell line, pancreatic beta-cell line)

  • Complete cell culture medium

  • This compound and alternative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and alternative compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium without compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

NMDA Receptor Binding Assay

This competitive radioligand binding assay is used to determine the affinity of test compounds for the NMDA receptor.

Materials:

  • Rat brain cortical membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]MK-801 (a non-competitive NMDA receptor antagonist)

  • Non-specific binding control: Unlabeled MK-801 (10 µM)

  • This compound and alternative compounds

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In triplicate, combine the following in microcentrifuge tubes:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of unlabeled MK-801.

    • Test Compound: 25 µL of various concentrations of the test compound.

  • Add 100 µL of the membrane preparation to each tube.

  • Add 25 µL of [³H]MK-801 to each tube.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Mandatory Visualization

Signaling Pathway: Glutamate-Mediated Insulin Secretion

G cluster_extracellular Extracellular cluster_cell Pancreatic Beta-Cell This compound This compound Glutamate Glutamate This compound->Glutamate Cellular Uptake & Hydrolosis GDH Glutamate Dehydrogenase Glutamate->GDH alpha-KG α-Ketoglutarate GDH->alpha-KG TCA_Cycle TCA Cycle alpha-KG->TCA_Cycle ATP ATP TCA_Cycle->ATP K_ATP_Channel K-ATP Channel (Closure) ATP->K_ATP_Channel Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Ca_Channel Voltage-gated Ca²⁺ Channel (Opening) Membrane_Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Glutamate-mediated insulin secretion pathway.

Experimental Workflow: Peptide Synthesis

G start Start: Amino Acid-Resin deprotection Fmoc Deprotection (e.g., Piperidine in DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling: - this compound - Coupling Reagents (e.g., HBTU, DIEA) washing1->coupling washing2 Washing (DMF) coupling->washing2 repeat Repeat for next amino acid? washing2->repeat repeat->deprotection Yes cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) repeat->cleavage No purification Purification (e.g., HPLC) cleavage->purification end Final Peptide purification->end G racemic This compound (Racemic Mixture) d_enantiomer H-D-Glu(Ome)-OMe.HCl (D-Enantiomer) racemic->d_enantiomer Contains 50% l_enantiomer H-L-Glu(Ome)-OMe.HCl (L-Enantiomer) racemic->l_enantiomer Contains 50% combined_effect Combined or Antagonistic Effects racemic->combined_effect biological_target Chiral Biological Target (e.g., Receptor, Enzyme) d_enantiomer->biological_target l_enantiomer->biological_target d_effect Specific Biological Effect A biological_target->d_effect Interaction with D l_effect Specific Biological Effect B biological_target->l_effect Interaction with L

References

A Comparative Guide to Glutamic Acid Derivatives: H-DL-Glu(Ome)-OMe.HCl vs. H-DL-Glu(OtBu)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic success and final product purity. Glutamic acid, a trifunctional amino acid, requires careful protection of its side-chain carboxyl group to ensure controlled peptide bond formation. This guide provides an objective, data-driven comparison of two commercially available glutamic acid derivatives: H-DL-Glu(Ome)-OMe.HCl and H-DL-Glu(OtBu)-OMe.HCl.

Executive Summary

This compound and H-DL-Glu(OtBu)-OMe.HCl are derivatives of glutamic acid where both the alpha and gamma carboxyl groups are protected as methyl and tert-butyl esters, respectively. The primary distinction lies in the stability and deprotection conditions of these ester groups, which dictates their utility in different synthetic strategies. The tert-butyl ester of H-DL-Glu(OtBu)-OMe.HCl is labile to mild acid, rendering it highly compatible with the orthogonal protecting group strategies commonly employed in modern solid-phase peptide synthesis (SPPS), particularly the Fmoc/tBu approach. Conversely, the methyl esters of this compound are more robust and require harsher conditions for removal, such as saponification, which can compromise peptide integrity and are generally incompatible with standard SPPS. Furthermore, the racemic "DL" nature of the methyl ester derivative presents a significant challenge for the synthesis of stereochemically pure peptides, a crucial requirement for most pharmaceutical applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and H-DL-Glu(OtBu)-OMe.HCl is presented in the table below. These properties are essential for calculating molar equivalents in reactions and understanding the solubility characteristics of the compounds.

PropertyThis compoundH-DL-Glu(OtBu)-OMe.HCl
CAS Number 13515-99-6[1]6234-01-1[2][3]
Molecular Formula C₇H₁₄ClNO₄[1]C₁₀H₂₀ClNO₄[2]
Molecular Weight 211.64 g/mol [1]253.72 g/mol [2]
Appearance White to off-white solidWhite to off-white solid[2]
Purity ≥97%[1]≥98%[3]
Solubility Soluble in water and methanol (B129727).[4][5]Soluble in DMSO.[2][6]
Storage 4°C, sealed storage.[1]4°C, sealed storage, away from moisture.[2]

Performance in Peptide Synthesis

The choice between methyl and tert-butyl ester protection for the glutamic acid side chain has profound implications for the entire peptide synthesis workflow.

H-DL-Glu(OtBu)-OMe.HCl: The tert-butyl ester is the cornerstone of the widely used Fmoc/tBu orthogonal protection strategy in SPPS.[7][8] Its key advantage is its stability to the basic conditions (e.g., piperidine) used for the removal of the temporary Nα-Fmoc protecting group, while being easily cleaved by mild acids, typically trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[7][9] This orthogonality ensures the integrity of the side-chain protection throughout chain elongation. The use of enantiomerically pure H-L-Glu(OtBu)-OMe.HCl or H-D-Glu(OtBu)-OMe.HCl allows for the synthesis of peptides with defined stereochemistry.

This compound: The methyl esters are stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection, making them non-orthogonal in these standard SPPS strategies.[3] The removal of methyl esters typically requires saponification (treatment with a strong base like NaOH or LiOH), which can lead to several side reactions, including racemization, peptide bond hydrolysis, and modification of sensitive residues.[10] Alternatively, strong acidic conditions can be used, but this lacks selectivity over other acid-labile groups.[11] Most critically, the use of a racemic mixture (DL) will result in the formation of diastereomeric peptides, which are often difficult to separate and are generally undesirable for therapeutic applications.

Experimental Protocols

Peptide Coupling (General Protocol)

This protocol describes a general procedure for coupling the glutamic acid derivative to a growing peptide chain on a solid support (e.g., Rink Amide resin) or in solution.

Materials:

  • This compound or H-L-Glu(OtBu)-OMe.HCl

  • Nα-Fmoc-protected amino acid-resin or N-terminally deprotected peptide

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • Neutralization: Dissolve the glutamic acid derivative hydrochloride salt (1.2 equivalents) in DMF. Add DIPEA (2.4 equivalents) to neutralize the hydrochloride and liberate the free amine.

  • Activation: In a separate vessel, dissolve the Nα-Fmoc-protected amino acid (1.2 equivalents) and the coupling agent (e.g., HATU, 1.2 equivalents) in DMF. Add DIPEA (2.4 equivalents) and allow the activation to proceed for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized glutamic acid derivative solution (or vice versa if coupling to a resin-bound peptide). Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: If performing SPPS, wash the resin extensively with DMF to remove excess reagents.

Deprotection Protocols

The deprotection of the side-chain ester is a critical step that differs significantly between the two derivatives.

H-DL-Glu(OtBu)-OMe.HCl (Acidolysis)

This protocol is for the final cleavage and deprotection in an Fmoc/tBu SPPS strategy.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold diethyl ether.

  • Dry the purified peptide under vacuum.

This compound (Saponification)

This protocol is typically performed in solution phase after peptide chain assembly.

Materials:

  • Protected peptide methyl ester

  • Solvent (e.g., Methanol/Water mixture)

  • Base (e.g., 1 M Sodium Hydroxide - NaOH)

  • Acid for neutralization (e.g., 1 M Hydrochloric Acid - HCl)

Procedure:

  • Dissolve the protected peptide in a mixture of methanol and water.

  • Cool the solution in an ice bath.

  • Slowly add 1 M NaOH solution while monitoring the reaction progress by TLC or LC-MS.

  • Once the deprotection is complete, neutralize the reaction mixture by the dropwise addition of 1 M HCl.

  • Remove the organic solvent under reduced pressure.

  • Extract the peptide with a suitable organic solvent or purify it by chromatography.

Visualizing the Chemistry

To further clarify the concepts discussed, the following diagrams illustrate the key workflows and chemical transformations.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Cycle Resin Resin Support AA1 Fmoc-AA-Resin Resin->AA1 Loading Deprotection Fmoc Deprotection (Piperidine) AA1->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Elongated_Peptide Fmoc-Dipeptide-Resin Washing2->Elongated_Peptide Elongated_Peptide->Deprotection Next Cycle Cleavage TFA Cocktail Elongated_Peptide->Cleavage Final Cleavage & Deprotection Final_Peptide Purified Peptide Cleavage->Final_Peptide Purification Deprotection_Mechanisms cluster_OtBu tert-Butyl Ester Deprotection (Acidolysis) cluster_OMe Methyl Ester Deprotection (Saponification) OtBu_Ester R-CO-O-tBu Protonation Protonation (TFA) OtBu_Ester->Protonation Carbocation tert-Butyl Cation + R-COOH Protonation->Carbocation Loss of Carboxylic Acid Isobutene Isobutene Carbocation->Isobutene Deprotonation OMe_Ester R-CO-O-Me Hydroxide_Attack Nucleophilic Attack (OH⁻) OMe_Ester->Hydroxide_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Hydroxide_Attack->Tetrahedral_Intermediate Carboxylate Carboxylate Anion + MeOH Tetrahedral_Intermediate->Carboxylate Loss of Methoxide Decision_Tree Start Choosing a Glutamic Acid Derivative Question1 Is stereochemical purity critical? Start->Question1 Question2 Is Fmoc/tBu SPPS the synthetic strategy? Question1->Question2 Yes Racemic_OK Racemic mixture is acceptable Question1->Racemic_OK No Use_OtBu Use H-L/D-Glu(OtBu)-OMe.HCl Question2->Use_OtBu Yes Solution_Phase Is solution-phase synthesis with harsh deprotection conditions viable? Question2->Solution_Phase No Racemic_OK->Solution_Phase Use_OMe Consider this compound (for non-peptide applications or where diastereomers are desired) Solution_Phase->Use_OtBu No Solution_Phase->Use_OMe Yes

References

Differentiating Glutamate Esters: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective esterification of glutamic acid at its α- or γ-carboxylic acid positions, or both, yields distinct molecules with varied applications in neuroscience, drug delivery, and polymer science. Distinguishing between these glutamate (B1630785) esters—L-glutamic acid 1-methyl ester (α-ester), L-glutamic acid 5-methyl ester (γ-ester), and L-glutamic acid dimethyl ester—is crucial for quality control and research accuracy. This guide provides a comparative analysis of these three compounds using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Performance Comparison: Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a clear comparison for the differentiation of the three glutamate methyl esters.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
Proton L-Glutamic Acid 1-Methyl Ester (Predicted) L-Glutamic Acid 5-Methyl Ester L-Glutamic Acid Dimethyl Ester
α-CH~3.8 - 4.0~3.6 - 3.8~3.7 - 3.9
β-CH₂~2.0 - 2.2~2.0 - 2.2~2.1 - 2.3
γ-CH₂~2.4 - 2.6~2.3 - 2.5~2.4 - 2.6
α-COOCH₃~3.7-~3.6 - 3.7
γ-COOCH₃-~3.6~3.7 - 3.8

Note: Predicted values for L-glutamic acid 1-methyl ester are based on standard chemical shift increments. Experimental data for L-glutamic acid 5-methyl ester and dimethyl ester are compiled from various spectroscopic databases.

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
Carbon L-Glutamic Acid 1-Methyl Ester (Predicted) L-Glutamic Acid 5-Methyl Ester L-Glutamic Acid Dimethyl Ester
α-C=O~173 - 175~175 - 177~172 - 174
γ-C=O~180 - 182~174 - 176~173 - 175
α-CH~53 - 55~53 - 55~52 - 54
β-CH₂~27 - 29~27 - 29~26 - 28
γ-CH₂~30 - 32~30 - 32~29 - 31
α-COOCH₃~52 - 54-~51 - 53
γ-COOCH₃-~51 - 53~52 - 54

Note: Predicted values for L-glutamic acid 1-methyl ester are based on standard chemical shift increments. Experimental data for L-glutamic acid 5-methyl ester and dimethyl ester are compiled from various spectroscopic databases.

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
Functional Group L-Glutamic Acid 1-Methyl Ester (Predicted) L-Glutamic Acid 5-Methyl Ester [1][2]L-Glutamic Acid Dimethyl Ester [3]
N-H Stretch (Amine)3300 - 3500 (broad)3300 - 3500 (broad)3300 - 3500 (broad)
C-H Stretch2800 - 30002800 - 30002800 - 3000
C=O Stretch (Ester)~1740~1735~1738
C=O Stretch (Carboxylic Acid)~1710~1715-
N-H Bend (Amine)1500 - 16501500 - 16501500 - 1650
C-O Stretch (Ester)1100 - 13001100 - 13001100 - 1300
Table 4: Mass Spectrometry Data (Key m/z Fragments)
Compound Molecular Weight Molecular Ion (M+) Key Fragments (m/z)
L-Glutamic Acid 1-Methyl Ester161.16161144 (M-NH₃), 102 (M-COOCH₃), 84, 56
L-Glutamic Acid 5-Methyl Ester161.16161144 (M-NH₃), 130 (M-OCH₃), 84, 56
L-Glutamic Acid Dimethyl Ester175.18175158 (M-NH₃), 144 (M-OCH₃), 116, 84, 59

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Synthesis of Glutamate Esters

A general procedure for the synthesis of glutamate methyl esters involves the Fischer-Speier esterification.

  • Preparation of L-Glutamic Acid 5-Methyl Ester:

    • Suspend L-glutamic acid in methanol (B129727).

    • Add concentrated sulfuric acid dropwise as a catalyst while maintaining the temperature at approximately 30°C.

    • Stir the reaction mixture for a specified period (e.g., 1 hour).

    • Neutralize the excess sulfuric acid with a suitable base (e.g., Ba(OH)₂).

    • Recover the methanol by distillation.

    • Dissolve the resulting oily residue in water and remove any remaining sulfate.

    • Concentrate the solution under reduced pressure to induce crystallization.

    • Recrystallize the product from a methanol-water mixture to obtain pure L-glutamic acid 5-methyl ester.

  • Preparation of L-Glutamic Acid Dimethyl Ester:

    • Suspend L-glutamic acid in a larger excess of methanol compared to the mono-esterification.

    • Add a catalyst, such as thionyl chloride or hydrogen chloride gas, slowly at a low temperature (0-5°C).

    • Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure to obtain the hydrochloride salt of the dimethyl ester.

    • The free ester can be obtained by neutralization with a suitable base.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the glutamate ester in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative ratios of the different proton signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For KBr pellets, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (GC-MS)

Due to the low volatility of amino acid esters, derivatization is often required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Derivatization (for GC-MS):

    • Esterification: If the sample is not already the dimethyl ester, it can be further esterified. For example, treat the dried sample with 2M HCl in methanol at 80°C for 60 minutes.

    • Acylation: To enhance volatility, the amino group is typically acylated. After removing the esterification reagent, add a mixture of an acylating agent (e.g., pentafluoropropionic anhydride (B1165640) - PFPA) in a suitable solvent (e.g., ethyl acetate) and heat (e.g., at 65°C for 30 minutes).

    • Evaporate the excess reagent under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for injection.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program to separate the different components.

    • The mass spectrometer is typically operated in Electron Ionization (EI) mode.

    • Acquire mass spectra over a suitable m/z range (e.g., 50-500 amu).

Visualizing the Analysis Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship between the different spectroscopic techniques for differentiating glutamate esters.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Glutamic_Acid L-Glutamic Acid Esterification Esterification (Methanol, Catalyst) Glutamic_Acid->Esterification Glutamate_Esters Glutamate Esters (1-Me, 5-Me, Di-Me) Esterification->Glutamate_Esters NMR NMR Spectroscopy (¹H & ¹³C) Glutamate_Esters->NMR IR IR Spectroscopy Glutamate_Esters->IR MS Mass Spectrometry (with Derivatization) Glutamate_Esters->MS Differentiation Differentiation of Esters NMR->Differentiation IR->Differentiation MS->Differentiation

Caption: Experimental workflow for the synthesis and spectroscopic analysis of glutamate esters.

logical_relationship cluster_information Provided Information Goal Structural Elucidation of Glutamate Esters NMR NMR (¹H & ¹³C) Goal->NMR IR IR Goal->IR MS MS Goal->MS NMR_info Connectivity and Chemical Environment NMR->NMR_info provides IR_info Functional Groups (C=O, N-H, C-O) IR->IR_info provides MS_info Molecular Weight and Fragmentation Pattern MS->MS_info provides

Caption: Complementary information from different spectroscopic techniques for structural elucidation.

References

A Comparative Guide to the Efficacy of H-DL-Glu(Ome)-OMe.HCl in Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of glutamate (B1630785) analogs, the choice of starting materials is a critical decision that dictates the efficiency, purity, and stereochemical integrity of the final product. This guide provides an objective comparison of H-DL-Glu(Ome)-OMe.HCl, a derivative of glutamic acid for solution-phase synthesis, with its modern counterparts used in solid-phase peptide synthesis (SPPS), namely Fmoc-Glu(OtBu)-OH and Boc-Glu(OBzl)-OH.

This compound is a glutamic acid derivative where both the α- and γ-carboxyl groups are protected as methyl esters, and it is supplied as a hydrochloride salt. Its primary application is in solution-phase synthesis. In contrast, Fmoc-Glu(OtBu)-OH and Boc-Glu(OBzl)-OH are Nα-protected and side-chain protected derivatives designed for the streamlined workflows of solid-phase peptide synthesis. The selection of a glutamic acid derivative is fundamentally tied to the chosen synthetic strategy, the desired level of stereochemical control, and the overall complexity of the target molecule.

Performance Comparison of Glutamic Acid Derivatives

The efficacy of these glutamic acid derivatives can be evaluated based on several key parameters, including coupling efficiency, the stereochemical purity of the product, and the overall yield and purity of the final peptide. A significant drawback of using this compound is that it is a racemic mixture, which results in the formation of diastereomeric products when coupled with a chiral amino acid.[1] This necessitates a challenging purification step to separate the desired stereoisomer.

Parameter This compound Fmoc-Glu(OtBu)-OH Boc-Glu(OBzl)-OH
Synthesis Phase Solution-PhaseSolid-Phase (Fmoc/tBu strategy)Solid-Phase (Boc/Bzl strategy)
Stereochemical Purity Results in diastereomeric mixturesHigh (enantiomerically pure starting material)High (enantiomerically pure starting material)
Purification Requires chromatographic separation of diastereomersSimplified (impurities washed away)[2]Simplified (impurities washed away)
Typical Coupling Yield 70-90% (variable, dependent on purification)>99% (often driven to completion)>99% (often driven to completion)
Overall Process Yield Lower due to purification lossesHighHigh
Automation Compatibility Not suitable for automationHighly suitable for automation[2]Suitable for automation
Key Advantage Cost-effective for simple, short peptides where stereochemistry is not critical.[1]Mild deprotection conditions, orthogonal protection scheme.Robust, with a long history of use.
Key Disadvantage Forms diastereomers, laborious purification.[1]Potential for piperidine-induced side reactions.Requires strong acids for deprotection.

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of glutamic acid derivatives into a synthetic route. The following protocols outline the general procedures for a dipeptide synthesis using each of the compared methods.

Protocol 1: Dipeptide Synthesis using this compound (Solution-Phase)

This protocol describes a general procedure for the synthesis of a dipeptide, for example, Boc-Ala-Glu(OMe)-OMe. The use of this compound will result in a mixture of Boc-L-Ala-L-Glu(OMe)-OMe and Boc-L-Ala-D-Glu(OMe)-OMe.

Materials:

  • Nα-Boc-L-Alanine (Boc-L-Ala-OH)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Neutralization of this compound: Dissolve this compound (1 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA or DIPEA (1 equivalent) dropwise and stir for 15-30 minutes at 0°C.

  • Activation of Boc-L-Ala-OH: In a separate flask, dissolve Boc-L-Ala-OH (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM. Cool to 0°C and add DCC (1.1 equivalents). Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: Filter the DCU precipitate from the activated amino acid solution and add the filtrate to the neutralized this compound solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Once complete, filter off any further DCU precipitate. Wash the organic solution successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude diastereomeric dipeptide mixture by silica (B1680970) gel column chromatography.[1]

Protocol 2: Dipeptide Synthesis using Fmoc-Glu(OtBu)-OH (Solid-Phase)

This protocol outlines a single coupling cycle for the synthesis of a dipeptide, for example, Phe-Glu, on a solid support.

Materials:

Procedure:

  • Fmoc Deprotection: Swell the Fmoc-Phe-Wang resin in DMF. Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling: In a separate vessel, pre-activate Fmoc-L-Glu(OtBu)-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes. Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

  • Cleavage and Deprotection: After the full peptide is synthesized, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

diastereomer_formation cluster_reactants Reactants cluster_products Products (Diastereomeric Mixture) Boc_Ala Boc-L-Ala-OH LL_dipeptide Boc-L-Ala-L-Glu(Ome)-OMe Boc_Ala->LL_dipeptide Coupling LD_dipeptide Boc-L-Ala-D-Glu(Ome)-OMe Boc_Ala->LD_dipeptide Coupling DL_Glu This compound DL_Glu->LL_dipeptide DL_Glu->LD_dipeptide

Caption: Diastereomer formation in solution-phase synthesis.

synthesis_workflows cluster_solution Solution-Phase Workflow (this compound) cluster_solid Solid-Phase Workflow (Fmoc-Glu(OtBu)-OH) sol_start Reactants in Solution sol_couple Coupling sol_start->sol_couple sol_workup Aqueous Work-up sol_couple->sol_workup sol_purify Chromatographic Purification sol_workup->sol_purify sol_product Isolated Product sol_purify->sol_product solid_start Amino Acid on Resin solid_deprotect Fmoc Deprotection solid_start->solid_deprotect solid_wash1 Wash solid_deprotect->solid_wash1 solid_couple Coupling solid_wash1->solid_couple solid_wash2 Wash solid_couple->solid_wash2 solid_cleave Cleavage from Resin solid_purify RP-HPLC Purification solid_cleave->solid_purify solid_product Isolated Product solid_purify->solid_product

Caption: Comparison of synthetic workflows.

Conclusion

References

A Researcher's Guide to Alternatives for H-DL-Glu(Ome)-OMe.HCl in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is fundamental to the successful synthesis of peptides and other complex molecules. H-DL-Glu(Ome)-OMe.HCl, a dimethyl ester of glutamic acid, serves as a basic reagent, particularly in solution-phase synthesis. However, the demands for stereochemical purity, efficiency, and compatibility with modern synthetic workflows have led to the widespread adoption of more advanced alternatives.

This guide provides an objective comparison of this compound with its modern counterparts, primarily focusing on derivatives used in solid-phase peptide synthesis (SPPS). The comparison is supported by a summary of expected experimental outcomes and detailed methodologies to inform the selection of the most suitable glutamic acid derivative for specific research and development needs.

Performance Comparison of Glutamic Acid Derivatives

The choice of a glutamic acid reagent profoundly impacts the synthetic strategy, particularly concerning the synthesis phase (solution vs. solid), stereochemical control, and the protecting group scheme. The primary alternatives for incorporating glutamic acid residues in peptide synthesis are Nα-protected and side-chain-protected derivatives, which offer significant advantages over simpler esterified salts.

The performance of each derivative can be evaluated based on key metrics such as coupling efficiency, final product purity, stereochemical integrity, and susceptibility to common side reactions.

Performance Metric H-L-Glu(Ome)-OMe.HCl *Fmoc-Glu(OtBu)-OH Boc-Glu(OBzl)-OH
Typical Synthesis Phase Solution-PhaseSolid-Phase (Fmoc/tBu strategy)Solid-Phase (Boc/Bzl strategy)
Nα-Protection Required? Yes (must be added in a separate step)No (pre-installed Fmoc group)No (pre-installed Boc group)
Side-Chain Protection Methyl Ester (OMe)tert-Butyl Ester (OtBu)Benzyl (B1604629) Ester (OBzl)
Stereochemical Outcome Prone to racemization; use of DL form yields diastereomers.High stereochemical integrity maintained.High stereochemical integrity maintained.
Expected Coupling Efficiency Variable; dependent on coupling agents and reaction conditions.High (>95%) with standard coupling reagents.High (>95%) but may be affected by aggregation in long sequences.
Crude Product Purity Moderate to Low; requires extensive purification.High; milder deprotection conditions lead to fewer side products.[1]Moderate to High; harsh final cleavage can generate impurities.[1]
Key Side Reactions - Racemization- Hydrolysis of methyl esters- Requires neutralization- Pyroglutamate (B8496135) formation (N-terminal Glu)- Glutarimide (B196013) formation (Asp-Glu sequences)- Pyroglutamate formation (promoted by acidic deprotection)- Side reactions from harsh HF cleavage
Deprotection Conditions Saponification (e.g., NaOH) for esters.Nα-Fmoc: Mild base (e.g., 20% piperidine)Side-Chain OtBu: Strong acid (e.g., TFA)Nα-Boc: Moderate acid (e.g., TFA)Side-Chain OBzl: Very strong acid (e.g., HF) or hydrogenation

*Note: Data for H-L-Glu(Ome)-OMe.HCl is presented, as the L-enantiomer is typically used for stereospecific synthesis. The racemic DL form is generally unsuitable for drug development due to the formation of diastereomeric mixtures. The data presented are representative and can vary based on the peptide sequence and specific reaction conditions.[2]

Key Alternatives and Their Strategic Advantages

1. Fmoc-Glu(OtBu)-OH: This is the modern standard for solid-phase peptide synthesis (SPPS).[3] The Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amine is removed under mild basic conditions, while the tert-butyl (OtBu) ester protecting the side-chain carboxyl group is stable to base but readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[4] This orthogonality allows for the synthesis of complex and sensitive peptides with high purity. The bulky OtBu group is also highly effective at preventing side reactions like pyroglutamate and glutarimide formation.[4]

2. Boc-Glu(OBzl)-OH: This derivative is used in the more traditional Boc/Bzl SPPS strategy. The Boc (tert-butyloxycarbonyl) Nα-protecting group is removed with a moderate acid like TFA. The side-chain benzyl (Bzl) ester requires a much stronger acid, typically hazardous liquid hydrogen fluoride (B91410) (HF), for removal during the final cleavage step.[1] While the conditions are harsher, the Boc/Bzl strategy can be advantageous for synthesizing long or aggregation-prone peptides, as the repeated acidic treatments help to disrupt secondary structures that can impede coupling reactions.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of glutamic acid derivatives into a target molecule.

Protocol 1: Solution-Phase Dipeptide Synthesis using H-L-Glu(Ome)-OMe.HCl

This protocol describes a general procedure for coupling an Nα-protected amino acid (e.g., Boc-Ala-OH) to L-glutamic acid dimethyl ester.

Materials:

  • Nα-protected amino acid (e.g., Boc-Ala-OH)

  • H-L-Glu(Ome)-OMe.HCl

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Neutralization: Dissolve H-L-Glu(Ome)-OMe.HCl (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C. Add DIPEA (1.1 eq.) dropwise and stir for 20 minutes to generate the free amine in situ.

  • Activation: In a separate flask, dissolve the Nα-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool to 0 °C and add EDC (1.1 eq.). Stir the mixture at 0 °C for 30 minutes.

  • Coupling: Add the activated amino acid solution from step 2 to the neutralized amine solution from step 1. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Monitor the reaction by TLC. Once complete, wash the organic solution successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica (B1680970) gel column chromatography.[5]

Protocol 2: Solid-Phase Coupling Cycle using Fmoc-Glu(OtBu)-OH

This protocol outlines a single coupling cycle for incorporating Fmoc-Glu(OtBu)-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-deprotected peptidyl-resin

  • Fmoc-Glu(OtBu)-OH (4 eq.)

  • Coupling reagent (e.g., HBTU, 4 eq.)

  • Base (e.g., DIPEA, 8 eq.)

  • Anhydrous DMF

  • 20% Piperidine (B6355638) in DMF (v/v)

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes to remove the N-terminal Fmoc group from the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (x5) and DCM (x3) to remove residual piperidine and byproducts.

  • Activation: In a separate vessel, pre-dissolve Fmoc-Glu(OtBu)-OH and HBTU in DMF. Add DIPEA to begin the activation (solution may change color).

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF (x5) and DCM (x3) to remove excess reagents.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling is complete (negative result for free primary amines). The resin is now ready for the next deprotection and coupling cycle.[2][4]

Visualizing Workflows and Pathways

Experimental and Decision Workflows

To select the appropriate reagent, a logical workflow considering the final product requirements is essential. The choice between a solution-phase approach with a simple ester and a solid-phase approach with protected derivatives depends on factors like scale, need for purity, and the complexity of the target peptide.

G cluster_start Project Goal cluster_decision Synthesis Strategy cluster_reagents Reagent Selection cluster_end Outcome start Define Target Peptide/ Molecule decision1 Stereochemical Purity Critical? start->decision1 decision2 Complex or Sensitive Peptide? decision1->decision2 Yes reagent1 H-L-Glu(Ome)-OMe.HCl (Solution Phase) decision1->reagent1 No (e.g., for non-biological polymer) decision3 Automated SPPS Required? decision2->decision3 Yes, and/or contains sensitive motifs reagent3 Boc-Glu(OBzl)-OH (Boc-SPPS) decision2->reagent3 Yes, and prone to aggregation reagent2 Fmoc-Glu(OtBu)-OH (Fmoc-SPPS) decision3->reagent2 Yes decision3->reagent3 No end_product Purified Target Molecule reagent1->end_product reagent2->end_product reagent3->end_product

Caption: Decision workflow for selecting a glutamic acid derivative.

Glutamate Signaling Pathway Context

Glutamate derivatives are essential for synthesizing peptide-based therapeutics, many of which target neurological pathways. Glutamate is the primary excitatory neurotransmitter in the central nervous system and interacts with ionotropic (iGluR) and metabotropic (mGluR) receptors. Understanding these pathways is crucial for drug development professionals.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal glutamine Glutamine glutamate_pre Glutamate glutamine->glutamate_pre GLS vesicle Synaptic Vesicle glutamate_pre->vesicle vGLUT synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Release mGluR mGluR g_protein G-Protein mGluR->g_protein Activates iGluR iGluR (NMDA, AMPA) ion_channel Cation Influx (Na+, Ca2+) iGluR->ion_channel Opens downstream Downstream Signaling (PLC, Ca2+, MAPK) g_protein->downstream downstream->ion_channel Modulates synaptic_cleft->mGluR Binds synaptic_cleft->iGluR Binds

Caption: Simplified glutamatergic synapse signaling pathway.

Conclusion

While this compound and its enantiomerically pure forms have applications in solution-phase synthesis, they are largely superseded by advanced, protected derivatives for modern drug discovery and development. For routine and complex solid-phase peptide synthesis, Fmoc-Glu(OtBu)-OH is the superior choice, offering a balance of high performance, safety, and compatibility with automated protocols. Boc-Glu(OBzl)-OH remains a strong alternative for specific applications, such as the synthesis of aggregation-prone sequences, provided the laboratory is equipped to handle the hazardous reagents required. The choice of reagent is a critical strategic decision that should be guided by the specific requirements of the target molecule, including stereochemical purity, complexity, and the desired scale of synthesis.

References

A Comparative Benchmarking Guide to H-DL-Glu(Ome)-OMe.HCl for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a framework for objectively evaluating the performance of H-DL-Glu(Ome)-OMe.HCl, a dimethyl ester derivative of glutamic acid, against other known glutamate (B1630785) receptor agonists. While direct comparative performance data for this compound is not extensively available in public literature, this document provides researchers, scientists, and drug development professionals with the necessary protocols and data presentation structures to conduct their own benchmarking studies. This compound is recognized as a glutamic acid derivative, often utilized in peptide synthesis and drug development.[1][2] Its structural similarity to glutamate suggests potential activity at glutamate receptors, which are crucial mediators of excitatory neurotransmission in the central nervous system.[3][4]

Quantitative Performance Comparison

To effectively benchmark this compound, its performance should be quantified against standard glutamate receptor agonists across various receptor subtypes, such as NMDA, AMPA, and Kainate receptors.[4][5] The following table provides an illustrative structure for presenting such comparative data. The values presented here are hypothetical and intended to serve as a template for organizing experimental findings.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Potency (EC50, µM)Efficacy (% of Glutamate response)
This compound NMDA Data to be determinedData to be determinedData to be determined
AMPA Data to be determinedData to be determinedData to be determined
Kainate Data to be determinedData to be determinedData to be determined
L-GlutamateNMDA100 - 3001 - 10100%
AMPA200 - 5005 - 20100%
Kainate50 - 15010 - 50100%
NMDANMDA50 - 1500.5 - 590 - 100%
AMPAAMPA10 - 501 - 1095 - 105%
Kainic AcidKainate5 - 205 - 2590 - 100%

Experimental Protocols

Detailed methodologies are critical for reproducible and comparable results. Below are standard protocols that can be adapted for benchmarking this compound.

1. Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the target glutamate receptor subtype (NMDA, AMPA, or Kainate).

    • Radiolabeled ligand (e.g., [³H]CGP39653 for NMDA, [³H]AMPA for AMPA, [³H]Kainate for Kainate).

    • This compound and other test compounds.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound and other competing ligands.

    • In a 96-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

2. In Vitro Functional Assay for Potency (EC50) and Efficacy

This assay measures the functional response of cells expressing the target receptor to the application of an agonist.

  • Materials:

    • HEK293 cells transiently or stably expressing the target glutamate receptor subtype.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • This compound and other test agonists.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • Procedure:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye for 60 minutes at 37°C.

    • Wash the cells with the assay buffer.

    • Prepare serial dilutions of this compound and other agonists.

    • Use a FLIPR to add the agonist solutions to the cells and simultaneously measure the change in fluorescence intensity over time.

    • The increase in intracellular calcium upon receptor activation leads to an increase in fluorescence.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 (concentration that produces 50% of the maximal response) and the maximal efficacy.

Visualizations

Glutamate Receptor Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by the activation of ionotropic glutamate receptors.

Glutamate_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Glutamate Agonist (e.g., this compound) GluR Ionotropic Glutamate Receptor (NMDA, AMPA, Kainate) Agonist->GluR Binds to Ion_Influx Cation Influx (Na+, Ca2+) GluR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Ca_Signaling Ca2+ Signaling Cascades Ion_Influx->Ca_Signaling Initiates Cellular_Response Cellular Response (e.g., Action Potential, Gene Expression) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: Glutamate receptor activation and downstream signaling.

Experimental Workflow for Benchmarking

The diagram below outlines the logical flow of experiments for comparing this compound with other agonists.

Benchmarking_Workflow Start Start: Select Agonists (this compound, Standards) Receptor_Selection Select Glutamate Receptor Subtypes Start->Receptor_Selection Binding_Assay Radioligand Binding Assay (Determine Ki) Receptor_Selection->Binding_Assay Functional_Assay In Vitro Functional Assay (Determine EC50, Efficacy) Receptor_Selection->Functional_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion: Relative Performance Profile Data_Analysis->Conclusion

Caption: Workflow for agonist performance benchmarking.

References

Safety Operating Guide

Proper Disposal of H-DL-Glu(Ome)-OMe.HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of H-DL-Glu(Ome)-OMe.HCl (Dimethyl DL-glutamate hydrochloride), a common reagent in scientific research.

Hazard Assessment and Safety Precautions

This compound is classified as an irritant.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Operations should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[2]

Key Safety Information:

PropertyInformationSource Analogy
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.ChemicalBook[1]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.ChemicalBook[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, lab coat.Generic Amino Acid & PEG SDS

Step-by-Step Disposal Protocol

Due to its irritant properties and the general principle of treating unknown or specialized chemicals as hazardous, this compound should be disposed of as chemical waste.[3][4] Do not dispose of this chemical down the drain or in the regular trash.[5][6]

I. Waste Collection and Segregation:

  • Obtain Designated Waste Containers: Acquire properly labeled hazardous waste containers from your institution's Environmental Health and Safety (EHS) department. Use separate containers for solid and liquid waste.

  • Solid Waste Collection:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.

    • Place this primary container into the designated solid hazardous waste container.

    • Contaminated disposables (e.g., weigh boats, pipette tips, gloves) should also be placed in the solid hazardous waste container.[7]

  • Liquid Waste Collection:

    • If this compound is in a solution, collect it in a designated liquid hazardous waste container.

    • Ensure the container is compatible with the solvent used.

    • Do not mix incompatible waste streams. For instance, store acids and bases separately.[8]

  • Decontamination of Labware:

    • Non-disposable Labware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol).

    • Rinsate Collection: This rinsate must be collected and disposed of as hazardous liquid waste.[7] After proper decontamination, the glassware can be washed according to standard laboratory procedures.

II. Spill Management:

In the event of a spill, follow these procedures:

  • Control and Contain: Restrict access to the spill area. For powdered material, prevent dust from becoming airborne.[2]

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[7]

III. Storage and Labeling:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other components of the mixture.

  • Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[4][8]

  • Container Management: Keep waste containers securely sealed except when adding waste.[8] Ensure containers are stored in secondary containment to prevent spills.

IV. Final Disposal:

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.

  • Professional Disposal: Do not attempt to neutralize or treat the chemical waste yourself. The final disposal will be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste Liquid spill Spill or Contaminated Material? solid_waste->spill liquid_waste->spill collect_spill Absorb and Collect in Solid Hazardous Waste Container spill->collect_spill Yes store_waste Label and Store in Designated Satellite Accumulation Area spill->store_waste No collect_spill->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines as the primary source of information.

References

Personal protective equipment for handling H-DL-Glu(Ome)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of H-DL-Glu(Ome)-OMe.HCl (CAS RN: 13515-99-6). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment

According to the Safety Data Sheet (SDS) provided by TCI Chemicals, this compound is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008.[1] However, it is recommended to handle the substance with care, avoiding contact with skin, eyes, and clothing.[1]

Physical and Chemical Properties:

PropertyValue
Appearance White to off-white powder[2][3]
Molecular Formula C₇H₁₄ClNO₄[4]
Molecular Weight 211.64 g/mol [2][4]
Melting Point 150-154 °C[2]
Solubility Soluble in DMF (15 mg/ml), DMSO (10 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2) (10 mg/ml).[5]
Storage Store in a cool, shaded, and dry area in a tightly closed container, protected from moisture.[1] It is recommended to store at 0-8°C.[2]

Personal Protective Equipment (PPE)

While not classified as hazardous, the use of appropriate PPE is a standard and crucial laboratory practice to minimize exposure and ensure safety.

Recommended PPE for Handling this compound:

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety glasses or chemical safety gogglesTo protect eyes from any airborne particles or accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact. Gloves should be powder-free to avoid contamination of the work area.[6]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation.A NIOSH-approved respirator (e.g., N95) may be considered if handling large quantities or if there is a potential for significant dust generation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize the risk of exposure and contamination.

Pre-Handling Checklist:

  • Ventilation: Ensure the work area, preferably a chemical fume hood or an area with local exhaust ventilation, is operational.[1]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Spill Kit: Have a chemical spill kit suitable for powdered materials readily accessible.

  • Review SDS: Familiarize yourself with the Safety Data Sheet for this compound.

Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE B Verify Fume Hood/Ventilation is On A->B C Weigh Compound in Fume Hood B->C D Carefully Transfer to Reaction Vessel C->D E Prepare Solution by Slowly Adding Solid to Solvent D->E F Clean Work Area and Equipment E->F G Properly Dispose of Contaminated Materials F->G H Remove PPE G->H I Wash Hands Thoroughly H->I cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Collect Unused Compound and Contaminated Disposables B Place in a Clearly Labeled, Sealed Waste Container A->B C Store Waste Container in a Designated, Secure Area B->C D Arrange for Pickup by a Licensed Professional Waste Disposal Service C->D E Maintain Disposal Records D->E

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-DL-Glu(Ome)-OMe.HCl
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
H-DL-Glu(Ome)-OMe.HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.